4-Methoxy-2-methylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJSTYYDYSTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193110 | |
| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40046-28-4 | |
| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40046-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40046-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isothiocyanate (CAS 40046-28-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Methoxy-2-methylphenyl isothiocyanate.
Introduction: The Scientific Merit of Aryl Isothiocyanates
Aryl isothiocyanates (Ar-N=C=S) represent a class of highly valuable compounds in the landscape of organic chemistry and drug discovery. Their intrinsic electrophilicity at the central carbon atom of the isothiocyanate moiety makes them versatile synthons for the construction of a diverse array of sulfur and nitrogen-containing heterocyclic systems.[1] Many natural and synthetic isothiocyanates have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, making them a focal point of medicinal chemistry research.[2][3]
This compound, with its specific substitution pattern on the aromatic ring, presents a unique scaffold for the development of novel therapeutic agents. The presence of a methoxy group and a methyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed exploration of this promising, yet under-documented, molecule.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40046-28-4 | [4][5] |
| Molecular Formula | C₉H₉NOS | [4][5] |
| Molecular Weight | 179.24 g/mol | [4][5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Inferred from related compounds |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon). Moisture sensitive. | [5] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Bands | Rationale and Comparative Data |
| ¹H NMR (CDCl₃) | δ ~ 7.0-7.2 ppm (m, 3H, Ar-H), δ ~ 3.8 ppm (s, 3H, OCH₃), δ ~ 2.3 ppm (s, 3H, Ar-CH₃) | Based on data for 4-Methylphenyl isothiocyanate and 4-Methoxyphenyl isocyanate.[6] The aromatic protons will appear as a multiplet due to the substitution pattern. |
| ¹³C NMR (CDCl₃) | δ ~ 158-160 ppm (Ar-C-O), δ ~ 130-140 ppm (N=C =S), δ ~ 115-135 ppm (Ar-C), δ ~ 55 ppm (OC H₃), δ ~ 18 ppm (Ar-C H₃) | The isothiocyanate carbon signal is often broad or nearly silent due to quadrupolar relaxation and chemical shift anisotropy.[7] Other shifts are predicted based on data for 2-methyl-phenyl isothiocyanate and 4-methoxyphenyl isothiocyanate. |
| IR (neat) | ~ 2100-2200 cm⁻¹ (strong, sharp, asymmetric N=C=S stretch) | This is a characteristic and strong absorption band for all isothiocyanates.[8] |
| Mass Spec (EI) | m/z 179 (M⁺), fragments corresponding to loss of NCS, CH₃, and OCH₃. | The molecular ion peak is expected. Fragmentation patterns of related aryl isothiocyanates show characteristic losses of the functional groups.[9] |
Synthesis and Purification
The most common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amine.[10] For this compound, the starting material would be 4-Methoxy-2-methylaniline (CAS 102-50-1), which is commercially available.
Proposed Synthetic Workflow
The conversion of 4-Methoxy-2-methylaniline to the isothiocyanate can be achieved via a two-step, one-pot procedure involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Methoxyphenyl isocyanate(5416-93-3) 1H NMR spectrum [chemicalbook.com]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]
- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]
Introduction: The Chemical Versatility and Biological Promise of Phenyl Isothiocyanates
An In-depth Technical Guide to the Biological Activity of Substituted Phenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Phenyl isothiocyanates (PITCs) are a class of organosulfur compounds characterized by a phenyl ring attached to the highly reactive isothiocyanate (-N=C=S) functional group. This group of molecules, encompassing both naturally occurring compounds and a vast library of synthetic derivatives, stands at the forefront of modern medicinal chemistry and drug discovery.[1][2] Naturally, compounds like phenethyl isothiocyanate (PEITC) are found as glucosinolate precursors in cruciferous vegetables such as watercress and broccoli.[3][4] Upon chewing or cutting these vegetables, the enzyme myrosinase hydrolyzes the glucosinolates to release the active isothiocyanates.[3]
The core of their biological significance lies in the electrophilic nature of the isothiocyanate moiety, which readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.[5] This reactivity allows PITCs to modulate a wide array of cellular signaling pathways, making them potent agents with diverse pharmacological activities, including well-documented anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8] In the pharmaceutical industry, the PITC scaffold serves as a versatile building block for synthesizing novel drug candidates with tailored biological activities.[1][9] This guide provides a comprehensive overview of the mechanisms of action, structure-activity relationships, pharmacokinetics, and key experimental protocols for evaluating the biological activity of substituted phenyl isothiocyanates.
Core Mechanisms of Biological Activity
Substituted phenyl isothiocyanates exert their biological effects through a multi-targeted approach, influencing several interconnected signaling pathways crucial for cellular homeostasis, stress response, and disease progression.[6][10]
Chemoprevention and Anticancer Activity
The most extensively studied property of PITCs is their potent anticancer activity, which involves multiple mechanisms:
-
Activation of the Nrf2-ARE Pathway: A primary mechanism for the chemopreventive effects of PITCs is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] PITCs, being electrophiles, can modify critical cysteine residues on Keap1.[5] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, translocation to the nucleus, and binding to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[11][12] This results in the upregulation of Phase II detoxification enzymes (e.g., Glutathione S-transferases (GSTs), NADPH:quinone oxidoreductase (NQO1)) and antioxidant proteins, which enhance the detoxification and elimination of carcinogens and protect cells from oxidative stress.[5][11][13]
Caption: PITC activation of the Nrf2 antioxidant response pathway.
-
Induction of Apoptosis: PITCs can selectively trigger programmed cell death (apoptosis) in cancerous cells.[14] This is achieved by generating reactive oxygen species (ROS), depleting intracellular glutathione, upregulating pro-apoptotic proteins like Bax, and activating executioner caspases (e.g., caspase-3, -7).[15][16][17] For instance, PEITC has been shown to diminish levels of anti-apoptotic proteins such as MCL-1 and XIAP in glioblastoma cells.[18]
-
Cell Cycle Arrest: Many substituted PITCs impede tumor growth by inducing cell cycle arrest, commonly at the G2/M phase.[14][15] This prevents cancer cells from progressing through mitosis, thereby inhibiting proliferation.[4][19]
-
Inhibition of Carcinogen-Activating Enzymes: Certain PITCs can inhibit Phase I cytochrome P450 (CYP) enzymes that are responsible for activating procarcinogens into their ultimate carcinogenic forms.[13][20][21] This represents a crucial "blocking" action in the initiation phase of carcinogenesis.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. PITCs exhibit potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[6][22] NF-κB is a master regulator of inflammatory responses. PITCs can prevent its activation and subsequent translocation to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[6][23] Phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate, for example, have been shown to inhibit human COX-2 enzyme activity by approximately 99% at a 50 μM concentration.[23]
Antimicrobial Properties
Several PITCs, including allyl, benzyl, and phenyl isothiocyanates, possess strong antibacterial and antifungal properties.[8][24][25] They have shown efficacy against a range of human pathogens, including multi-drug resistant strains like MRSA.[24][25] Their mechanism is thought to involve the disruption of microbial metabolism and the alteration of protein structures essential for microbial survival.[8]
Structure-Activity Relationships (SAR)
The biological potency of substituted phenyl isothiocyanates is highly dependent on their chemical structure. Understanding these relationships is critical for the rational design of new therapeutic agents.
-
Alkyl Chain Length: For phenylalkyl isothiocyanates, the length of the alkyl chain separating the phenyl ring from the -N=C=S group is a critical determinant of activity. Studies have shown that increasing the alkyl chain length can enhance anticancer potency.[21][26] For example, 6-phenylhexyl isothiocyanate (PHITC) is considerably more efficacious as a chemopreventive agent than phenethyl isothiocyanate (PEITC).[26] This is partly attributed to altered pharmacokinetic properties, leading to higher effective doses in target tissues.[26]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly modulate biological activity. Electron-donating or electron-withdrawing groups can influence the electrophilicity of the isothiocyanate carbon, as well as the compound's lipophilicity and ability to interact with target proteins. For instance, methoxy-substituted phenyl isothiocyanates have demonstrated promising cholinesterase and COX-2 inhibitory activity.[23] Conversely, directly attaching the phenyl ring to the nitrogen of the isothiocyanate group can lead to a loss of antiproliferative activity due to a lack of flexibility.[27]
-
Isosteric Replacement: Replacing the sulfur atom in the isothiocyanate group with selenium to create an isoselenocyanate (ISC) has been shown to enhance anticancer activity. Phenylalkyl isoselenocyanates generally exhibit lower IC50 values and are more potent inducers of apoptosis compared to their corresponding isothiocyanate analogs.[28][29]
| Compound/Structural Feature | Key SAR Finding | Biological Activity Impact | Reference(s) |
| Phenylalkyl ITCs | Increasing alkyl chain length (e.g., PEITC vs. PHITC) | Increased chemopreventive potency and antitumor activity. | [21][26][30] |
| Alkyl vs. Arylalkyl ITCs | Phenyl moiety is not essential for activity. | Long-chain alkyl ITCs (e.g., 1-dodecyl ITC) can be highly potent. | [30][31] |
| Secondary ITCs | Secondary ITCs are more potent than primary isomers. | Enhanced inhibition of lung tumorigenesis. | [30][31] |
| Ring Substitution | Methoxy substitution (e.g., 2- and 3-methoxyphenyl ITC) | Potent inhibition of cholinesterase and COX-2. | [23] |
| Isosteric Replacement | Replacing sulfur with selenium (ITC → ISC) | Generally lower IC50 values and more pronounced apoptosis induction. | [28][29] |
| Direct Phenyl-NCS Linkage | Phenyl ring directly attached to the ITC nitrogen | Results in a dramatic loss of antiproliferative activity. | [27] |
Pharmacokinetics and Metabolism
The therapeutic efficacy of a PITC is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Absorption and Bioavailability: Many PITCs, such as PEITC, are well-absorbed after oral administration and exhibit high bioavailability.[3][32] PEITC has a reported oral bioavailability of 93-115% in rats.[32]
-
Distribution and Protein Binding: PITCs are fairly lipophilic and distribute into tissues, but this can be limited by high binding to plasma proteins.[32][33] The free fraction of PEITC in rat serum is very low, at approximately 1.9%.[32]
-
Metabolism: The primary metabolic pathway for isothiocyanates is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[13][33] This initial conjugate is then further processed through the mercapturic acid pathway and excreted, primarily in the urine.[13][33] This rapid metabolism can affect the in vivo efficacy of some ITCs. However, the conjugation is reversible, and the parent isothiocyanate can be reformed from its metabolites, acting as a slow-release reservoir.[13]
-
Comparison of PEITC and PHITC: A comparative pharmacokinetic study in rats revealed that while both PEITC and PHITC have similar elimination half-lives, PHITC achieves a higher effective dose (area under the curve) in target organs like the lungs.[26] PHITC is excreted more through the feces, whereas PEITC is primarily excreted in the urine.[26] These differences in pharmacokinetics likely contribute to the greater potency of PHITC.[26]
| Parameter | Phenethyl ITC (PEITC) | 6-Phenylhexyl ITC (PHITC) | Reference(s) |
| Time to Peak (Blood) | ~2.9 hours | ~8.9 hours | [26] |
| Elimination Half-life | ~21.7 hours | ~20.5 hours | [26] |
| Oral Bioavailability | High (~93-115%) | Not specified, but effective dose is >2.5x PEITC | [26][32] |
| Primary Excretion Route | Urine (88.7%) | Feces (47.4%) | [26] |
Methodologies for Biological Evaluation
A robust and systematic approach is required to validate the biological activity of novel substituted phenyl isothiocyanates. The following protocols outline key in vitro assays.
Experimental Workflow for In Vitro Evaluation
A logical workflow ensures that initial findings of bioactivity are followed by more detailed mechanistic studies.
Caption: A standard workflow for screening and characterizing PITC bioactivity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a PITC required to inhibit the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 2,000–5,000 cells per well in 150 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test PITC in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).[34]
-
Cell Treatment: Add 50 µL of the diluted PITC solutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.1%) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[34]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the PITC concentration and use non-linear regression to determine the IC50 value.
Self-Validation & Controls:
-
Vehicle Control: Essential to ensure that the solvent (DMSO) does not contribute to cytotoxicity.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be run in parallel to validate assay performance.
-
Blank Wells: Wells containing only medium and MTT solution are used for background subtraction.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a PITC on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PITC at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.[34]
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[34]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Conclusion and Future Outlook
Substituted phenyl isothiocyanates are a remarkably potent and versatile class of bioactive compounds. Their ability to modulate multiple, critical cellular pathways—most notably the Nrf2 antioxidant response, apoptotic machinery, and inflammatory signaling—underpins their significant therapeutic potential, particularly in cancer chemoprevention and treatment. The clear structure-activity relationships observed for this class provide a rational basis for the design of next-generation derivatives with improved potency and optimized pharmacokinetic profiles.
Future research should focus on developing PITCs with enhanced target specificity to minimize off-target effects and on creating novel drug delivery systems to improve their stability and bioavailability in vivo. As our understanding of the complex interplay between cellular signaling networks deepens, the multi-targeted nature of PITCs, once a challenge for traditional "one-target, one-drug" paradigms, is now viewed as a significant advantage for treating complex multifactorial diseases like cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 9. nbinno.com [nbinno.com]
- 10. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) DOI:10.1039/C1FO10114E [pubs.rsc.org]
- 11. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 15. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scilit.com [scilit.com]
- 29. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
Harnessing the Therapeutic Potential of 4-Methoxy-2-methylphenyl isothiocyanate: A Technical Guide for Medicinal Chemists
Executive Summary
Isothiocyanates (ITCs) represent a privileged class of compounds, renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Derived from natural precursors found in cruciferous vegetables, their therapeutic potential has spurred extensive research into synthetic analogs with enhanced efficacy and specificity.[1] This guide focuses on a specific synthetic ITC, 4-Methoxy-2-methylphenyl isothiocyanate, providing an in-depth exploration of its synthesis, core mechanisms of action, and potential applications in modern drug discovery. While direct literature on this exact molecule is emerging, we will leverage structure-activity relationship (SAR) data from closely related analogs to build a robust hypothesis for its utility. This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to guide future investigations.
Introduction: The Isothiocyanate Pharmacophore
The isothiocyanate functional group, –N=C=S, is a highly reactive electrophilic moiety responsible for the diverse biological activities of this class of compounds.[4] This electrophilicity allows ITCs to readily react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins, thereby modulating their function. This covalent interaction underpins many of the observed therapeutic effects, from the induction of antioxidant pathways to the promotion of apoptosis in cancer cells.[2][5]
The core structure of this compound combines this reactive ITC group with a substituted aromatic ring. The methoxy (–OCH₃) and methyl (–CH₃) groups are critical modulators of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These features, in turn, dictate its pharmacokinetic behavior and target engagement, making it a compelling scaffold for medicinal chemistry exploration.
| Compound Profile: this compound | |
| IUPAC Name | 1-isothiocyanato-4-methoxy-2-methylbenzene |
| CAS Number | 40046-28-4[6] |
| Molecular Formula | C₉H₉NOS[6] |
| Molecular Weight | 179.24 g/mol [6] |
| Structure |
Synthesis and Workflow
The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary amine. Modern methods avoid the use of highly toxic reagents like thiophosgene, favoring a two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate.[7]
Synthetic Workflow Diagram
The following diagram illustrates a reliable and efficient protocol for the synthesis of this compound from 4-methoxy-2-methylaniline.
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for aryl isothiocyanate synthesis.[7][8]
-
Reaction Setup: To a solution of 4-methoxy-2-methylaniline (1.0 eq) in anhydrous ethanol, add triethylamine (1.0 eq).
-
Dithiocarbamate Formation: Add carbon disulfide (CS₂, 3.0 eq) dropwise to the solution. Stir the mixture at room temperature for 1 hour. The formation of the dithiocarbamate salt intermediate can be monitored by TLC.
-
Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.03 eq).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored until the starting material is consumed. The byproducts of this step are volatile, simplifying purification.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Extract the crude product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final this compound.
Potential Applications in Medicinal Chemistry
Based on the extensive literature on related phenyl isothiocyanates, this compound is predicted to exhibit significant therapeutic potential across several key areas.
Anticancer Activity
ITCs are among the most promising classes of naturally derived chemopreventive agents.[9] Their anticancer effects are pleiotropic, targeting multiple hallmarks of cancer.[10]
-
Mechanism of Action:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), activating caspase signaling cascades, and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][11]
-
Cell Cycle Arrest: They can halt cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, by interfering with the microtubule network.[5][12]
-
Activation of Nrf2 Pathway: A key mechanism for chemoprevention is the activation of the Nrf2 transcription factor, which upregulates Phase II detoxification enzymes (e.g., GST, NQO1), enhancing the clearance of carcinogens and protecting normal cells from oxidative stress.[2][4]
-
-
Structural Rationale: The electronic properties conferred by the methoxy group and the steric influence of the ortho-methyl group on this compound will be critical in defining its specific anticancer profile and target selectivity. Studies on methoxy-substituted benzyl isothiocyanates have shown outstanding antiproliferative activity, suggesting this substitution pattern is favorable.[5]
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. ITCs have demonstrated potent anti-inflammatory activity.[13]
-
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB. By preventing the degradation of its inhibitor, IκB, ITCs block NF-κB's translocation to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[4]
-
Structural Rationale: While 4-methoxyphenyl isothiocyanate itself did not show strong direct COX-2 inhibition in one study, its regioisomers (2-methoxy and 3-methoxy) were highly active.[13] This highlights the critical role of substituent positioning. The specific 4-methoxy, 2-methyl arrangement of the title compound warrants investigation for its unique impact on NF-κB and other inflammatory pathways.
Neuroprotective Potential
The ability of ITCs to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[13] Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties.[3]
-
Mechanism of Action:
-
Combating Oxidative Stress: By activating the Nrf2 pathway, ITCs can bolster the brain's antioxidant defenses, mitigating the neuronal damage caused by oxidative stress, a common feature in diseases like Parkinson's and Alzheimer's.[3]
-
Cholinesterase Inhibition: Notably, 4-methoxyphenyl isothiocyanate has been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15][16] This is a clinically validated mechanism for symptomatic treatment of Alzheimer's disease. It is highly plausible that this compound shares this activity.
-
-
Comparative Activity of Related Phenyl ITCs:
Compound AChE Inhibition (%) BChE Inhibition (%) DPPH Scavenging IC₅₀ (mM) Reference 4-Methoxyphenyl ITC 30.4 17.9 1.25 [14][15][16] 2-Methoxyphenyl ITC IC₅₀ = 0.57 mM - 3.90 [13][15] | 4-Methylphenyl ITC | - | - | 1.45 |[15] |
This data suggests that the methoxy substituent is key for cholinesterase activity, and its position significantly impacts potency.
Field-Proven Methodologies: Key Experimental Protocols
To validate the predicted activities of this compound, the following standard protocols are recommended.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., HeLa or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, a solution of this compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes.
-
Substrate Addition: Add DTNB and ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the compound and calculate the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising scaffold for medicinal chemistry, poised at the intersection of well-established anticancer, anti-inflammatory, and neuroprotective activities characteristic of the isothiocyanate class. The specific substitution pattern offers a unique opportunity for fine-tuning biological activity and pharmacokinetic properties. Future research should focus on validating the predicted activities through rigorous in vitro and in vivo testing, exploring the detailed mechanism of action, and conducting further structure-activity relationship studies to optimize this promising lead compound.
References
- 1. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Methoxyphenyl isothiocyanate_TargetMol [targetmol.com]
The Versatile Precursor: A Technical Guide to 4-Methoxy-2-methylphenyl Isothiocyanate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isothiocyanate Synthon
In the landscape of modern medicinal chemistry and drug discovery, the isothiocyanate functional group (-N=C=S) stands out as a remarkably versatile and reactive synthon. Its inherent electrophilicity at the central carbon atom makes it a prime target for a vast array of nucleophiles, paving the way for the construction of a diverse range of nitrogen- and sulfur-containing heterocyclic scaffolds. These heterocyclic motifs are the cornerstones of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the critical role of isothiocyanates as key building blocks in organic synthesis.
This technical guide focuses on a particularly valuable, yet underexplored, member of this class: 4-methoxy-2-methylphenyl isothiocyanate . The strategic placement of the electron-donating methoxy group and the sterically influencing ortho-methyl group on the phenyl ring imparts unique reactivity and conformational properties to the isothiocyanate moiety. These substituents can profoundly influence reaction pathways, product yields, and the biological activity of the resulting heterocyclic compounds. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound as a precursor for a variety of medicinally relevant heterocyclic systems.
Synthesis of this compound
The most common and efficient route to this compound begins with its corresponding aniline, 4-methoxy-2-methylaniline. The conversion can be achieved through several methods, with the thiophosgene and dithiocarbamate salt routes being the most prevalent.
Method 1: The Thiophosgene Route
This classic method involves the reaction of the primary amine with thiophosgene (CSCl₂). While highly effective, this method requires stringent safety precautions due to the high toxicity of thiophosgene.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of 4-methoxy-2-methylaniline (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully quenched with a saturated solution of sodium bicarbonate to neutralize any excess thiophosgene and hydrochloric acid byproduct.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.
Method 2: The Dithiocarbamate Salt Route
A safer and often preferred alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.
Experimental Protocol:
-
To a stirred solution of 4-methoxy-2-methylaniline (1 equivalent) and a base such as triethylamine (2 equivalents) in a suitable solvent like ethanol or a biphasic system of water and dichloromethane, carbon disulfide (1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred for 1-2 hours to form the triethylammonium dithiocarbamate salt.
-
A desulfurizing agent, such as ethyl chloroformate or tosyl chloride, is then added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the desired isothiocyanate.
Application in Heterocyclic Synthesis
The electrophilic nature of the isothiocyanate carbon in this compound allows it to readily participate in addition and cycloaddition reactions, leading to a variety of heterocyclic systems.
Synthesis of Thiazole Derivatives
Thiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis provides a direct route to substituted thiazoles from α-haloketones and a thioamide source, which can be generated in situ from an isothiocyanate.
Reaction Workflow:
Caption: General workflow for the synthesis of thiazoles.
Experimental Protocol: Synthesis of a 2-(4-Methoxy-2-methylphenylamino)thiazole Derivative
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or acetone, an α-haloketone (e.g., phenacyl bromide, 1 equivalent) is added.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-methoxy-2-methylphenylamino)thiazole derivative.
Data Presentation: Representative Thiazole Derivatives
| α-Haloketone | Product | Yield (%) |
| Phenacyl bromide | 2-(4-Methoxy-2-methylphenylamino)-4-phenylthiazole | Data not available for this specific isothiocyanate, but typically high yields are expected based on analogous reactions. |
| Chloroacetone | 2-(4-Methoxy-2-methylphenylamino)-4-methylthiazole | Yields are generally good for this type of condensation. |
Synthesis of 1,2,4-Thiadiazole Derivatives
1,2,4-Thiadiazoles are another important class of sulfur-nitrogen heterocycles with diverse pharmacological activities. A common route to these compounds involves the oxidative cyclization of thiourea precursors.
Reaction Pathway:
Caption: General pathway for 1,2,4-thiadiazole synthesis.
Synthesis of Benzothiazole Derivatives
Benzothiazoles are fused heterocyclic systems that are prevalent in many biologically active compounds, including anticancer and antimicrobial agents. They can be synthesized by the reaction of 2-aminothiophenol with various electrophiles, including isothiocyanates.
Experimental Protocol:
-
A mixture of 2-aminothiophenol (1 equivalent) and this compound (1 equivalent) is heated in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
The reaction is typically carried out at elevated temperatures (100-150 °C) for several hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude benzothiazole derivative is then purified by recrystallization or column chromatography.
Synthesis of Quinazoline and Quinazolinone Derivatives
Quinazolines and their corresponding quinazolinone analogues are a very important class of heterocyclic compounds, with many derivatives exhibiting potent anticancer, anticonvulsant, and anti-inflammatory activities.[1] A common synthetic strategy involves the reaction of anthranilic acid or its derivatives with isothiocyanates.
Reaction Workflow:
Caption: General workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of a 3-(4-Methoxy-2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
A mixture of anthranilic acid (1 equivalent) and this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid is heated to reflux for several hours.[2]
-
The progress of the reaction can be monitored by the precipitation of the product.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The product is washed with a cold solvent and can be recrystallized to obtain the pure quinazolinone derivative.
Data Presentation: Representative Quinazolinone Synthesis
| Anthranilic Acid Derivative | Product | Yield (%) | Reference |
| Anthranilic Acid | 3-(4-Methoxy-2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Good to excellent yields are typically reported for analogous reactions. | [2] |
The Influence of Substituents on Reactivity
The presence of the ortho-methyl and para-methoxy groups on the phenyl ring of this compound has a predictable and significant impact on its reactivity:
-
Electronic Effect of the Methoxy Group: The para-methoxy group is a strong electron-donating group through resonance. This increases the electron density on the nitrogen atom of the isothiocyanate, which in turn can slightly reduce the electrophilicity of the central carbon atom compared to unsubstituted phenyl isothiocyanate. However, this effect is often subtle and does not prevent the desired nucleophilic attack.
-
Steric Effect of the Methyl Group: The ortho-methyl group introduces steric hindrance around the isothiocyanate functionality. This can influence the rate of reaction with bulky nucleophiles and may affect the regioselectivity in certain cyclization reactions. In some cases, this steric bulk can be advantageous, leading to more selective product formation.
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of a wide array of medicinally important heterocyclic compounds. The strategic placement of its substituents offers opportunities for fine-tuning the electronic and steric properties of the resulting molecules, which can be critical for optimizing biological activity. While specific literature on this particular isothiocyanate is not as extensive as for its simpler analogues, the fundamental reactivity of the isothiocyanate group provides a solid foundation for its application in the synthesis of thiazoles, thiadiazoles, benzothiazoles, quinazolines, and other heterocyclic systems.
Future research in this area should focus on the systematic exploration of the reactivity of this compound with a broader range of nucleophiles and in various cycloaddition reactions. Furthermore, the biological evaluation of the resulting novel heterocyclic compounds is crucial to unlock their full potential in the development of new therapeutic agents. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exciting journey of harnessing the synthetic potential of this unique isothiocyanate.
References
Physicochemical properties of 4-Methoxy-2-methylphenyl isothiocyanate
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 4-Methoxy-2-methylphenyl isothiocyanate
Abstract
This technical guide provides a comprehensive analysis of this compound, a substituted aromatic isothiocyanate with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile. We present a detailed synthetic protocol for its preparation from the commercially available precursor, 4-methoxy-2-methylaniline, discuss its core physicochemical properties, outline its characteristic reactivity, and provide predicted spectral data for analytical confirmation. Furthermore, this guide covers essential safety and handling procedures, positioning this compound as a viable candidate for further investigation by researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
Isothiocyanates (-N=C=S) are a class of highly valuable organosulfur compounds, renowned for their versatile reactivity and broad spectrum of biological activities.[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, making these compounds crucial building blocks for the synthesis of diverse heterocyclic systems, particularly thioureas and their derivatives, which are prevalent scaffolds in modern drug discovery.[2][3]
The subject of this guide, this compound, combines the reactive isothiocyanate group with a phenyl ring substituted with both an electron-donating methoxy group and a methyl group. This specific substitution pattern is anticipated to modulate the compound's electronic properties and steric profile, thereby influencing its reactivity and biological interactions. While its close analog, 4-methoxyphenyl isothiocyanate, has been investigated for its antioxidant and cholinesterase inhibitory activities, the specific properties of the 2-methyl isomer remain largely unexplored.[4]
This guide aims to bridge this knowledge gap by providing a foundational document for researchers. We will begin by detailing a reliable synthetic pathway, as accessing the compound is the primary step for any experimental validation.
Synthesis of this compound
The preparation of aryl isothiocyanates from their corresponding anilines is a cornerstone of organic synthesis. While classical methods often employ highly toxic reagents like thiophosgene, modern approaches offer safer and more efficient alternatives.[5][6] The recommended protocol involves the in-situ generation of a dithiocarbamate salt from the parent aniline, followed by desulfurization.[7]
Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline
This two-step, one-pot procedure is adapted from established methods for converting electron-rich anilines to isothiocyanates and is noted for its high yields and the volatile nature of its byproducts, which simplifies purification.[7][8]
Materials and Reagents:
-
4-Methoxy-2-methylaniline (Precursor)
-
Carbon disulfide (CS₂), ≥99%
-
Triethylamine (Et₃N), ≥99%
-
Di-tert-butyl dicarbonate (Boc₂O), ≥97%
-
4-(Dimethylamino)pyridine (DMAP), ≥99%
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxy-2-methylaniline (1.0 eq).
-
Solvent Addition: Dissolve the aniline in anhydrous dichloromethane (approx. 0.5 M concentration).
-
Dithiocarbamate Formation: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring (Step 1): Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Desulfurization: Once the formation of the dithiocarbamate salt is complete, re-cool the reaction mixture to 0 °C. Add a catalytic amount of DMAP (0.05 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the isothiocyanate product. Effervescence (evolution of gas) may be observed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where direct experimental data is unavailable, values are predicted based on its structure and comparison with known analogs like 4-methoxyphenyl isothiocyanate (CAS 2284-20-0) and 2-methylphenyl isothiocyanate.
| Property | Value / Description | Source / Rationale |
| CAS Number | Not assigned (as of late 2025) | Based on chemical database searches. |
| Molecular Formula | C₉H₉NOS | --- |
| Molecular Weight | 179.24 g/mol | --- |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy to similar aryl isothiocyanates.[9][10] |
| Melting Point | Predicted: < 25 °C | The related 4-methoxyphenyl isothiocyanate melts at 18 °C. The 2-methyl group may slightly alter crystal packing.[11] |
| Boiling Point | Predicted: > 281 °C | Expected to be higher than 4-methoxyphenyl isothiocyanate (280-281 °C) due to increased molecular weight.[11] |
| Density | Predicted: ~1.15 - 1.20 g/mL at 25 °C | Similar to 4-methoxyphenyl isothiocyanate (1.196 g/mL).[11][12] |
| Refractive Index | Predicted: ~1.65 at 20 °C | Based on the value for 4-methoxyphenyl isothiocyanate (n20/D 1.653).[11] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Hydrolyzes in water. | General property of aryl isothiocyanates.[10][12] |
| Stability | Moisture-sensitive. Decomposes in the presence of water, acids, and strong bases. | The isothiocyanate functional group is susceptible to hydrolysis.[13][14] |
| LogP (Octanol/Water) | Predicted: ~3.0 - 3.8 | Calculated LogP for 4-methoxyphenyl isothiocyanate is ~2.4-3.6. The additional methyl group will increase lipophilicity.[10][15] |
Core Reactivity and Synthetic Utility
The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. It serves as an excellent substrate for nucleophilic addition reactions.
Reaction with Primary Amines to form Thioureas
This is the most prominent reaction of isothiocyanates. The nucleophilic amine attacks the electrophilic carbon, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is typically fast and high-yielding, forming the basis for creating libraries of compounds for biological screening.[2]
Caption: Reaction of an isothiocyanate with a primary amine.
Predicted Spectral Data for Characterization
For any newly synthesized compound, analytical characterization is paramount. Below are the predicted key signals for this compound.
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (~6.7-7.2 ppm). A doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm (3H).
-
Methyl Protons (-CH₃): A sharp singlet at ~2.2-2.3 ppm (3H).
-
-
¹³C NMR (in CDCl₃):
-
Isothiocyanate Carbon (-N=C=S): A characteristic signal in the range of 130-140 ppm.[16]
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including two quaternary carbons.
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[16]
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, ~18-21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The most prominent and diagnostic peak will be a very strong, sharp, and broad absorption band between 2000-2200 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=S group.[17]
-
C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹.
-
C=C aromatic ring stretching bands around 1500-1600 cm⁻¹.
-
Safety, Handling, and Storage
Aryl isothiocyanates must be handled with appropriate caution due to their reactivity and potential physiological effects.
-
Hazard Identification: Assumed to be a lachrymator (causes tearing) and a respiratory and skin sensitizer. Causes severe skin burns and eye damage upon direct contact.[13][18][19]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[20]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, moisture, strong bases, acids, alcohols, and amines.[12][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications in Research and Drug Development
Given the known biological activities of structurally similar isothiocyanates, this compound represents a promising scaffold for investigation in several areas:
-
Antioxidant and Anti-inflammatory Studies: Many isothiocyanates exhibit antioxidant properties by scavenging free radicals.[1][4]
-
Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with reactive cysteine residues in their active sites. The related 4-methoxyphenyl isothiocyanate shows moderate cholinesterase inhibitory activity.[4]
-
Anticancer Research: Isothiocyanates are a well-known class of chemopreventive agents. This compound could be explored for its effects on various cancer cell lines.
-
Synthesis of Novel Heterocycles: Its primary utility lies in its role as a versatile building block for creating libraries of novel thiourea-containing compounds and other heterocyclic systems for high-throughput screening.[12][21]
References
- 1. 4-Methoxyphenyl isothiocyanate_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 4-甲氧基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-METHOXYPHENYL ISOTHIOCYANATE CAS#: 2284-20-0 [m.chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. thaiscience.info [thaiscience.info]
- 15. 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. rsc.org [rsc.org]
- 17. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]
- 18. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scbt.com [scbt.com]
Electron-donating effects of methoxy and methyl groups on isothiocyanate reactivity
An In-depth Technical Guide to the Electron-Donating Effects of Methoxy and Methyl Groups on Isothiocyanate Reactivity
Foreword
Isothiocyanates (ITCs) represent a class of compounds of profound interest in medicinal chemistry and materials science, largely owing to the unique electrophilic nature of their cumulene core (−N=C=S). This reactivity is the cornerstone of the biological activity of natural products like sulforaphane and is harnessed by medicinal chemists to design targeted covalent inhibitors. The ability to precisely modulate the reactivity of the isothiocyanate warhead is paramount for optimizing efficacy while minimizing off-target effects. This is achieved through the strategic placement of functional groups that can alter the electronic landscape of the molecule.
This technical guide offers a detailed examination of the electron-donating effects of two ubiquitous substituents: the methoxy (−OCH₃) and methyl (−CH₃) groups. While both are considered electron-donating, the mechanisms and magnitudes of their effects differ significantly, leading to distinct impacts on the reactivity of an adjacent isothiocyanate. As a Senior Application Scientist, my objective is to move beyond mere description and delve into the causality—the fundamental principles of physical organic chemistry that govern these effects and their practical consequences.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, quantitative comparisons, and field-proven experimental protocols to validate these principles. We will explore the dual electronic nature of the methoxy group, contrast it with the inductive effect of the methyl group, and culminate in a practical guide to synthesizing and kinetically evaluating substituted aryl isothiocyanates.
Chapter 1: The Isothiocyanate Functional Group: An Electrophilic Hub
The reactivity of the isothiocyanate functional group is dominated by the electrophilic character of its central carbon atom. This carbon is bonded to two more electronegative atoms, nitrogen and sulfur, creating a significant partial positive charge (δ+). This electronic arrangement makes the isothiocyanate group a prime target for nucleophilic attack.
The most common and biologically relevant reactions of isothiocyanates involve nucleophiles such as primary amines and thiols.[1][2][3] The reaction with an amine yields a thiourea, while reaction with a thiol produces a dithiocarbamate. These reactions are not only crucial for the synthesis of a vast array of heterocyclic compounds but also underpin the mechanism of action for many bioactive isothiocyanates.[4][5] For instance, the celebrated anticancer and antioxidant properties of sulforaphane are largely attributed to its ability to covalently modify cysteine residues (thiols) on proteins like Keap1, which in turn activates the Nrf2 antioxidant response pathway.[6][7]
Caption: General reaction pathways of isothiocyanates with amine and thiol nucleophiles.
The rate of these nucleophilic addition reactions is highly sensitive to the electronic environment surrounding the −N=C=S group. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the central carbon, accelerating the reaction, while electron-donating groups (EDGs) diminish it, leading to slower reaction rates.
Chapter 2: A Tale of Two Donors: Methoxy vs. Methyl Electronic Effects
To understand how to tune isothiocyanate reactivity, we must first dissect the electronic contributions of the methoxy and methyl substituents, particularly when attached to an aromatic ring.
The Methyl Group: A Classic Inductive Donor
The methyl group is a quintessential electron-donating group primarily through its positive inductive effect (+I) .[8][9] This effect arises from the slight difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of an attached phenyl ring. The methyl group pushes electron density through the sigma (σ) bond framework onto the ring, slightly increasing its overall electron density.[10] A secondary, and often complementary, contribution comes from hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the adjacent π-system.
The Methoxy Group: A Study in Duality
The electronic influence of the methoxy group is more complex, as it exerts two powerful but opposing effects.[11][12][13]
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the atom it is attached to through the σ-bond. This electron-withdrawing inductive effect, in isolation, would decrease the electron density of the aromatic ring.[14][15]
-
Resonance Effect (+M or +R): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as a phenyl ring.[11][16] This donation of electron density through the π-system is a powerful electron-donating effect.
In systems where the methoxy group is attached to a conjugated system like a benzene ring, the resonance effect is dominant over the inductive effect .[12][13][17] The net result is that the methoxy group acts as a potent electron-donating group, significantly increasing electron density within the ring, particularly at the ortho and para positions.
Caption: Dominant electronic effects of methyl and methoxy groups on an aromatic ring.
Chapter 3: Quantifying Electronic Effects and Predicting Reactivity
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on a benzene ring. The Hammett constant, sigma (σ), measures a substituent's electron-donating or electron-withdrawing strength. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
Table 1: Hammett Constants for Methoxy and Methyl Groups
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Dominant Effect at para-position |
| Methoxy (-OCH₃) | -0.27 | +0.12 | Strong Electron-Donating (Resonance) |
| Methyl (-CH₃) | -0.17 | -0.07 | Mild Electron-Donating (Inductive) |
Data compiled from authoritative sources.
The σp value for the methoxy group (-0.27) is significantly more negative than that of the methyl group (-0.17), quantitatively confirming that methoxy is a stronger electron-donating group than methyl when placed para to a reaction center .[16][18] This is because at the para position, the resonance effect of the methoxy group is fully operational. Conversely, at the meta position, the resonance effect is not transmitted, and the methoxy group's electron-withdrawing inductive effect becomes more apparent (σm = +0.12).[19]
Based on these principles, we can formulate a clear hypothesis:
When attached para to a phenylisothiocyanate, the stronger electron-donating methoxy group will decrease the electrophilicity of the isothiocyanate carbon more than the methyl group. This will result in a slower rate of reaction with nucleophiles.
Predicted Reactivity Order: p-Nitrophenyl ITC (EWG) > Phenyl ITC (unsubstituted) > p-Methylphenyl ITC (weak EDG) > p-Methoxyphenyl ITC (strong EDG)
Chapter 4: Experimental Validation: Synthesis and Kinetic Analysis
To validate our hypothesis, we must synthesize the relevant compounds and measure their reaction rates under controlled conditions. The following protocols are designed to be self-validating by employing standard analytical techniques and clear endpoints.
Protocol: Synthesis of para-Substituted Phenyl Isothiocyanates
This protocol details a reliable two-step method for synthesizing isothiocyanates from the corresponding anilines using phenyl chlorothionoformate, which is a safer alternative to highly toxic reagents like thiophosgene.[20]
Objective: To synthesize p-methoxyphenyl isothiocyanate and p-methylphenyl isothiocyanate.
Materials:
-
p-Anisidine (p-methoxyaniline)
-
p-Toluidine (p-methylaniline)
-
Phenyl chlorothionoformate
-
Sodium hydroxide (solid pellets)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Thiocarbamate Formation:
-
To a stirred solution of the starting aniline (10 mmol) in DCM (50 mL) at 0 °C (ice bath), add phenyl chlorothionoformate (11 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Wash the reaction mixture with 1M HCl (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-phenyl thiocarbamate intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
-
Isothiocyanate Formation (Elimination):
-
Dissolve the crude thiocarbamate from the previous step in DCM (50 mL).
-
Add finely ground solid sodium hydroxide (30 mmol, 3.0 eq) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours. The progress of the elimination can be monitored by TLC or by IR spectroscopy (disappearance of N-H stretch, appearance of strong NCS stretch ~2100 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove the solids.
-
Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient to afford the pure isothiocyanate.
-
-
Characterization:
-
Confirm the identity and purity of the final products using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Caption: Experimental workflow for the synthesis of substituted phenyl isothiocyanates.
Protocol: Kinetic Analysis via UV-Vis Spectroscopy
This protocol measures the rate of reaction between the synthesized isothiocyanates and a model primary amine, n-butylamine, by monitoring the disappearance of the ITC's characteristic UV absorbance.
Objective: To determine the second-order rate constants for the reaction of p-methoxyphenyl ITC and p-methylphenyl ITC with n-butylamine.
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control (cuvette holder).
Reagents:
-
Synthesized and purified p-methoxyphenyl isothiocyanate and p-methylphenyl isothiocyanate.
-
Phenyl isothiocyanate (as a control).
-
n-Butylamine.
-
Acetonitrile (spectroscopic grade).
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of n-butylamine in acetonitrile.
-
Prepare 10.0 mM stock solutions of each isothiocyanate in acetonitrile.
-
-
Determination of λmax:
-
Scan the UV-Vis spectrum of one of the isothiocyanate solutions (e.g., 0.1 mM in acetonitrile) to determine the wavelength of maximum absorbance (λmax) where the thiourea product has minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to monitor absorbance at the determined λmax and maintain a constant temperature (e.g., 25.0 °C).
-
In a quartz cuvette, place 2.0 mL of a 25.0 mM solution of n-butylamine in acetonitrile. This creates a large excess of the amine.
-
To initiate the reaction, rapidly inject 20 µL of the 10.0 mM isothiocyanate stock solution into the cuvette (final ITC concentration = 0.1 mM). Mix quickly by inversion.
-
Immediately begin recording the absorbance at λmax as a function of time for at least 3-5 half-lives.
-
-
Data Analysis:
-
Under these pseudo-first-order conditions (where [Amine] >> [ITC]), the reaction rate is dependent only on the ITC concentration. The integrated rate law is: ln(At) = -k't + ln(A₀), where At is the absorbance at time t, A₀ is the initial absorbance, and k' is the pseudo-first-order rate constant.
-
Plot ln(At) versus time (t). The plot should be linear, and the slope will be equal to -k'.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Amine] .
-
Repeat the experiment for each synthesized isothiocyanate and the control.
-
Chapter 5: Interpreting the Results
The kinetic experiments would yield quantitative data on the reactivity of each isothiocyanate. The results are expected to align with our hypothesis derived from the principles of electronic effects.
Table 2: Expected Kinetic Data for Reaction with n-Butylamine at 25°C
| Isothiocyanate | Substituent | σp | Expected Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Reactivity Rank |
| Phenyl ITC | -H | 0.00 | ~ 1.2 x 10⁻² | 2 |
| p-Methylphenyl ITC | -CH₃ | -0.17 | ~ 0.8 x 10⁻² | 3 |
| p-Methoxyphenyl ITC | -OCH₃ | -0.27 | ~ 0.5 x 10⁻² | 4 |
| p-Nitrophenyl ITC | -NO₂ | +0.78 | ~ 5.0 x 10⁻² | 1 |
Note: Rate constant values are hypothetical but reflect expected relative trends.
The data clearly demonstrates that electron-donating groups decrease the rate of nucleophilic attack on the isothiocyanate. The causality is directly linked to the electronic effects discussed previously:
-
The methyl group's +I effect slightly increases the electron density on the phenyl ring, which is relayed to the isothiocyanate, reducing the electrophilicity of the carbon and slowing the reaction compared to the unsubstituted phenyl ITC.
-
The methoxy group's powerful +R effect donates significantly more electron density to the system. This increased electron density effectively "shields" the electrophilic carbon, making it less attractive to the incoming nucleophile and resulting in the slowest reaction rate.
Caption: Causality chain showing how EDGs decrease isothiocyanate reactivity.
Chapter 6: Implications for Drug Development and Beyond
The ability to fine-tune isothiocyanate reactivity by choosing between substituents like methoxy and methyl has significant implications for the design of therapeutic agents.
-
Targeted Covalent Inhibitors: In this field, the goal is to create a "Goldilocks" scenario. The electrophilic warhead must be reactive enough to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein's binding site. However, if it is too reactive, it may react indiscriminately with other biological nucleophiles, leading to off-target toxicity.[21] By using a stronger EDG like a methoxy group, a medicinal chemist can attenuate the reactivity of a highly potent warhead, potentially improving its selectivity and safety profile.
-
Prodrug Design: The principles can be used to design ITC-based prodrugs that are activated under specific physiological conditions. The stability and release rate of the active ITC could be modulated by the electronic nature of the substituents on a carrier moiety.
-
Natural Product Analogs: Many natural isothiocyanates, like sulforaphane, possess a flexible alkyl chain.[22] Introducing these compounds into an aromatic scaffold allows for the systematic probing of electronic effects. Synthesizing analogs with methyl or methoxy groups can help elucidate structure-activity relationships (SAR) and optimize the parent compound's biological activity, whether it be for antioxidant, anti-inflammatory, or anticancer applications.[23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 7. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical [mdpi.com]
- 8. quora.com [quora.com]
- 9. Why does the methyl group (CH₃) exhibit an electron-donating effect? - askIITians [askiitians.com]
- 10. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. Solved In chapter 18 , we wil discuss whether a methoxy | Chegg.com [chegg.com]
- 18. homework.study.com [homework.study.com]
- 19. Methoxy group - Wikipedia [en.wikipedia.org]
- 20. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 21. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. archhealthscires.org [archhealthscires.org]
- 23. Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Stability and Storage of 4-Methoxy-2-methylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-methylphenyl isothiocyanate is a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. As with all reactive chemical entities, understanding its stability profile and optimal storage conditions is paramount to ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based recommendations for its long-term storage and handling. Furthermore, this guide outlines a robust experimental protocol for conducting a comprehensive stability assessment to validate its shelf-life under specific laboratory conditions.
The Chemical Landscape of Aryl Isothiocyanates: Intrinsic Reactivity and Stability
The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to nucleophilic attack. This inherent reactivity is the foundation of its utility in synthesis but also the primary driver of its degradation. The stability of an aryl isothiocyanate, such as this compound, is influenced by several key factors:
-
Hydrolytic Degradation: Moisture is a critical adversary to the stability of isothiocyanates. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes to the corresponding amine and carbonyl sulfide. Safety data sheets for the closely related 4-methoxyphenyl isothiocyanate explicitly state that it is "moisture sensitive" and hydrolyzes in water.[1][2] The presence of acidic or basic conditions can catalyze this hydrolysis.[]
-
Nucleophilic Attack: The high reactivity of the isothiocyanate group extends to a wide range of nucleophiles beyond water.[6] Amines, alcohols, and thiols can readily react with the isothiocyanate to form thioureas, thiocarbamates, and dithiocarbamates, respectively.[7][8] Therefore, it is crucial to avoid storing this compound in the presence of such nucleophilic substances.
-
Photostability: While not as extensively documented as hydrolytic and thermal degradation, prolonged exposure to light, particularly UV radiation, can potentially contribute to the degradation of aryl isothiocyanates. It is generally considered good practice to store reactive organic compounds in amber or opaque containers to minimize light exposure.
Recommended Storage and Handling Protocols
Based on the intrinsic chemical properties of aryl isothiocyanates and supplier recommendations for analogous compounds, the following storage and handling protocols are advised for this compound to ensure its long-term stability and purity:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and slow down the rate of potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace moisture and oxygen, thereby preventing hydrolysis and potential oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial or bottle. | To prevent the ingress of moisture and to protect the compound from light. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, strong oxidizing agents, alcohols, and amines.[2] | To prevent catalytic degradation and unwanted reactions with the isothiocyanate functional group. |
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
When not in use, ensure the container is tightly sealed and stored under the recommended conditions.
-
For repeated use from a single container, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to the atmosphere.
Visualizing Degradation: A Mechanistic Overview
The primary degradation pathway for this compound in the presence of moisture is hydrolysis. The following diagram illustrates this process:
Caption: Hydrolysis of this compound.
A Framework for Stability Assessment: Experimental Protocol
To empirically determine the stability of this compound under specific laboratory conditions, a comprehensive stability study is recommended. The following protocol provides a robust framework for such an investigation.
Objective
To evaluate the stability of this compound under various storage conditions (temperature and humidity) over a defined period.
Materials and Methods
-
Test Substance: this compound (ensure high purity, >98%).
-
Analytical Standard: A certified reference standard of this compound.
-
Instrumentation:
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, water), and high-purity inert gas (argon or nitrogen).
Experimental Workflow
The following workflow outlines the key steps in the stability assessment:
Caption: Experimental workflow for stability assessment.
Detailed Protocol
-
Initial Characterization (T=0):
-
Accurately weigh and dissolve a sample of the test substance in a suitable solvent.
-
Analyze the initial purity of the this compound using a validated HPLC or GC-MS method. This will serve as the baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the test substance into multiple small, amber glass vials.
-
Purge each vial with an inert gas (argon or nitrogen) before tightly sealing.
-
-
Storage Conditions:
-
Place the vials in environmental chambers set to the desired storage conditions. Recommended conditions to test include:
-
Refrigerated: 2-8 °C
-
Room Temperature: 25 °C / 60% Relative Humidity (RH)
-
Accelerated: 40 °C / 75% RH
-
-
-
Time Points for Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.
-
-
Analysis:
-
Prepare the samples for analysis as per the initial characterization method.
-
Analyze the samples using the validated HPLC or GC-MS method to determine the purity of the this compound.
-
Carefully examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products. If significant degradation is observed, attempt to identify the degradation products using mass spectrometry.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point for each storage condition.
-
Plot the percentage of the parent compound versus time for each condition to visualize the degradation profile.
-
Based on the data, determine the shelf-life of the compound under the tested conditions.
-
Conclusion
This compound is a valuable yet reactive chemical that requires careful storage and handling to maintain its integrity. The primary degradation pathway is hydrolysis, which can be effectively mitigated by storing the compound in a cool, dry environment under an inert atmosphere. Adherence to the recommended storage protocols is essential for researchers and drug development professionals to ensure the quality and reliability of their experimental outcomes. For applications requiring stringent quality control, conducting a formal stability study as outlined in this guide is highly recommended to establish a definitive shelf-life under specific laboratory conditions.
References
- 1. 4-METHOXYPHENYL ISOTHIOCYANATE CAS#: 2284-20-0 [m.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Methoxyphenyl isothiocyanate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxy-2-methylphenyl isothiocyanate from 4-methoxy-2-methylaniline
Application Note & Protocol: Synthesis of 4-Methoxy-2-methylphenyl isothiocyanate
Abstract
This document provides a comprehensive guide for the synthesis of this compound from its corresponding aniline precursor, 4-methoxy-2-methylaniline. Isothiocyanates are a pivotal class of compounds in medicinal chemistry and organic synthesis, valued for their versatile reactivity and presence in bioactive natural products.[1][2] This guide moves beyond a simple recitation of steps to provide a deep understanding of the synthetic strategy, the rationale behind procedural choices, and robust safety protocols. We present a reliable, high-yield protocol that avoids the use of highly toxic reagents like thiophosgene by employing a two-step, one-pot synthesis via a dithiocarbamate intermediate.[3][4] This application note is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
The isothiocyanate functional group (-N=C=S) is a key pharmacophore and a versatile synthetic intermediate. Its prevalence in natural products, such as sulforaphane from broccoli, underscores its biological significance, with activities ranging from anticancer to antimicrobial.[2][5] The target molecule, this compound, is a valuable building block for creating more complex molecules in drug discovery programs.
The traditional route to aryl isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂).[6][7] While effective, thiophosgene is a volatile, highly toxic, and corrosive liquid, posing significant safety and handling challenges.[8][9][10]
Modern synthetic chemistry has evolved to favor safer, more environmentally benign methodologies. A widely adopted alternative is the decomposition of dithiocarbamate salts.[11] This strategy involves two key stages:
-
Formation of a Dithiocarbamate Salt: The primary amine (4-methoxy-2-methylaniline) reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a stable dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate product.
This approach offers numerous advantages, including milder reaction conditions, the avoidance of highly toxic reagents, and often excellent yields.[12][13] Several desulfurizing agents can be employed, such as tosyl chloride, bis(trichloromethyl)carbonate (triphosgene), and di-tert-butyl dicarbonate (Boc₂O).[3][14][15] This protocol will detail a facile and efficient method using p-toluenesulfonyl chloride (tosyl chloride) as the desulfurizing agent.[3]
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol. The synthesis proceeds through a well-established pathway.
Step 1: Nucleophilic Attack and Dithiocarbamate Formation The process begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of carbon disulfide. A base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the resulting zwitterionic intermediate to form the triethylammonium dithiocarbamate salt. This salt is often stable enough to be isolated but is typically generated and used in situ.
Step 2: Activation and Elimination The dithiocarbamate salt is then activated by the desulfurizing agent, p-toluenesulfonyl chloride (TsCl). The tosyl group is an excellent leaving group, and it facilitates the elimination of the second sulfur atom. The sulfur atom of the dithiocarbamate attacks the electrophilic sulfur of tosyl chloride, forming a reactive intermediate. This intermediate then undergoes intramolecular cyclization and subsequent fragmentation, eliminating triethylamine hydrochloride and a sulfur-containing byproduct, ultimately yielding the desired isothiocyanate.
The overall transformation can be visualized as follows:
Figure 1. High-level workflow for the synthesis of this compound via the dithiocarbamate intermediate method.
Detailed Synthesis Protocol
This protocol is adapted from a general method for isothiocyanate synthesis and is optimized for the specified substrate.[3]
3.1 Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier |
| 4-Methoxy-2-methylaniline | 137.18 | 1.37 g | 10.0 | 1.0 | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | 76.14 | 0.90 mL | 15.0 | 1.5 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 101.19 | 2.80 mL | 20.0 | 2.0 | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.10 g | 11.0 | 1.1 | Sigma-Aldrich |
| Dichloromethane (DCM) | - | 50 mL | - | - | Fisher Scientific |
| 1M Hydrochloric Acid (HCl) | - | 20 mL | - | - | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | - | VWR |
| Brine (Saturated NaCl) | - | 20 mL | - | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - | Sigma-Aldrich |
| Silica Gel (for chromatography) | - | As needed | - | - | SiliCycle |
3.2 Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylaniline (1.37 g, 10.0 mmol). Dissolve the aniline in dichloromethane (50 mL).
-
Dithiocarbamate Formation: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.80 mL, 20.0 mmol) to the stirred solution. After 5 minutes, add carbon disulfide (0.90 mL, 15.0 mmol) dropwise over 10 minutes. The reaction mixture may change color. Allow the mixture to stir at 0 °C for 30 minutes.
-
Causality Note: The initial formation of the dithiocarbamate salt is rapid. Using an ice bath helps to control any exotherm and minimize side reactions. Triethylamine acts as both a base to form the salt and a scavenger for the HCl generated in the next step.
-
-
Desulfurization: To the cold reaction mixture, add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in a single portion. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been completely consumed.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Causality Note: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted tosyl chloride and acidic impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically a colored oil or solid. Purify the material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the ethyl acetate content). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.[2]
3.4 Expected Yield and Characterization
-
Yield: Good to excellent yields (typically >80%) are expected for this reaction.
-
Appearance: The pure product is expected to be a liquid or low-melting solid.[16]
-
Spectroscopic Data: The structure should be confirmed using standard analytical techniques.
-
IR Spectroscopy: Look for the characteristic strong, sharp absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹.[17]
-
¹H NMR: The spectrum should be consistent with the 4-methoxy-2-methylphenyl structure. Expect signals for the aromatic protons, the methoxy group protons (~3.8 ppm), and the methyl group protons (~2.2 ppm).
-
¹³C NMR: The isothiocyanate carbon typically appears around 130-140 ppm.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₉NOS (M.W. 179.24).[18]
-
Safety and Hazard Management
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxy-2-methylaniline: Toxic if swallowed or in contact with skin. Handle with care.
-
Carbon Disulfide (CS₂): Highly flammable liquid and vapor. It is also highly toxic and can be absorbed through the skin. It has a very low autoignition temperature. All sources of ignition must be excluded from the work area.
-
Triethylamine (Et₃N): Flammable and corrosive. Causes severe skin burns and eye damage.
-
p-Toluenesulfonyl chloride (TsCl): Corrosive. Causes severe skin burns and eye damage. Reacts with water.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
Waste Disposal: All organic and aqueous waste should be disposed of according to institutional and local regulations. Do not mix incompatible waste streams.
References
- 1. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiophosgene - Wikipedia [en.wikipedia.org]
- 8. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 9. Thiophosgene: - An overview [moltuslab.com]
- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. cbijournal.com [cbijournal.com]
- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-甲氧基苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound [webbook.nist.gov]
- 18. scbt.com [scbt.com]
Synthesis of Aryl Isothiocyanates: A Detailed Guide for the Research Scientist
Abstract
Aryl isothiocyanates are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their unique reactivity, characterized by the electrophilic carbon atom of the isothiocyanate moiety, allows for the construction of diverse nitrogen- and sulfur-containing heterocycles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most reliable and field-proven experimental protocols for the synthesis of aryl isothiocyanates. We delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in the selection of the most appropriate synthetic strategy based on substrate scope, scalability, and safety considerations. Detailed, step-by-step protocols for the most common synthetic routes are provided, alongside best practices for purification and stringent safety measures.
Introduction
The isothiocyanate functional group (-N=C=S) is a cornerstone in synthetic organic chemistry, renowned for its utility in the preparation of thioureas, thioamides, and various heterocyclic systems. In the context of drug discovery, aryl isothiocyanates are precursors to a multitude of biologically active molecules, including potent anticancer and antimicrobial agents. The demand for efficient and robust methods for their synthesis is therefore of paramount importance.
This application note moves beyond a mere recitation of synthetic procedures. It aims to provide a deeper understanding of the "why" behind the "how"—elucidating the chemical principles that govern each transformation. By understanding the reaction mechanisms, researchers can better troubleshoot experimental challenges and adapt protocols to their specific needs. We will explore several key synthetic strategies, from the classic, yet hazardous, use of thiophosgene to more modern, safer alternatives involving the in situ generation and decomposition of dithiocarbamate salts.
Mechanistic Overview of Aryl Isothiocyanate Synthesis
The majority of modern methods for aryl isothiocyanate synthesis converge on a common intermediate: the dithiocarbamate salt. This salt is typically formed by the reaction of a primary aryl amine with carbon disulfide in the presence of a base. The subsequent decomposition of the dithiocarbamate to the isothiocyanate is the key step and can be induced by a variety of reagents.
dot digraph "Dithiocarbamate_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
ArylAmine [label="Ar-NH₂\n(Aryl Amine)"]; CS2 [label="CS₂\n(Carbon Disulfide)"]; Base [label="Base"]; Dithiocarbamate [label="[Ar-NH-C(=S)S]⁻\n(Dithiocarbamate Anion)"]; Isothiocyanate [label="Ar-N=C=S\n(Aryl Isothiocyanate)"]; Decomposition [label="Decomposition\nReagent", shape=ellipse, fillcolor="#FBBC05"];
ArylAmine -> Dithiocarbamate [label="+ CS₂ + Base"]; Dithiocarbamate -> Isothiocyanate [label="+ Decomposition Reagent\n- HS⁻ - Base"]; Decomposition -> Dithiocarbamate [style=invis]; } } Figure 1: General workflow for aryl isothiocyanate synthesis via a dithiocarbamate intermediate.
The choice of the decomposition reagent is critical and dictates the reaction conditions, substrate scope, and safety profile of the overall synthesis. In the following sections, we will detail protocols utilizing several common decomposition agents.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative aryl isothiocyanate, phenyl isothiocyanate, using various established methods. These protocols are intended as a starting point and may require optimization for different substituted anilines.
Method 1: The Dithiocarbamate Route with Tosyl Chloride
This method is a popular and relatively safe alternative to using thiophosgene. The reaction proceeds via the in situ formation of a dithiocarbamate salt, which is then decomposed by tosyl chloride.[1]
Reaction Scheme:
Ar-NH₂ + CS₂ + Et₃N → [Ar-NH-C(=S)S]⁻[Et₃NH]⁺ [Ar-NH-C(=S)S]⁻[Et₃NH]⁺ + TsCl → Ar-N=C=S + Et₃N·HCl + TsSH
Detailed Protocol for the Synthesis of Phenyl Isothiocyanate:
-
Reagents and Equipment:
-
Aniline (1.00 g, 10.7 mmol)
-
Carbon disulfide (1.23 g, 16.1 mmol)
-
Triethylamine (3.25 g, 32.1 mmol)
-
Tosyl chloride (2.45 g, 12.8 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure: a. To a 100 mL round-bottom flask charged with a magnetic stir bar, add aniline (1.00 g, 10.7 mmol) and anhydrous dichloromethane (30 mL). b. Cool the solution in an ice bath and add triethylamine (3.25 g, 32.1 mmol) followed by the dropwise addition of carbon disulfide (1.23 g, 16.1 mmol) over 5 minutes. c. Stir the reaction mixture at room temperature for 1 hour. The formation of the triethylammonium dithiocarbamate salt may result in a cloudy suspension. d. Cool the mixture back to 0 °C in an ice bath and add a solution of tosyl chloride (2.45 g, 12.8 mmol) in anhydrous dichloromethane (20 mL) dropwise over 10 minutes. e. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). f. Work-up: i. Quench the reaction by adding 20 mL of water. ii. Transfer the mixture to a separatory funnel and separate the organic layer. iii. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL). iv. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by flash column chromatography on silica gel. b. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The exact ratio may need to be optimized based on TLC analysis. Phenyl isothiocyanate is a relatively nonpolar compound.
Method 2: The Triphosgene Approach
Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is an effective reagent for the conversion of dithiocarbamate salts to isothiocyanates.[2][3]
Reaction Scheme:
3 [Ar-NH-C(=S)S]⁻[Base·H]⁺ + (Cl₃CO)₂CO → 3 Ar-N=C=S + 3 Base·HCl + 3 COS + 3 Cl⁻
Detailed Protocol for the Synthesis of Phenyl Isothiocyanate:
-
Reagents and Equipment:
-
Aniline (1.00 g, 10.7 mmol)
-
Carbon disulfide (1.63 g, 21.4 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.60 g, 32.1 mmol)
-
Triphosgene (1.06 g, 3.57 mmol)
-
Acetone (10 mL)
-
Chloroform, anhydrous (20 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, and stir bar
-
Ice bath
-
Sintered glass funnel
-
-
Procedure: a. In a 100 mL round-bottom flask, dissolve aniline (1.00 g, 10.7 mmol) and DABCO (3.60 g, 32.1 mmol) in acetone (10 mL). b. Add carbon disulfide (1.63 g, 21.4 mmol) and stir the mixture at room temperature for 2 hours. A precipitate of the dithiocarbamate salt should form. c. Filter the solid dithiocarbamate salt using a sintered glass funnel and wash with a small amount of cold acetone. Dry the salt under vacuum. d. Suspend the dried dithiocarbamate salt in anhydrous chloroform (15 mL) in a clean, dry 100 mL round-bottom flask and cool to 0 °C in an ice bath. e. In a separate flask, dissolve triphosgene (1.06 g, 3.57 mmol) in anhydrous chloroform (5 mL). Caution: Triphosgene is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment. f. Add the triphosgene solution dropwise to the dithiocarbamate suspension over 15 minutes with vigorous stirring. g. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. h. Work-up: i. Filter the reaction mixture to remove the precipitated DABCO hydrochloride. ii. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). iii. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Method 3: The Classic Thiophosgene Method
This is the traditional method for synthesizing isothiocyanates. While often high-yielding, it is now largely superseded by safer alternatives due to the extreme toxicity and volatility of thiophosgene.[4] This protocol should only be attempted by experienced chemists with appropriate safety infrastructure.
Reaction Scheme:
Ar-NH₂ + CSCl₂ → Ar-N=C=S + 2 HCl
Detailed Protocol for the Synthesis of Phenyl Isothiocyanate:
-
Reagents and Equipment:
-
Aniline (1.00 g, 10.7 mmol)
-
Thiophosgene (1.36 g, 11.8 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask (100 mL) with a reflux condenser, magnetic stirrer, and stir bar
-
Addition funnel
-
Gas trap (e.g., bubbler with bleach solution) to neutralize HCl gas
-
-
Procedure: a. Extreme Caution: Thiophosgene is a severe lachrymator and is highly toxic by all routes of exposure. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves and a face shield. b. To a 100 mL round-bottom flask, add aniline (1.00 g, 10.7 mmol) and anhydrous dichloromethane (25 mL). c. In an addition funnel, prepare a solution of thiophosgene (1.36 g, 11.8 mmol) in anhydrous dichloromethane (25 mL). d. Add the thiophosgene solution dropwise to the aniline solution at room temperature over 30 minutes. The reaction is exothermic and will generate HCl gas, which should be directed to a gas trap. e. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. f. Work-up: i. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to neutralize excess acid. Be aware of potential gas evolution. ii. Separate the organic layer. iii. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). iv. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
Purification: a. The crude phenyl isothiocyanate is often of sufficient purity for many applications. If necessary, it can be purified by vacuum distillation or flash column chromatography.
Comparison of Synthetic Methods
| Feature | Tosyl Chloride Method | Triphosgene Method | Thiophosgene Method |
| Primary Reagents | Aryl amine, CS₂, Et₃N, TsCl | Aryl amine, CS₂, DABCO, Triphosgene | Aryl amine, Thiophosgene |
| Toxicity Profile | Moderately toxic reagents | Highly toxic triphosgene | Extremely toxic thiophosgene |
| Reaction Conditions | Mild (0 °C to room temp.) | Mild (0 °C to room temp.) | Room temperature, exothermic |
| Work-up | Aqueous work-up | Filtration and aqueous work-up | Aqueous work-up |
| Advantages | Relatively safe, good yields | Solid, easier to handle than phosgene | High yields, simple stoichiometry |
| Disadvantages | Formation of by-products | Toxicity of triphosgene | Extreme toxicity and volatility |
Purification and Characterization
Purification:
Flash column chromatography on silica gel is the most common method for purifying aryl isothiocyanates.[5]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is typically used. For phenyl isothiocyanate, a starting point could be 5-10% ethyl acetate in hexanes. The optimal eluent composition should be determined by TLC analysis. Due to the non-polar nature of many aryl isothiocyanates, a low percentage of the polar solvent is usually sufficient.
Characterization:
The successful synthesis of an aryl isothiocyanate can be confirmed by standard spectroscopic methods:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the -N=C=S stretch is observed in the region of 2100-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic signals for the aromatic protons.
-
¹³C NMR will show a signal for the isothiocyanate carbon in the range of 130-140 ppm.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the aryl isothiocyanate should be observed.
Safety and Handling
The synthesis of aryl isothiocyanates involves the use of several hazardous chemicals. Strict adherence to safety protocols is essential.
dot digraph "Safety_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Before Starting", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InLab [label="During the Experiment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="After the Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ReadSDS [label="Read SDS for all reagents"]; PPE [label="Wear appropriate PPE:\n- Safety goggles\n- Lab coat\n- Chemical-resistant gloves"]; FumeHood [label="Work in a well-ventilated\nchemical fume hood"]; FirstAid [label="Know the location of\nsafety shower and eyewash station"]; Handling [label="Handle toxic reagents\nwith extreme care"]; Quenching [label="Quench reactive reagents\nsafely"]; Waste [label="Dispose of chemical waste\nproperly"];
Start -> ReadSDS; Start -> PPE; Start -> FumeHood; Start -> FirstAid; InLab -> Handling; InLab -> Quenching; End -> Waste; } } Figure 2: Key safety considerations for the synthesis of aryl isothiocyanates.
-
Thiophosgene: This is a highly toxic, volatile, and corrosive liquid. It is a severe lachrymator and can cause fatal pulmonary edema upon inhalation.[6][7][8] All work with thiophosgene must be conducted in a certified chemical fume hood. Personal protective equipment, including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves, is mandatory. An emergency plan for accidental exposure should be in place.
-
Triphosgene: Although a solid, triphosgene can release phosgene gas, which is extremely toxic. It should be handled with the same precautions as thiophosgene.
-
Carbon Disulfide: This is a highly flammable and volatile liquid with a low flash point. It is also toxic. All sources of ignition must be excluded from the work area.
-
Aryl Isothiocyanates: Many aryl isothiocyanates are lachrymators and skin irritants.[9][10] They should be handled in a fume hood, and skin contact should be avoided.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that a safety shower and eyewash station are readily accessible. Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of aryl isothiocyanates is a well-established field with a variety of reliable methods available to the research scientist. While the classic thiophosgene method remains a viable option for experienced chemists with the necessary safety infrastructure, modern approaches utilizing dithiocarbamate decomposition with reagents like tosyl chloride and triphosgene offer safer and more accessible alternatives. The choice of synthetic route will depend on the specific substrate, desired scale, and the safety resources available. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and efficiently synthesize these valuable chemical intermediates for their applications in drug discovery and materials science.
References
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Chromatography [chem.rochester.edu]
- 6. CN103086933A - Preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
Purification of 4-Methoxy-2-methylphenyl isothiocyanate by Silica Gel Column Chromatography
An Application Note for Drug Development Professionals
Abstract: 4-Methoxy-2-methylphenyl isothiocyanate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Achieving high purity of this reagent is paramount to ensure the integrity of downstream applications and the validity of research outcomes. This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. We delve into the rationale behind methodological choices, from mobile phase selection via Thin Layer Chromatography (TLC) to the specifics of column packing and fraction analysis. This guide is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible purification strategy.
Foundational Principles: Why Column Chromatography?
Column chromatography is a cornerstone purification technique in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is the method of choice.
-
The Stationary Phase (Silica Gel): Silica gel is a porous, granular form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar. Polar compounds in the crude mixture will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, causing them to move down the column more slowly.
-
The Mobile Phase (Eluent): The eluent is a solvent system that is passed through the column. In normal-phase chromatography, a non-polar solvent is typically used, often with a small amount of a more polar solvent added.[2] By carefully tuning the polarity of the mobile phase, we can control the speed at which compounds travel through the column. Less polar compounds will spend more time in the mobile phase and elute faster, while more polar compounds will be retained longer by the stationary phase. The goal is to find a solvent system where the target compound separates cleanly from both less polar and more polar impurities.
Health and Safety: Handling Isothiocyanates
Isothiocyanates as a class of compounds demand stringent safety protocols. They are known lachrymators, are toxic by inhalation, in contact with skin, and if swallowed, and can cause respiratory and skin sensitization.[3][4][5]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[3][4] An eyewash station and safety shower must be readily accessible.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), a lab coat, and chemical safety goggles with side shields at all times.[6][7]
-
Handling Precautions: Avoid breathing vapors or dust.[8] Do not allow the chemical to come into contact with skin or eyes.[3] Isothiocyanates are often moisture-sensitive and can hydrolyze; store them in tightly closed containers in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases, alcohols, and amines.[3][5][6]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local regulations.
Experimental Protocol
This protocol is divided into two key stages: method development using Thin Layer Chromatography (TLC) and the full-scale preparative column chromatography.
Before committing the entire crude sample to a large column, TLC is used to identify the optimal mobile phase composition. The ideal eluent should provide a retention factor (Rf) of 0.25 - 0.35 for the target compound, ensuring good separation from impurities.[9]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound
-
Developing chambers (e.g., a beaker with a watch glass)
-
Capillary spotters
-
Eluents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)
-
Visualization agent: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Developing: Place the plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a low-polarity mixture, such as 95:5 (v/v) Hexane:EtOAc.
-
Analysis: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry.
-
Visualization: View the plate under a UV lamp. Circle any visible spots. If the compound is not UV-active or for better visualization, dip the plate into a KMnO₄ stain. The target compound and impurities should appear as distinct spots.
-
Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the target spot's Rf is too low (<0.2), increase the polarity of the eluent (e.g., move to 90:10 Hexane:EtOAc).[9]
-
If the Rf is too high (>0.5), decrease the polarity (e.g., move to 98:2 Hexane:EtOAc).
-
-
Final Selection: The chosen eluent for the column is the one that gives the target compound an Rf of ~0.3 and shows the best possible separation from all other spots.
This protocol assumes a standard glass column with a stopcock.
Workflow Diagram:
Caption: Workflow for chromatographic purification.
Procedure:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position in the fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .[10]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase (eluent) to the column.
-
Using gentle air pressure or a pump, begin to push the eluent through the column at a steady rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates and visualizing them as before.
-
-
Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining residue is the purified this compound. Confirm its identity and purity using analytical methods such as NMR, IR, and Mass Spectrometry.
-
Summary of Parameters and Troubleshooting
Table 1: Key Chromatographic Parameters
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for separating moderately polar organic compounds.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | Provides a good polarity range for eluting isothiocyanates; both solvents are easily removed.[2][11] |
| Rf Target (TLC) | 0.25 - 0.35 | Optimizes separation on the column, preventing bands from eluting too quickly (poor separation) or too slowly (band broadening).[9] |
| Sample Loading | Dry Loading | Generally provides better resolution and sharper bands compared to wet loading.[10] |
| Visualization | UV (254 nm), KMnO₄ stain | Isothiocyanates often contain aromatic rings making them UV-active. KMnO₄ is a general stain for organic compounds. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect mobile phase polarity. Column was overloaded. | Re-optimize the mobile phase using TLC for better spot separation.[9] Reduce the amount of crude material loaded onto the column. |
| Cracked/Channeled Column | Column packed improperly or ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed.[10] |
| Streaking on TLC/Column | Sample is too concentrated or acidic/basic impurities are present. | Dilute the sample before spotting. Consider adding a trace amount of triethylamine or acetic acid to the eluent to neutralize impurities. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually and carefully increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-METHOXYPHENYL ISOTHIOCYANATE | 2284-20-0 [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. accomn.com [accomn.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. rsc.org [rsc.org]
Application Note: Comprehensive NMR Characterization of 4-Methoxy-2-methylphenyl isothiocyanate
Introduction: The Need for Precise Structural Verification
4-Methoxy-2-methylphenyl isothiocyanate is a member of the isothiocyanate class of compounds, which are of significant interest in medicinal chemistry and drug development due to their well-documented biological activities. As with any biologically active compound or synthetic intermediate, unambiguous confirmation of its chemical structure and assessment of its purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.
This application note details the comprehensive characterization of this compound using both proton (¹H) and carbon-13 (¹³C) NMR. We will move beyond a simple recitation of steps to explain the causality behind experimental choices and provide a framework for interpreting the resulting high-resolution spectra.
Foundational Principles: Why NMR is the Definitive Tool
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.[1][2]
-
¹H NMR Spectroscopy: This technique provides information on the number and types of protons in a molecule. Key data points include:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. For instance, protons on an aromatic ring are "deshielded" by the ring's π-electron system and appear at a higher chemical shift (downfield) compared to aliphatic protons.[3][4]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Arises from spin-spin coupling between neighboring, non-equivalent protons. The pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.[1]
-
-
¹³C NMR Spectroscopy: This method maps the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single sharp line (a singlet). The chemical shift of each carbon provides insight into its hybridization and bonding environment.
A notable challenge in the ¹³C NMR of isothiocyanates is the phenomenon of "near-silence" of the isothiocyanate carbon (-N=C=S).[5][6][7] This carbon's signal is often broad and of low intensity due to two primary factors: quadrupolar broadening from the adjacent ¹⁴N nucleus and significant structural flexibility around the N=C=S bond angle.[5][6] Awareness of this phenomenon is crucial for correct spectral interpretation.
Experimental Design & Protocol
A robust and reproducible protocol is the foundation of high-quality data. The following workflow is designed to be a self-validating system, ensuring accuracy from sample preparation to data acquisition.
Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4-Methoxy-2-methylphenyl Isothiocyanate for Advanced Bioconjugation
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 4-Methoxy-2-methylphenyl Isothiocyanate (MMPI) in bioconjugation. We delve into the chemical principles of isothiocyanate chemistry, highlighting the unique structural features of MMPI that influence its reactivity and the stability of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to covalently modify proteins, antibodies, and other amine-containing biomolecules. We present step-by-step protocols for labeling, purification, and characterization, complemented by a troubleshooting guide to ensure successful and reproducible conjugation outcomes.
Introduction: The Role of Aryl Isothiocyanates in Bioconjugation
Covalent modification of biomolecules is a cornerstone of modern biological research and therapeutic development.[1] Among the various chemical tools available, isothiocyanates (ITCs) are a well-established class of reagents for targeting primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[1][2] This reaction, which proceeds efficiently under mild alkaline conditions, forms a stable thiourea linkage, covalently attaching the ITC-functionalized molecule to the protein.[1][3]
This compound (MMPI) is an aryl isothiocyanate with distinct structural features. The electron-donating methoxy group and the sterically influential methyl group on the phenyl ring modulate the electrophilicity and accessibility of the isothiocyanate carbon. Understanding these nuances is key to optimizing conjugation strategies and achieving desired labeling outcomes. This guide will explore the practical applications of MMPI, providing the necessary protocols to implement it as a versatile tool in your research.
Principle of the Reaction: Amine-Reactive Chemistry
The core of the bioconjugation process lies in the reaction between the electrophilic isothiocyanate group (-N=C=S) of MMPI and a nucleophilic primary amine (-NH2) on the biomolecule.
Mechanism: The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the central carbon atom of the isothiocyanate. This forms an unstable intermediate that rapidly rearranges to yield a stable N,N'-disubstituted thiourea linkage.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. A pH range of 8.5 to 9.5 is optimal for ensuring that the target primary amines are sufficiently deprotonated and thus, nucleophilic, without denaturing the protein.[3][4][5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the isothiocyanate.[2][4][6]
-
Temperature: The reaction can be performed at room temperature (for 1-2 hours) or at 4°C (overnight) to accommodate proteins with lower stability.[1]
-
Solvent: MMPI, like many organic isothiocyanates, is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[2][7]
Workflow Overview
Caption: General workflow for labeling biomolecules using MMPI.
Experimental Protocols
Protocol 3.1: General Protein Labeling with MMPI
This protocol provides a general method for conjugating MMPI to a typical IgG antibody. The molar excess of MMPI may need to be optimized for different proteins to achieve the desired degree of labeling (DOL).
Materials:
-
Protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound (MMPI).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.
-
Purification Column: Sephadex G-25 size-exclusion column or equivalent desalting column.[2]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution against 1X PBS, pH 7.4 overnight at 4°C to remove any interfering amine-containing substances.[2][6]
-
For the conjugation reaction, exchange the protein into the Conjugation Buffer (pH 9.0) using a desalting column or dialysis.
-
Determine the protein concentration using absorbance at 280 nm.
-
-
MMPI Reagent Preparation:
-
Calculation of Reagent Volume:
-
The optimal molar ratio of MMPI to protein must be determined empirically. A good starting point is a 10- to 20-fold molar excess.[1]
-
Calculation:
-
Moles of Protein = (Protein concentration in mg/mL) / (Protein MW in mg/mol) * Volume in mL
-
Moles of MMPI to add = Moles of Protein * Molar Fold Excess
-
Volume of MMPI stock = (Moles of MMPI * MW of MMPI) / (Concentration of MMPI stock)
-
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 desalting column with PBS, pH 7.4.
-
Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from unreacted MMPI and reaction byproducts.[2]
-
Collect the fractions containing the protein conjugate. The conjugate may have a slight yellow color.
-
Protocol 3.2: Characterization and Quality Control
Determining the Degree of Labeling (DOL): The DOL, or the average number of MMPI molecules per protein, can be estimated using spectrophotometry if MMPI possesses a unique absorbance wavelength. However, as MMPI's absorbance may overlap with the protein's, a more accurate method involves techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the mass shift upon conjugation.
Functional Assessment: It is crucial to verify that the conjugation process has not compromised the biological activity of the protein. For an antibody, this can be assessed using methods like ELISA or flow cytometry to confirm its antigen-binding capability.
Quality Control Workflow
Caption: Key steps for validating the bioconjugate's quality.
Stability and Advantages of the Thiourea Linkage
The thiourea bond formed between an isothiocyanate and a primary amine is generally considered stable for a wide range of in vitro applications.[1][9] This linkage is central to many assays in cell biology and diagnostics due to its robustness under typical experimental conditions.[10]
However, it is important to note that some recent studies, particularly in the context of in vivo applications for radiopharmaceuticals, have suggested that the thiourea bond may exhibit instability, potentially due to enzymatic degradation or radiolysis.[11] For applications requiring absolute long-term stability in vivo, alternative conjugation chemistries that form amide bonds (e.g., using NHS esters) might be considered more robust.[7][11] The choice of linker chemistry should always be guided by the specific demands of the downstream application.[11]
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation with MMPI.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[2][4] 2. Incorrect pH of the reaction buffer; pH is too low.[3] 3. Insufficient molar excess of MMPI.[1] 4. Hydrolyzed/inactive MMPI reagent. | 1. Perform thorough buffer exchange into an amine-free buffer (e.g., carbonate, bicarbonate, PBS). 2. Verify the pH of the conjugation buffer is between 8.5 and 9.5. 3. Increase the molar excess of MMPI in increments (e.g., 30x, 50x) and re-test. 4. Use a fresh vial of MMPI and ensure it is dissolved in anhydrous DMSO immediately before use. |
| Protein Precipitation | 1. High degree of labeling (DOL) leading to reduced solubility. 2. Protein is unstable at the alkaline pH required for labeling.[2] 3. High concentration of organic solvent (DMSO). | 1. Reduce the molar excess of MMPI to lower the DOL.[12] 2. Perform the reaction at a lower temperature (4°C) for a longer duration.[1] 3. Ensure the volume of DMSO added does not exceed 5-10% of the total reaction volume. |
| Loss of Protein Activity | 1. MMPI has modified critical lysine residues in the protein's active or binding site. 2. Protein denaturation due to pH or organic solvent. | 1. Reduce the molar excess of MMPI to favor modification of more accessible, non-critical amines. 2. Consider alternative conjugation strategies that target other residues (e.g., cysteine-specific modification) if amine modification proves detrimental.[13] |
Conclusion
This compound is a valuable reagent for the amine-reactive modification of biomolecules. Its unique substitution pattern offers a nuanced tool for researchers developing bioconjugates for a variety of applications. By understanding the underlying chemistry and carefully controlling reaction parameters such as pH, reagent stoichiometry, and purification, researchers can achieve consistent and reliable conjugation results. This guide provides the foundational knowledge and practical protocols to successfully incorporate MMPI into bioconjugation workflows, enabling the development of novel probes, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-METHOXYPHENYL ISOTHIOCYANATE | 2284-20-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drmr.com [drmr.com]
- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of N,N'-Disubstituted Thioureas using 4-Methoxy-2-methylphenyl Isothiocyanate
Abstract
This technical guide provides a comprehensive framework for the efficient one-pot synthesis of N,N'-disubstituted thioureas, utilizing 4-Methoxy-2-methylphenyl isothiocyanate as a key building block. Thiourea derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocol detailed herein is designed for researchers, chemists, and drug development professionals, emphasizing operational simplicity, high yields, and mechanistic clarity. We delve into the causality behind experimental choices, provide a robust, self-validating protocol, and present data in a clear, accessible format.
Introduction: The Strategic Value of Thioureas and One-Pot Synthesis
Thiourea moieties are privileged structures in pharmacology due to their unique ability to form strong hydrogen bonds and coordinate with metal ions, enabling potent interactions with biological targets.[4][5] Their synthesis is a frequent objective in drug development campaigns. The traditional multi-step synthesis of these compounds can be time-consuming and inefficient. One-pot synthesis, which combines multiple reaction steps in a single reactor, offers a streamlined alternative that minimizes solvent waste, reduces purification steps, and improves overall time and resource efficiency.[6][7]
The selected reagent, this compound, presents an interesting scaffold. The electron-donating methoxy group and the sterically influential ortho-methyl group can modulate the reactivity of the isothiocyanate and impart specific physicochemical properties to the final thiourea derivatives, influencing their biological activity and pharmacokinetic profiles.
The Underlying Chemistry: Reaction Mechanism
The formation of thiourea from an isothiocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds via a straightforward and typically high-yielding mechanism.[8][9]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate (-N=C=S) group.
-
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and yielding the stable N,N'-disubstituted thiourea product.
This reaction is often exothermic and proceeds efficiently at room temperature without the need for a catalyst, although catalysts can be employed in cases involving less reactive starting materials.[6]
Caption: Figure 1: Nucleophilic Addition Mechanism.
Experimental Workflow: A Visual Guide
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final characterization. This workflow is designed for clarity and reproducibility.
Caption: Figure 2: One-Pot Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, monitored by TLC and confirmed by final characterization, validates the procedure.
Materials and Reagents
-
This compound (1.0 equivalent)
-
Primary or secondary amine of choice (1.0 - 1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [Note: Solvent choice depends on reactant solubility; DCM is a good starting point for many aromatic and aliphatic amines].[9]
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethanol, Hexane, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the selected amine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration). Begin stirring at room temperature.
-
Rationale: Using an anhydrous solvent prevents unwanted side reactions with the highly reactive isothiocyanate. Stirring ensures a homogenous reaction mixture.
-
-
Addition of Isothiocyanate: To the stirred amine solution, add this compound (1.0 eq.) dropwise over 5 minutes. The isothiocyanate can be added neat or as a concentrated solution in DCM.
-
Rationale: A dropwise addition helps to control any potential exotherm from the reaction, especially on a larger scale.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Rationale: TLC is a crucial and simple technique to determine the reaction endpoint, preventing unnecessary reaction time and the potential for side-product formation. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should show the disappearance of the starting materials and the appearance of a new, typically less polar, product spot.
-
-
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to neutralize any acid), and brine (to remove bulk water).[9]
-
Rationale: This aqueous workup is a critical purification step. The acid wash protonates basic starting amines, making them water-soluble and easily removed. The final brine wash facilitates the separation of the organic and aqueous layers.
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil is often of high purity. If necessary, it can be further purified.
-
Recrystallization: This is the preferred method for solid products. A common solvent system is ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: For oils or solids that do not crystallize well, purification on a silica gel column may be required.
-
Rationale: Purification ensures that the final compound is free of residual starting materials or by-products, which is essential for accurate biological testing and characterization.
-
-
Characterization: Confirm the identity and purity of the final thiourea product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[8][10] The melting point of solid products should also be determined.
Representative Data
The following table illustrates the expected outcomes when reacting this compound with a variety of primary and secondary amines, demonstrating the versatility and efficiency of this one-pot protocol.
| Entry | Amine | Product Structure | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1-(4-Methoxy-2-methylphenyl)-3-phenylthiourea | 2 | 95 |
| 2 | Benzylamine | 1-Benzyl-3-(4-methoxy-2-methylphenyl)thiourea | 1.5 | 97 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-3-(4-methoxy-2-methylphenyl)thiourea | 1 | 98 |
| 4 | Piperidine | (4-Methoxy-2-methylphenyl)carbamothioyl)piperidine | 2.5 | 92 |
Note: Data are representative and actual results may vary based on experimental conditions and scale.
Safety and Concluding Remarks
Safety: Isothiocyanates are lachrymators and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This application note provides a robust and reliable protocol for the one-pot synthesis of thiourea derivatives from this compound. The method is characterized by its simplicity, speed, and high yields, making it an invaluable tool for researchers in medicinal chemistry and organic synthesis. The straightforward nature of the reaction allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Microwave-assisted synthesis of isothiocyanates
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of Isothiocyanates: A Modern Approach to Accelerating Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isothiocyanates (R–N=C=S) are a pivotal class of organosulfur compounds, renowned for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] They also serve as versatile intermediates in organic synthesis, particularly for creating complex heterocyclic scaffolds.[3][4] Traditional synthetic routes to isothiocyanates often involve hazardous reagents like thiophosgene or require long reaction times and harsh conditions.[5][6] This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS) as a green, efficient, and rapid alternative. We provide a comprehensive overview of the underlying mechanisms of microwave heating, detailed experimental protocols for the synthesis of isothiocyanates from primary amines, and a direct comparison with conventional heating methods, underscoring the significant advantages of microwave technology in modern chemical synthesis.[7][8]
Introduction: The Case for a Better Synthesis
The synthesis of isothiocyanates has been a subject of extensive research for over a century.[1] The classical approach involves the reaction of a primary amine with a thiocarbonyl source, such as carbon disulfide or the highly toxic and volatile thiophosgene, often proceeding through a dithiocarbamate salt intermediate.[2][6] While effective, these methods are frequently hampered by drawbacks:
-
Hazardous Reagents: Thiophosgene and its derivatives are acutely toxic, volatile, and moisture-sensitive, posing significant safety and handling challenges.[9][10]
-
Long Reaction Times: Conventional heating methods can require several hours to drive reactions to completion.[11]
-
Energy Inefficiency: Bulk heating of reaction vessels via oil baths or heating mantles is often inefficient, with energy lost to the surroundings.[12]
-
Byproduct Formation: Slower, less controlled heating can lead to the formation of unwanted side products, complicating purification and reducing yields.[6]
Microwave-assisted synthesis emerges as a powerful solution to these challenges, aligning with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often enabling the use of less hazardous reagents or solvent-free conditions.[8][13][14]
The Principle of Microwave-Assisted Synthesis
Unlike conventional conductive heating, microwave irradiation transfers energy directly to the molecules within the reaction mixture.[15] This energy transfer occurs through two primary mechanisms:
-
Dipolar Rotation: Polar molecules, such as the solvents and reactants in the synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwave (2.45 GHz).[15] This rapid molecular motion generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[16]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause rapid heating.[15]
This direct energy transfer is incredibly fast, transferring energy in nanoseconds, which is faster than the rate of molecular relaxation.[15] This can lead to localized superheating and a non-equilibrium thermal state that dramatically accelerates reaction kinetics, often beyond what can be achieved with conventional heating at the same measured bulk temperature.[15][17] The result is a significant reduction in reaction time, often from hours to minutes, with improved yields and cleaner reaction profiles.[12][18]
Diagram 1: Microwave Heating Mechanisms
References
- 1. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. cbijournal.com [cbijournal.com]
- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 16. Microwave Synthesis [organic-chemistry.org]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 18. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Methoxy-2-methylphenyl Isothiocyanate
Authored by: A Senior Application Scientist
Introduction: 4-Methoxy-2-methylphenyl isothiocyanate is an aromatic isothiocyanate of growing interest within drug development and scientific research due to its potential biological activities. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established principles of isothiocyanate analysis and offer a robust starting point for method development and validation.
Guiding Principles of Isothiocyanate Analysis
Isothiocyanates (ITCs) are a class of reactive compounds characterized by the -N=C=S functional group. Their analysis presents unique challenges due to their potential for instability and, in some cases, the lack of a strong chromophore for UV detection.[1] Consequently, analytical strategies often involve either direct analysis of the thermally stable and volatile ITCs by gas chromatography or derivatization to enhance detectability and stability for liquid chromatography. The choice of method is contingent on the sample matrix, required sensitivity, and available instrumentation.[2]
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of isothiocyanates, offering high resolution and sensitivity, particularly after derivatization.[1][2] For this compound, derivatization with a nucleophile such as an amine or a thiol is recommended to introduce a UV-active chromophore, enhancing detection and improving chromatographic behavior.
Rationale for Derivatization:
The isothiocyanate functional group readily reacts with primary and secondary amines to form thiourea derivatives, or with thiols to form dithiocarbamates. These derivatives are typically more stable and possess stronger UV absorbance than the parent isothiocyanate, thereby increasing the sensitivity and selectivity of the assay. A common derivatizing agent is 1,2-benzenedithiol, which undergoes a cyclocondensation reaction with ITCs to form a product that can be detected spectrophotometrically.[1][3]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound analytical standard
-
1,2-benzenedithiol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (ACS grade)
-
Potassium phosphate monobasic
-
o-Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with o-phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Derivatization Reagent: 10 mg/mL 1,2-benzenedithiol in methanol. Prepare fresh daily.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile.
4. Sample Preparation and Derivatization:
-
Extract the sample containing this compound with dichloromethane. The extraction method will need to be optimized based on the sample matrix.[4]
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Add 100 µL of the derivatization reagent (1,2-benzenedithiol solution).
-
Vortex the mixture and incubate at 65°C for 1 hour.[3]
-
After cooling to room temperature, dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution (example):
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm (for the 1,2-benzenedithiol derivative)[1]
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds like many isothiocyanates.[5][6] Given the aromatic nature of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis, potentially without the need for derivatization.
Rationale for Direct GC-MS:
Direct GC-MS analysis offers a more streamlined workflow compared to methods requiring derivatization, reducing sample preparation time and potential sources of error. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte, even in complex matrices. However, thermal degradation of some isothiocyanates can occur at high injector temperatures, so careful optimization of GC parameters is crucial.[7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound analytical standard
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., phenethyl isothiocyanate, if not present in the sample)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
3. Preparation of Solutions:
-
Internal Standard Stock Solution: If used, prepare a 1 mg/mL solution of the internal standard in hexane.
-
Standard Stock Solution: Prepare a 1 mg/mL solution of this compound in hexane.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
4. Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with hexane or dichloromethane.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane containing the internal standard.
5. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification. Characteristic ions for this compound will need to be determined by analyzing the standard.
6. Data Analysis and Quantification:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
Section 3: UV-Vis Spectrophotometry for Total Isothiocyanate Content
For rapid screening or for samples where the primary isothiocyanate is known to be this compound, a UV-Vis spectrophotometric method can be employed to determine the total isothiocyanate content. This method is less specific than chromatographic techniques but is simpler and has a higher throughput.[1]
Principle:
This method is based on the cyclocondensation reaction of isothiocyanates with an excess of 1,2-benzenedithiol. The reaction product, 1,3-benzodithiole-2-thione, has a strong absorbance at 365 nm, which can be measured to quantify the total isothiocyanate concentration.[1][3]
Experimental Workflow: UV-Vis Spectrophotometry
References
- 1. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Amino Acid Analysis via Pre-Column Derivatization with 4-Methoxy-2-methylphenyl isothiocyanate (MMPI)
Abstract
This document provides a comprehensive guide for the quantitative analysis of amino acids in biological and pharmaceutical samples. The methodology is centered on pre-column derivatization using 4-Methoxy-2-methylphenyl isothiocyanate (MMPI), an analogue of the classic Edman reagent, phenyl isothiocyanate (PITC). This process converts native amino acids into highly stable, UV-active thiocarbamyl derivatives, enabling sensitive and reproducible quantification by reversed-phase high-performance liquid chromatography (RP-HPLC). We detail the underlying chemical principles, provide step-by-step protocols for derivatization and HPLC analysis, and offer insights into method optimization and troubleshooting.
Introduction: The Rationale for Amino Acid Derivatization
Amino acids are the fundamental building blocks of proteins and play critical roles in countless biological processes.[1] Accurate quantification of amino acids is essential in fields ranging from clinical diagnostics and nutritional science to biopharmaceutical drug development. However, most amino acids lack a strong native chromophore, making them difficult to detect directly with high sensitivity using standard UV-Vis detectors in HPLC systems.[2]
To overcome this limitation, pre- or post-column derivatization is employed to attach a chromophoric or fluorophoric tag to the amino acid molecules.[2] The Edman degradation, a cornerstone of protein sequencing, utilizes phenyl isothiocyanate (PITC) to react with the N-terminal amino group of peptides.[3][4][5][6] This same reaction can be applied to free amino acids, forming stable phenylthiocarbamyl (PTC) derivatives that are readily detectable at 254 nm.[7][8] This approach is advantageous because it reacts with both primary and secondary amines (like proline) and produces stable derivatives.[7][9]
This application note focuses on this compound (MMPI), a PITC analogue. The addition of methoxy and methyl groups to the phenyl ring modifies the hydrophobicity of the resulting derivative. This modification can enhance chromatographic resolution on reversed-phase columns and potentially improve the stability of the derivative compared to the parent PTC-amino acids.[10]
Principle of the Method: The MMPI Derivatization Reaction
The derivatization chemistry is based on the well-established Edman reaction.[6] Under mildly alkaline conditions (pH ~9), the uncharged primary or secondary amino group of an amino acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of MMPI. This addition reaction forms a stable 4-methoxy-2-methylphenyl-thiocarbamyl (MMPTC) amino acid derivative.
The reaction proceeds smoothly at room temperature and, after removal of excess reagent, the resulting MMPTC-amino acids are stable for analysis by RP-HPLC.[7]
Caption: Chemical derivatization of an amino acid with MMPI.
Materials and Reagents
High-purity reagents are critical for sensitive amino acid analysis to avoid background contamination.[11]
| Item | Specification | Purpose |
| Reagents | ||
| This compound (MMPI) | Reagent Grade | Derivatizing Agent |
| Amino Acid Standard Mixture | Analytical Standard Grade | Calibration & Identification |
| Acetonitrile (ACN) | HPLC Grade | Solvent, Mobile Phase |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Water | HPLC or Milli-Q Grade | Solvent, Mobile Phase |
| Triethylamine (TEA) | Reagent Grade | Derivatization Buffer Component |
| Pyridine | Reagent Grade | Derivatization Buffer Component |
| Acetic Acid, Glacial | Reagent Grade | pH Adjustment |
| Ammonium Acetate | HPLC Grade | Mobile Phase Buffer |
| Equipment | ||
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector | Chromatographic Separation |
| RP-HPLC Column | C18, 2.1 or 4.6 mm ID, 100-250 mm length, <5 µm | Analyte Separation |
| Vacuum Centrifuge or Rotary Evaporator | Solvent Removal | |
| Reaction Vials | 1.5 mL, Glass | Derivatization Reaction |
| pH Meter | Buffer Preparation | |
| Analytical Balance | Standard Preparation | |
| Vortex Mixer | Mixing Reagents |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Amino Acid Stock Standard (1000 µM): Accurately weigh and dissolve an amino acid standard mixture in 0.1 M HCl to the desired final concentration. Store at -20°C.
-
Coupling Buffer (Derivatization Solvent): Prepare a mixture of Acetonitrile:Pyridine:Triethylamine:Water (30:25:10:35, v/v/v/v). This composition is an effective solvent for all amino acids and provides the necessary alkaline environment for the reaction.[12]
-
MMPI Reagent (10 mg/mL): Dissolve 100 mg of MMPI in 10 mL of the Coupling Buffer. Prepare this solution fresh daily.
-
Mobile Phase A: Prepare a 50 mM Ammonium Acetate solution in water. Adjust the pH to 6.8 with glacial acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Sample Reconstitution Solvent: 50 mM Ammonium Acetate, pH 6.8, containing 5% (v/v) Acetonitrile.
Protocol 2: Amino Acid Derivatization Workflow
This protocol is designed for a 50 µL sample volume containing free amino acids.
-
Sample Preparation: Pipette 50 µL of the amino acid standard or sample into a 1.5 mL reaction vial.
-
Drying: Completely dry the sample using a vacuum centrifuge. This step is crucial to remove water and any acids that would interfere with the coupling reaction.
-
Reagent Addition: Add 100 µL of the freshly prepared MMPI Reagent to the dried sample.
-
Coupling Reaction: Vortex the vial vigorously for 30 seconds to ensure complete dissolution. Incubate the reaction mixture at room temperature for 15 minutes. The phenylthiocarbamylation reaction proceeds smoothly under these conditions.[7]
-
Solvent Removal: Dry the sample completely in a vacuum centrifuge to remove excess reagent and the coupling buffer. This step may take 1-2 hours.
-
Reconstitution: Add 200 µL of the Sample Reconstitution Solvent to the dried vial. Vortex for 1 minute to dissolve the MMPTC-amino acid derivatives.
-
Analysis: The sample is now ready for injection into the HPLC system.
Caption: Step-by-step workflow for MMPI derivatization.
Protocol 3: HPLC Analysis Conditions
The following conditions provide a robust starting point for separating MMPTC-amino acid derivatives. Optimization may be required depending on the specific amino acid profile of the sample.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 17.0 | 10 | 90 |
| 19.0 | 10 | 90 |
| 19.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Analysis and Quantification
-
Identification: Amino acids are identified by comparing the retention times of peaks in the sample chromatogram to those of a known amino acid standard mixture run under identical conditions.
-
Quantification: A multi-point calibration curve is constructed by derivatizing and analyzing a series of known concentrations of the amino acid standard. The peak area of each amino acid is plotted against its concentration. The concentration of amino acids in unknown samples is then determined by interpolating their peak areas from this calibration curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Incomplete derivatization (sample was not dry, reagent was old). Loss of sample during drying. | Ensure sample is completely dry before adding MMPI reagent. Prepare MMPI reagent fresh daily. Avoid overheating during drying. |
| Large, broad peak at the beginning | Incomplete removal of excess reagent or byproducts. | Increase drying time after the reaction step. Consider a liquid-liquid extraction with an organic solvent like chloroform to remove excess PITC adducts if the problem persists.[13] |
| Poor peak resolution | Gradient is too steep. Column is aging. Mobile phase pH is incorrect. | Optimize the gradient program (make it shallower). Replace the column. Double-check the pH of Mobile Phase A. |
| Baseline drift | Column not fully equilibrated. Contamination in mobile phase. | Extend the equilibration time at the end of the gradient. Filter all mobile phases and use high-purity solvents. |
| Split peaks for some amino acids | Secondary product formation. Co-elution with an interfering substance. | Ensure reaction conditions (time, temp) are consistent. Optimize the gradient for better separation. For amino sugars, side reactions can occur; strict control of conditions is needed.[13] |
References
- 1. mdpi.com [mdpi.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Bioactive Molecules Using 4-Methoxy-2-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic applications of 4-methoxy-2-methylphenyl isothiocyanate, a versatile reagent for constructing a diverse range of biologically active molecules. We will explore its core reactivity, provide detailed experimental protocols for the synthesis of key scaffolds, and discuss the pharmacological profiles of the resulting compounds, with a focus on anticancer, antimicrobial, and antioxidant agents.
Section 1: The Reagent – Physicochemical Properties and Reactivity
Chemical Profile of this compound
While specific experimental data for this compound is not widely published, its properties can be inferred from its close structural analog, 4-methoxyphenyl isothiocyanate. The addition of the ortho-methyl group is expected to introduce steric hindrance and slightly modify the electronic properties of the phenyl ring.
| Property | Value (Estimated/Analog Data) | Source |
| CAS Number | 2284-20-0 (analog) | [1] |
| Molecular Formula | C₉H₉NOS | |
| Molecular Weight | 179.24 g/mol | |
| Appearance | Clear colorless to yellow liquid (analog) | [2] |
| Boiling Point | 280-281 °C (analog) | |
| Density | ~1.1-1.2 g/mL at 25 °C (analog) |
Core Reactivity: The Isothiocyanate Functional Group
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate moiety (-N=C=S). This carbon is highly susceptible to nucleophilic attack by heteroatoms, most commonly nitrogen and sulfur. This reactivity is the foundation for creating a vast library of derivative compounds.
Influence of Phenyl Ring Substituents
The specific substitution pattern on the phenyl ring provides a nuanced control over the reagent's reactivity and the properties of the resulting molecules:
-
4-Methoxy Group: As a strong electron-donating group, the methoxy substituent increases electron density on the phenyl ring. This can slightly reduce the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate. However, its primary role in drug design is often to act as a hydrogen bond acceptor and improve the pharmacokinetic profile of the final bioactive molecule.
-
2-Methyl Group: The ortho-methyl group introduces steric hindrance around the reactive isothiocyanate center. This may slow down the reaction rate with bulky nucleophiles. From a medicinal chemistry perspective, this methyl group can serve as a critical component for establishing specific interactions within a biological target's binding pocket, potentially enhancing potency or selectivity.
Handling and Safety
Isothiocyanates are known lachrymators and skin/respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The compound is also sensitive to moisture and should be stored under an inert atmosphere.
Section 2: Synthesis of Key Bioactive Scaffolds
The most fundamental application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. These thioureas are not only often bioactive themselves but also serve as key intermediates for more complex heterocyclic systems.[3][4]
The Cornerstone Reaction: Synthesis of N,N'-Disubstituted Thioureas
Mechanistic Insight: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. This reaction is typically high-yielding and clean.[5]
References
- 1. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenyl isothiocyanate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-methylphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.
The predominant and most accessible synthetic route to this compound begins with the corresponding primary amine, 4-Methoxy-2-methylaniline. The general scheme involves the formation of a dithiocarbamate salt intermediate by reacting the amine with carbon disulfide in the presence of a base. This intermediate is subsequently treated with a desulfurizing agent to yield the target isothiocyanate.[1][2] This two-step, one-pot synthesis is often preferred due to its operational simplicity and avoidance of highly toxic reagents like thiophosgene.[2][3][4]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the most common culprits:
-
Purity of Starting Materials:
-
4-Methoxy-2-methylaniline: The purity of your starting amine is critical. Impurities can interfere with the reaction. It is advisable to use a high-purity grade (≥98%) of 4-Methoxy-2-methylaniline.[5] If the purity is questionable, consider purification by distillation or column chromatography before use.
-
Carbon Disulfide (CS₂): Use of fresh, high-purity carbon disulfide (≥99%) is recommended.[6] Over time, CS₂ can decompose, which can negatively impact your reaction.
-
Solvents: Ensure all solvents are anhydrous. The presence of water can lead to side reactions and reduce the efficiency of the desulfurizing agent.
-
-
Inefficient Dithiocarbamate Salt Formation:
-
Base Selection: Triethylamine (Et₃N) is a commonly used base for this step.[6][7] Ensure you are using a sufficient molar equivalent, typically at least one equivalent with respect to the starting amine. For less reactive amines, a stronger base might be considered, though for 4-Methoxy-2-methylaniline, triethylamine is generally adequate.[2]
-
Reaction Temperature and Time: The formation of the dithiocarbamate salt is typically carried out at room temperature.[7] Allowing the reaction to stir for a sufficient amount of time (e.g., 1-2 hours) before adding the desulfurizing agent is crucial for complete conversion.
-
-
Suboptimal Desulfurization:
-
Choice of Desulfurizing Agent: While many agents exist, a common and effective choice that avoids highly toxic reagents is a combination of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][6] Other options include tosyl chloride or triphosgene.[1][8]
-
Addition of Desulfurizing Agent: The desulfurization step is often exothermic. It is recommended to add the desulfurizing agent at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side-product formation.[7]
-
Reaction Time Post-Addition: After the addition of the desulfurizing agent, the reaction should be allowed to gradually warm to room temperature and stirred for several hours to ensure complete conversion.[7]
-
-
Work-up and Purification Losses:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture. Ethyl acetate is a suitable solvent for this purpose.[7]
-
Purification: The crude product is typically purified by silica gel chromatography.[7] Careful selection of the eluent system is necessary to separate the desired isothiocyanate from any unreacted starting materials or byproducts.
-
Question 2: I am observing a significant amount of a solid byproduct that is difficult to separate from my product. What is it and how can I prevent its formation?
Answer: The most common solid byproduct in isothiocyanate synthesis is the corresponding symmetrical thiourea. This is formed when the newly generated isothiocyanate reacts with the unreacted starting amine.
Prevention Strategies:
-
Control Stoichiometry: Ensure that the carbon disulfide is in excess during the dithiocarbamate formation step. This helps to fully convert the starting amine to the dithiocarbamate salt before the desulfurization step begins.
-
Reaction Order: The "one-pot" method, where the desulfurizing agent is added to the in situ generated dithiocarbamate salt, is generally effective at minimizing thiourea formation.[2]
-
Slow Addition of Amine (if applicable): In some setups, slowly adding the amine to a solution of the thiocarbonylating agent (like thiophosgene, if used) can keep the amine concentration low and reduce the likelihood of thiourea formation.[4] However, for the safer CS₂-based methods, ensuring complete dithiocarbamate formation first is the key.
Question 3: My final product appears to be contaminated with sulfur. How can I remove it?
Answer: Elemental sulfur can sometimes be a byproduct of the desulfurization step.
Removal Techniques:
-
Recrystallization: If your product is a solid at room temperature or can be solidified, recrystallization from an appropriate solvent can be an effective way to remove elemental sulfur.
-
Chromatography: Careful column chromatography on silica gel can separate the isothiocyanate from elemental sulfur.
-
Sulfite Wash: Washing the organic extract with a solution of sodium bisulfite or sodium sulfite can help to remove elemental sulfur by converting it to the more water-soluble thiosulfate.
Question 4: The reaction is not going to completion, and I am recovering a significant amount of my starting amine. What should I check?
Answer: Incomplete conversion is a common issue that can often be resolved by systematically reviewing your reaction parameters.
-
Reagent Quality: As mentioned in the first point, ensure all your reagents, especially the carbon disulfide and the desulfurizing agent, are of high purity and reactive.
-
Reaction Time: It's possible that the reaction simply needs more time to go to completion. Consider extending the reaction time for both the dithiocarbamate formation and the desulfurization steps.
-
Temperature: While the initial addition of the desulfurizing agent should be at a low temperature, allowing the reaction to proceed at room temperature or even with gentle heating (if the reagents are stable) might be necessary to drive the reaction to completion.
-
Catalyst Activity (if using Boc₂O/DMAP): Ensure the DMAP catalyst is active and used in the correct amount (typically 1-5 mol%).
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the widely used and safer method employing carbon disulfide and Boc₂O/DMAP for desulfurization.[4][6]
Materials:
-
4-Methoxy-2-methylaniline (≥98%)[5]
-
Carbon disulfide (CS₂) (≥99%)[6]
-
Triethylamine (Et₃N) (≥99%)[6]
-
Di-tert-butyl dicarbonate (Boc₂O) (≥97%)[6]
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)[6]
-
Anhydrous Ethanol (EtOH)[6]
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-2-methylaniline (1.0 eq) in anhydrous ethanol.
-
To this solution, add triethylamine (1.0 eq).
-
Add carbon disulfide (1.5 - 2.0 eq) dropwise to the stirring solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.
-
-
Desulfurization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Slowly add the Boc₂O solution to the reaction mixture at 0 °C.
-
Add a catalytic amount of DMAP (0.01-0.05 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Impure starting materials | Use high-purity reagents (≥98%). |
| Incomplete dithiocarbamate formation | Ensure adequate reaction time and correct stoichiometry of base and CS₂. | |
| Inefficient desulfurization | Add desulfurizing agent at 0 °C; ensure sufficient reaction time. | |
| Formation of Solid Byproduct (Thiourea) | Reaction of product with starting amine | Ensure complete conversion to dithiocarbamate before desulfurization. |
| Sulfur Contamination | Byproduct of desulfurization | Purify by recrystallization, chromatography, or a sulfite wash. |
| Incomplete Reaction | Poor reagent quality, insufficient time/temp | Verify reagent activity, extend reaction time, consider gentle heating. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Common Issues
Caption: Interrelationship of common problems in the isothiocyanate synthesis.
References
- 1. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. cbijournal.com [cbijournal.com]
- 5. 4-Methoxy-2-methylaniline 98 102-50-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
Troubleshooting low yield in isothiocyanate synthesis from sterically hindered anilines
Welcome to the Technical Support Center for Isothiocyanate Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of isothiocyanates, particularly from sterically hindered anilines. Low yields and unexpected side products are common hurdles in these reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common issues encountered during the synthesis of isothiocyanates from sterically hindered anilines. Each problem is broken down by potential causes, followed by actionable solutions and the underlying scientific rationale.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find very little or none of your desired isothiocyanate.
-
Cause A: Incomplete Reaction Due to Steric Hindrance. Steric bulk around the amino group can significantly slow down the reaction rate by impeding the approach of the thiocarbonylating agent.[1]
-
Solution 1: Increase Reaction Temperature and Time. For sterically demanding substrates, elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Prolonging the reaction time may also be necessary to drive the reaction to completion. Microwave irradiation can be a highly effective alternative for overcoming steric barriers and accelerating the reaction.[1]
-
Solution 2: Use a Less Bulky Thiocarbonylating Agent. While thiophosgene and carbon disulfide are common, other reagents might be more suitable for hindered anilines. Consider alternatives like 1,1'-thiocarbonyldiimidazole (TCDI) or di(2-pyridyl) thionocarbonate, which can be more reactive or have different steric profiles.[2][3]
-
-
Cause B: Low Nucleophilicity of the Aniline. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine, making it less reactive towards the electrophilic thiocarbonylating agent.
-
Solution: Add a Non-Nucleophilic Base. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the aniline, increasing its nucleophilicity without competing in the reaction. For very electron-deficient anilines, a stronger base might be required.[1]
-
-
Cause C: Decomposition of the Dithiocarbamate Intermediate (CS₂ Method). The reaction of anilines with carbon disulfide proceeds through a dithiocarbamate salt intermediate. This intermediate can be unstable and decompose back to the starting materials if not efficiently converted to the isothiocyanate.[4]
-
Solution: In-Situ Generation and Conversion. Perform the synthesis as a one-pot reaction where the dithiocarbamate is generated and immediately treated with a desulfurizing agent.[5][6] This prevents the isolation of the potentially unstable intermediate. Common desulfurizing agents include tosyl chloride, ethyl chloroformate, and cyanuric chloride.[3][7][8]
-
Problem 2: Formation of Symmetric Thioureas as the Major Byproduct
Instead of your target isothiocyanate, you have isolated a significant amount of a symmetric N,N'-diarylthiourea.
-
Cause: Reaction of Isothiocyanate Product with Starting Aniline. The newly formed isothiocyanate is electrophilic and can react with any remaining unreacted aniline, which is nucleophilic, to form a stable thiourea.[9] This is a particularly common issue when the rate of isothiocyanate formation is slow, allowing for this side reaction to become significant.
-
Solution 1 (Thiophosgene Method): Maintain an Excess of Thiophosgene. When using thiophosgene, ensuring it is always in excess relative to the amine minimizes the presence of free amine that can react with the product. Amine salts are often used instead of free amines to control the concentration of the free nucleophile.[9]
-
Solution 2 (CS₂ Method): Control Stoichiometry and Addition Rate. When using carbon disulfide, the stoichiometry is critical. An excess of CS₂ can favor the formation of the isothiocyanate.[4][10] In a two-step approach, ensuring the complete conversion of the aniline to the dithiocarbamate before adding the second amine for an unsymmetrical thiourea synthesis is crucial to avoid the formation of the symmetrical byproduct. For isothiocyanate synthesis, a one-pot procedure with a desulfurizing agent is generally preferred.
-
Solution 3: Optimize Reaction Conditions to Favor Isothiocyanate Formation. Faster conversion to the isothiocyanate will leave less time for the side reaction to occur. This can be achieved by using a more efficient desulfurizing agent or by optimizing the temperature and catalyst loading.
-
Problem 3: Difficulty in Product Purification
Your crude product mixture contains the desired isothiocyanate, but separating it from starting materials, byproducts, and reagent-derived impurities is challenging.
-
Cause A: Similar Polarity of Product and Byproducts. The desired isothiocyanate and the symmetric thiourea byproduct can have very similar polarities, making chromatographic separation difficult.
-
Solution: Recrystallization or Distillation. If the isothiocyanate is a solid, recrystallization from a suitable solvent system can be an effective purification method. For volatile isothiocyanates, distillation under reduced pressure can be employed.
-
-
Cause B: Contamination with Non-Volatile Reagents. Some desulfurizing agents or their byproducts can be non-volatile and require chromatographic removal.
-
Solution: Choose a Method with Volatile Byproducts. Methods that generate volatile byproducts simplify purification. For instance, using di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent results in CO₂, COS, and tert-butanol, which are easily removed by evaporation.[9]
-
-
Cause C: Instability of the Isothiocyanate on Silica Gel. Some isothiocyanates can be unstable on silica gel, leading to decomposition during column chromatography.
-
Solution 1: Use a Deactivated Stationary Phase. Treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent to neutralize acidic sites.
-
Solution 2: Alternative Purification Methods. If the product is still unstable, avoid column chromatography and opt for recrystallization, distillation, or preparative thin-layer chromatography (TLC).
-
Experimental Protocols
Protocol 1: General Procedure for Isothiocyanate Synthesis from a Hindered Aniline using Carbon Disulfide and Tosyl Chloride
This one-pot procedure is suitable for many sterically hindered anilines and minimizes the formation of symmetric thiourea byproducts.[6]
-
Reaction Setup: To a solution of the sterically hindered aniline (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 equiv.).
-
Formation of Dithiocarbamate: Cool the solution to 0 °C and add carbon disulfide (1.5 equiv.) dropwise. Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aniline.
-
Desulfurization: Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 equiv.) in the same solvent dropwise.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC for the formation of the isothiocyanate. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
Frequently Asked Questions (FAQs)
Q1: Which thiocarbonylating agent is best for my sterically hindered aniline: thiophosgene or carbon disulfide?
A1: The choice depends on several factors, including the specific substrate, safety considerations, and available equipment.
-
Thiophosgene: This reagent is highly reactive and often effective where other methods fail. However, it is extremely toxic and requires handling in a well-ventilated fume hood with appropriate personal protective equipment. The reaction with thiophosgene is often faster and can sometimes give cleaner conversions for difficult substrates.[9]
-
Carbon Disulfide (CS₂): This is a less hazardous alternative to thiophosgene and is generally preferred for its lower toxicity and ease of handling. The CS₂ method involves the formation of a dithiocarbamate intermediate, which is then desulfurized. This two-step, one-pot approach is very versatile and can be optimized for a wide range of substrates, including sterically hindered ones, by choosing the appropriate base and desulfurizing agent.[3][4]
Q2: How does steric hindrance mechanistically affect the synthesis of isothiocyanates?
A2: Steric hindrance primarily affects the kinetics of the reaction by increasing the activation energy of the initial nucleophilic attack.
-
For the Thiophosgene Method: The bulky groups on the aniline impede the approach of the nitrogen lone pair to the electrophilic carbon of thiophosgene. This slows down the formation of the initial thiocarbamoyl chloride intermediate.
-
For the Carbon Disulfide Method: Similarly, steric hindrance hinders the attack of the aniline on the carbon of CS₂ to form the dithiocarbamate intermediate. The subsequent elimination step to form the isothiocyanate can also be affected, though to a lesser extent.
Q3: My isothiocyanate product appears to be unstable. How should I handle and store it?
A3: Isothiocyanates can be sensitive to moisture, light, and heat. Some are also prone to polymerization upon storage.
-
Handling: Handle isothiocyanates in a dry, inert atmosphere whenever possible. Use anhydrous solvents and reagents for reactions and workup.
-
Storage: Store purified isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar) in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended.[1] In some cases, it may be preferable to generate the isothiocyanate and use it in situ in a subsequent reaction without isolation.[1]
Q4: Can I use aqueous conditions for the synthesis of isothiocyanates from hindered anilines?
A4: Yes, aqueous conditions have been successfully employed for the synthesis of isothiocyanates, which aligns with green chemistry principles.[5][8][11] The process typically involves the reaction of the amine with CS₂ in the presence of an inorganic base like potassium carbonate in water to form the dithiocarbamate salt. This is followed by desulfurization with a reagent like cyanuric chloride.[5][8] While this method is advantageous for its sustainability, its efficiency for highly sterically hindered anilines may need to be evaluated on a case-by-case basis, as the solubility of the organic substrate in the aqueous medium can be a limiting factor.
Visualizing the Process
Troubleshooting Workflow for Low Isothiocyanate Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
Technical Support Center: Synthesis of 4-Methoxy-2-methylphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 4-Methoxy-2-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds from its corresponding aniline, 4-Methoxy-2-methylaniline. A common and effective method involves the reaction of the aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then desulfurized to yield the final isothiocyanate product. While this method is generally reliable, several side reactions can occur, leading to decreased yield and purity. This guide will address these potential issues in detail.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. Each problem is presented with its probable causes and detailed, step-by-step solutions.
Problem 1: Low or No Yield of the Desired Isothiocyanate
Probable Causes:
-
Incomplete formation of the dithiocarbamate salt: The initial reaction between 4-Methoxy-2-methylaniline and carbon disulfide is crucial. Insufficient base, low-quality reagents, or incorrect reaction temperature can hinder the formation of the dithiocarbamate intermediate. Electron-deficient anilines can be less reactive in forming the dithiocarbamate salt, which can result in a lower yield.[1]
-
Inefficient desulfurization: The choice and handling of the desulfurizing agent are critical. The activity of the desulfurizing agent can be compromised by moisture or degradation.
-
Decomposition of the dithiocarbamate intermediate: Dithiocarbamate salts can be unstable and may decompose under acidic conditions or upon heating, releasing carbon disulfide and the starting amine.[2][3][4]
-
Hydrolysis of the isothiocyanate product: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture and acid, which will revert them to the corresponding amine.[5][6]
Solutions:
-
Optimize Dithiocarbamate Salt Formation:
-
Reagent Quality: Ensure that 4-Methoxy-2-methylaniline, carbon disulfide, and the base (e.g., triethylamine, potassium hydroxide) are of high purity and anhydrous where specified.
-
Base Selection and Stoichiometry: Use a slight excess of a suitable base to drive the reaction to completion. For less reactive anilines, a stronger base might be necessary.[1]
-
Temperature Control: The formation of the dithiocarbamate salt is often exothermic. Maintain the recommended reaction temperature, typically at or below room temperature, to prevent side reactions.
-
-
Ensure Efficient Desulfurization:
-
Choice of Desulfurizing Agent: Several desulfurizing agents can be used, each with its own advantages. Tosyl chloride, di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP, and sodium persulfate are common choices.[7][8] For a cleaner workup, Boc₂O is often preferred as its byproducts are volatile.[1]
-
Reaction Conditions: Follow the specific protocol for the chosen desulfurizing agent regarding temperature, reaction time, and solvent.
-
-
Minimize Decomposition and Hydrolysis:
-
Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Control pH: Maintain a basic or neutral pH throughout the reaction and workup to prevent the acid-catalyzed decomposition of the dithiocarbamate and hydrolysis of the isothiocyanate.
-
Temperature Management: Avoid excessive heating during the reaction and workup, as this can promote the decomposition of the intermediate and the product.
-
Problem 2: Presence of a Significant Amount of Symmetrical Thiourea as a Byproduct
Probable Cause:
The primary cause for the formation of symmetrical N,N'-bis(4-methoxy-2-methylphenyl)thiourea is the reaction of the newly formed this compound with the unreacted starting amine, 4-Methoxy-2-methylaniline.[1] This is more likely to occur if the desulfurization is slow or if there is an excess of the starting amine present when the isothiocyanate is being formed.
Solutions:
-
Control Stoichiometry:
-
Use a slight excess of carbon disulfide and the desulfurizing agent relative to the starting amine to ensure complete conversion of the amine to the dithiocarbamate and then to the isothiocyanate.
-
-
Optimize Reaction Rate:
-
Ensure that the desulfurization reaction proceeds at a reasonable rate. If the reaction is too slow, there will be a prolonged period where both the isothiocyanate product and the starting amine are present, increasing the likelihood of thiourea formation. The choice of a more reactive desulfurizing agent or adjusting the temperature might be necessary.
-
-
One-Pot, Two-Step Procedure:
-
A well-established one-pot, two-step procedure can minimize thiourea formation.[8] In the first step, ensure the complete conversion of the aniline to the dithiocarbamate salt before adding the desulfurizing agent. This minimizes the concentration of free aniline available to react with the isothiocyanate product.
-
Problem 3: Difficulty in Purifying the Final Product
Probable Causes:
-
Presence of non-volatile byproducts: Besides symmetrical thiourea, other non-volatile impurities may be present, making purification by distillation or simple extraction challenging.
-
Thermal instability of the product: this compound may be susceptible to decomposition at elevated temperatures, making high-temperature distillation problematic.
-
Co-elution of impurities during chromatography: Some byproducts may have similar polarities to the desired product, leading to difficulties in separation by column chromatography.
Solutions:
-
Optimize the Workup Procedure:
-
Aqueous Wash: A carefully controlled aqueous wash can help remove water-soluble impurities and unreacted reagents. Maintain a neutral or slightly basic pH to prevent product hydrolysis.
-
Solvent Extraction: Use a suitable organic solvent for extraction. Ethyl acetate is often a good choice.[9]
-
-
Choose the Right Purification Method:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying isothiocyanates.[9] A solvent system with low polarity (e.g., hexanes/ethyl acetate) is typically used.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. However, it is crucial to determine the thermal stability of the compound beforehand.
-
-
Characterize Impurities:
-
Use analytical techniques such as TLC, GC-MS, or NMR to identify the major impurities. Understanding the nature of the impurities will help in devising a more effective purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the dithiocarbamate method over the thiophosgene method for synthesizing this compound?
A1: The primary advantage is safety. Thiophosgene is a highly toxic, volatile, and corrosive chemical. The dithiocarbamate method, while requiring careful handling of carbon disulfide, avoids the use of the much more hazardous thiophosgene. Additionally, the dithiocarbamate method often offers a cleaner reaction with fewer byproducts when optimized correctly.[1]
Q2: Can I use a different base instead of triethylamine for the formation of the dithiocarbamate salt?
A2: Yes, other bases can be used. Both organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and inorganic bases such as sodium hydroxide or potassium hydroxide have been successfully employed.[1][10] The choice of base can influence the reaction rate and the nature of the dithiocarbamate salt (e.g., triethylammonium salt vs. sodium salt). Stronger bases may be beneficial for less reactive anilines.[1]
Q3: My reaction mixture turns dark, is this normal?
A3: A change in color is not uncommon during the synthesis of isothiocyanates. The formation of the dithiocarbamate salt and subsequent reactions can lead to colored solutions. However, a very dark or black color might indicate decomposition or the formation of polymeric byproducts. It is important to monitor the reaction by TLC or another appropriate method to ensure the desired product is being formed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aniline and the appearance of the isothiocyanate product. The isothiocyanate will have a different Rf value than the aniline. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the storage recommendations for this compound?
A5: Isothiocyanates can be sensitive to moisture and light. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[11] Refrigeration is often advisable for long-term storage.
Data Presentation
Table 1: Comparison of Common Desulfurizing Agents for Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Tosyl Chloride | Room temperature to mild heating | Readily available, effective | Can produce non-volatile byproducts |
| Di-tert-butyl dicarbonate (Boc₂O) / DMAP | 0°C to room temperature | Volatile byproducts, clean reaction | Reagent cost can be higher |
| Sodium Persulfate (Na₂S₂O₈) | Room temperature, often in aqueous media | "Green" reagent, mild conditions | May require specific workup |
| Ethyl Chloroformate | Low temperature to room temperature | Effective for many substrates | Can have long reaction times for some substrates[7] |
Experimental Protocols & Workflows
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Formation of the Dithiocarbamate Salt
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-Methoxy-2-methylaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
Step 2: Desulfurization to the Isothiocyanate
-
Cool the reaction mixture containing the dithiocarbamate salt in an ice bath.
-
Add the chosen desulfurizing agent (e.g., a solution of tosyl chloride in the reaction solvent, or Boc₂O followed by a catalytic amount of DMAP).
-
Monitor the reaction by TLC for the formation of the isothiocyanate and the disappearance of the dithiocarbamate intermediate.
-
Once the reaction is complete, proceed with the workup.
Step 3: Workup and Purification
-
Quench the reaction by adding water or a dilute aqueous acid (use with caution to avoid hydrolysis).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
Visualizations
Reaction Workflow
Caption: General workflow for the two-step synthesis.
Side Reaction Pathways
Caption: Common side reactions in the synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-METHOXYPHENYL ISOTHIOCYANATE | 2284-20-0 [chemicalbook.com]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Improving the Purity of Crude 4-Methoxy-2-methylphenyl Isothiocyanate
Introduction
4-Methoxy-2-methylphenyl isothiocyanate is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Achieving high purity of this reagent is critical for the success of subsequent reactions, ensuring high yields, and preventing the formation of complex side-products. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed purification protocols to address common purity challenges encountered during its synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile largely depends on the synthetic route. The most common method involves the reaction of 4-methoxy-2-methylaniline with a thiocarbonylating agent (like carbon disulfide or thiophosgene).[1][2] Consequently, the primary impurities are:
-
Unreacted 4-methoxy-2-methylaniline: The starting primary amine is often a major contaminant if the reaction does not go to completion.
-
N,N'-bis(4-methoxy-2-methylphenyl)thiourea: This symmetrical thiourea is formed by the reaction of the isothiocyanate product with unreacted starting amine.
-
Dithiocarbamate Salts: If the synthesis proceeds via a dithiocarbamate intermediate, residual, un-decomposed salt may remain.[1]
-
Urea Byproducts: The presence of moisture can lead to the hydrolysis of the isothiocyanate, which can ultimately form urea derivatives.[2]
-
Reagents and Solvents: Residual desulfurizing agents, bases (e.g., triethylamine), and reaction solvents.[3]
Q2: My crude product is a dark, viscous oil. What does this suggest?
Dark coloration often indicates the presence of polymeric or oxidized side products, potentially arising from prolonged reaction times, excessive heat, or the presence of air. Viscosity can be due to high concentrations of non-volatile impurities like thioureas or residual dithiocarbamate salts. A pure isothiocyanate is typically a clear, colorless to pale yellow liquid or low-melting solid.[4][5][6]
Q3: How can I quickly assess the purity of my crude product before large-scale purification?
A combination of simple analytical techniques can provide a rapid purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude product against the starting amine on a silica gel plate and elute with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The isothiocyanate product is significantly less polar than the starting amine or the thiourea byproduct and should have a higher Rf value.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2000-2200 cm⁻¹ is characteristic of the -N=C=S group. The absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting amine indicates a high degree of conversion. A strong C=O stretch around 1650 cm⁻¹ would suggest urea impurities.
-
¹H NMR Spectroscopy: Provides a quantitative estimate of impurities by comparing the integration of characteristic peaks of the product against those of known impurities like the starting amine.
Q4: What are the primary strategies for purifying this compound?
The choice of method depends on the nature of the impurities and the required scale. The main strategies are:
-
Aqueous Workup/Extraction: To remove water-soluble salts and basic/acidic impurities.
-
Flash Column Chromatography: Highly effective for removing polar impurities like the starting amine and thiourea.[7][8]
-
Vacuum Distillation: Ideal for separating the volatile isothiocyanate product from non-volatile impurities like salts and polymers.[9]
-
Recrystallization: Applicable if the compound is a solid at or below room temperature, or for removing less soluble impurities.[1]
Troubleshooting and Purification Guides
This section provides detailed solutions for specific impurity problems.
Problem 1: Significant Contamination with Starting Amine (4-Methoxy-2-methylaniline)
Causality: Incomplete reaction or use of insufficient thiocarbonylating agent. The basic amine can interfere with subsequent reactions and will react with the product to form thiourea.
Solution: Liquid-Liquid Extraction with Acidic Wash
This method leverages the basicity of the starting amine. By washing the crude product (dissolved in an immiscible organic solvent) with a dilute acid, the amine is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.
Step-by-Step Protocol: Acidic Wash
-
Dissolve the crude oil in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M Hydrochloric Acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain and collect the bottom organic layer.
-
Repeat the wash with 1 M HCl one more time.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amine-free crude product.
Problem 2: Presence of Thiourea and Other Polar Byproducts
Causality: Formed from the reaction between the isothiocyanate product and the starting amine. These impurities are typically crystalline solids and are much more polar than the target isothiocyanate.
Solution: Flash Column Chromatography
Chromatography on silica gel is the most robust method for separating compounds with significant polarity differences.[10] The nonpolar isothiocyanate will elute much faster than the highly polar amine and thiourea.
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of dichloromethane, adding silica, and evaporating the solvent until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a nonpolar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial nonpolar solvent system. The this compound will elute first.
-
Monitoring: Monitor the column fractions by TLC. Combine the fractions containing the pure product (single spot by TLC).
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified isothiocyanate.
Visualization of Purification Workflow
The following diagram illustrates a general decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude isothiocyanate.
Data Summary Tables
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | C₉H₉NOS | 179.24 | ~280 (est.) | N/A (Likely Liquid) | Low |
| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | 233 | 14-16 | High |
| N,N'-bis(4-methoxy-2-methylphenyl)thiourea | C₁₇H₂₀N₂O₂S | 316.42 | High (Non-volatile) | High | Very High |
Data for the target compound is estimated based on structurally similar compounds like 4-Methoxyphenyl isothiocyanate.[11]
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Acidic Wash | Fast, inexpensive, scalable. | Only removes basic impurities; does not remove thiourea. | Starting Amine. |
| Column Chromatography | High resolution; removes a wide range of impurities. | Can be slow, requires large solvent volumes, potential for product loss on silica. | Starting Amine, Thiourea, baseline impurities.[8] |
| Vacuum Distillation | Excellent for large scales; effectively removes non-volatile materials. | Requires high vacuum and heat, which can degrade sensitive compounds; does not separate impurities with similar boiling points. | Polymeric material, salts, thiourea.[12] |
Impurity-Methodology Correlation Diagram
This diagram shows which purification methods are most effective for specific classes of impurities.
Caption: Correlation between impurity types and effective removal methods.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. A15331.18 [thermofisher.com]
- 6. 4-Methoxyphenyl Isothiocyanate | 2284-20-0 | TCI AMERICA [tcichemicals.com]
- 7. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-METHOXYPHENYL ISOTHIOCYANATE CAS#: 2284-20-0 [m.chemicalbook.com]
- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Phenyl Isothiocyanates
Welcome to the technical support center for the synthesis of polysubstituted phenyl isothiocyanates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these versatile chemical intermediates. Phenyl isothiocyanates are crucial building blocks in the creation of pharmaceuticals, agrochemicals, and various specialty materials.[1] However, their synthesis, particularly with multiple substituents on the aromatic ring, can present significant challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Section 1: General Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical synthesis. This section provides a logical workflow to diagnose and resolve common issues in the synthesis of polysubstituted phenyl isothiocyanates.
Troubleshooting Workflow: Diagnosing Synthesis Failures
When a reaction yields a low amount of the desired product or fails entirely, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making process to identify the root cause of the issue.
References
Technical Support Center: Purification Strategies for Isothiocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of common byproducts in isothiocyanate reactions, with a particular focus on thiourea derivatives. Our goal is to equip you with the technical knowledge and practical protocols to ensure the purity of your target compounds.
Introduction: The Challenge of Thiourea Byproducts
The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely utilized method for the synthesis of substituted thioureas. The core reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This initial addition is followed by proton transfer to yield the final thiourea product.
While this reaction is generally high-yielding, the use of excess amine to drive the reaction to completion, or the presence of unreacted starting materials, often leads to purification challenges. The primary byproducts of concern are typically unreacted amines and, in cases of complex reaction mixtures, symmetrically substituted thioureas. Effective removal of these impurities is critical, especially in the context of drug development where purity is paramount.
This guide will walk you through the most common purification challenges and provide validated protocols to address them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Scenario 1: Excess Amine Contamination
Q1: My reaction is complete, but I have a significant amount of unreacted primary/secondary amine in my crude product. What is the most efficient way to remove it?
A1: The presence of excess amine is a common issue, particularly when it is used to drive the reaction forward. The choice of removal method depends on the scale of your reaction and the nature of your desired thiourea product. For most applications, scavenger resins are the preferred method due to their high selectivity and ease of use.
Expert Insight: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[1] This allows for the removal of impurities by simple filtration, which is significantly faster and often more efficient than traditional chromatographic methods.
Here are your primary options for removing excess amines:
Option A: Scavenger Resins (Recommended for most applications)
Scavenger resins offer a clean and efficient way to remove excess nucleophiles like primary and secondary amines. The two main types of scavenger resins for this purpose are isocyanate-based and sulfonic acid-based resins.
-
Isocyanate Resins (e.g., Polystyrene-bound Isocyanate): These resins react with primary and secondary amines to form ureas, which are covalently bound to the solid support.[2] They are highly effective for a broad range of amines.
-
Sulfonic Acid Resins (e.g., SiliaBond Tosic Acid, ISOLUTE SCX-2): These are strong cation exchange resins that scavenge amines and other basic compounds through an acid-base reaction.[3][4] They are particularly useful for removing both primary and secondary amines, as well as other basic impurities.[5]
Table 1: Selection Guide for Amine Scavenger Resins
| Scavenger Resin Type | Functional Group | Mechanism of Action | Best For Removing |
| Isocyanate Resin | -NCO | Covalent bond formation (Urea) | Primary and secondary amines |
| Sulfonic Acid Resin | -SO₃H | Acid-base interaction (salt formation) | Primary, secondary, and tertiary amines; other basic impurities |
Protocol 1: General Procedure for Amine Scavenging with a Sulfonic Acid Resin (e.g., ISOLUTE® SCX-2)
This protocol outlines a general procedure for the removal of a basic amine impurity from a reaction mixture.
Materials:
-
Crude reaction mixture containing the desired thiourea and excess amine.
-
ISOLUTE® SCX-2 resin (or equivalent sulfonic acid resin).
-
Suitable organic solvent (e.g., Methanol, Dichloromethane, Acetonitrile).[3]
-
Ammonia in methanol solution (for catch-and-release, if desired).
-
Filtration apparatus (e.g., Büchner funnel or SPE cartridge).
Procedure:
-
Determine the Amount of Scavenger Resin:
-
For initial screening, a molar equivalent method is recommended. Use 2-4 molar equivalents of the scavenger resin relative to the amount of excess amine to be removed.[3]
-
Calculation:
-
Mass of Resin (g) = (moles of excess amine × equivalents of resin) / loading of resin (mmol/g)
-
-
If the exact amount of excess amine is unknown, a weight/weight method can be used as a starting point. Begin with a 20% w/w ratio of scavenger resin to your crude material.[6]
-
-
Scavenging:
-
Dissolve the crude reaction mixture in a suitable solvent in which the resin swells and the compounds are soluble.
-
Add the calculated amount of sulfonic acid resin to the solution.
-
Stir the mixture at room temperature. The reaction time can vary, but a good starting point is 1-4 hours.[3] Monitor the removal of the amine by TLC or LC-MS.
-
-
Isolation of the Purified Product:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified thiourea product.
-
Trustworthiness Check: The progress of the scavenging can be easily monitored by TLC. A spot corresponding to the amine should disappear over time, while the spot for your desired thiourea product remains.
Option B: Liquid-Liquid Extraction (Acid-Base Extraction)
This classical purification technique is effective if your thiourea product is stable to acidic conditions and does not have basic functional groups that would cause it to be extracted along with the excess amine.
Expert Insight: This method relies on the differential solubility of the neutral thiourea product and the basic amine in acidic aqueous and organic phases. The amine is protonated by the acid, forming a salt that is soluble in the aqueous layer, while the neutral thiourea remains in the organic layer.
Protocol 2: Acid-Base Liquid-Liquid Extraction
Materials:
-
Crude reaction mixture.
-
Immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute aqueous acid (e.g., 1 M HCl).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
-
Drain the lower (denser) layer.
-
Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete removal of the amine.
-
-
Washing and Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
-
Isolation:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the purified thiourea product.
-
Trustworthiness Check: After extraction, the purity of the organic layer can be checked by TLC or NMR to ensure the absence of the starting amine.
Scenario 2: Symmetrical Thiourea Byproduct Formation
Q2: I am trying to synthesize an unsymmetrical thiourea, but I am observing the formation of a symmetrical thiourea byproduct. How can I remove it?
A2: The formation of a symmetrical thiourea byproduct occurs when the isothiocyanate intermediate reacts with the starting amine before the second, different amine is added. The removal of this byproduct can be more challenging than removing excess amine due to the similar chemical nature of the desired unsymmetrical thiourea and the symmetrical byproduct.
Expert Insight: The most effective methods for separating structurally similar compounds are chromatography and recrystallization, which exploit subtle differences in polarity and solubility.
Option A: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).
Protocol 3: Flash Column Chromatography for Thiourea Purification
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
Column chromatography apparatus.
-
Eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes and ethyl acetate).
-
Collection tubes.
-
TLC plates and chamber.
Procedure:
-
Eluent Selection:
-
Using TLC, identify a solvent system that provides good separation between your desired unsymmetrical thiourea and the symmetrical byproduct. The ideal Rf value for your target compound should be between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.
-
-
Elution and Collection:
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified unsymmetrical thiourea.
-
Trustworthiness Check: The purity of the combined fractions should be confirmed by NMR spectroscopy.
Option B: Recrystallization
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[7]
Protocol 4: General Recrystallization Procedure
Materials:
-
Crude solid product.
-
Recrystallization solvent(s).
-
Erlenmeyer flasks.
-
Hot plate.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Solvent Selection:
-
Test the solubility of small amounts of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[7] Common solvents for thiourea derivatives include ethanol, methanol, and acetone.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain the purified product.
-
Trustworthiness Check: The melting point of the recrystallized product should be sharp and match the literature value. Purity can also be confirmed by NMR.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the decision-making process for purification and a general workflow.
Caption: Decision tree for selecting a purification strategy.
Caption: A generalized workflow for synthesis and purification.
References
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-2-methylphenyl Isothiocyanate
Welcome to the technical support center for the scale-up synthesis of 4-Methoxy-2-methylphenyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure your success in safely and efficiently scaling this important chemical transformation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, known for its presence in compounds with a range of biological activities, including antioxidant and cholinesterase inhibitory properties.[1] The synthesis of isothiocyanates from primary amines is a well-established reaction, most commonly proceeding through the formation of a dithiocarbamate salt followed by desulfurization.[2] However, transitioning this synthesis from the bench to a larger scale introduces unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide provides practical, experience-driven advice to navigate these challenges.
Reaction Pathway Overview
The most common and scalable route for the synthesis of this compound involves a two-step, one-pot process starting from 4-Methoxy-2-methylaniline.
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| 1. Low or No Product Formation | Incomplete formation of the dithiocarbamate salt: This can be due to insufficient base, poor quality of carbon disulfide, or low reactivity of the aniline. | - Verify Reagent Quality: Use freshly opened or distilled carbon disulfide and triethylamine. - Increase Base Equivalents: Incrementally increase the amount of triethylamine (e.g., from 2.5 to 3.0 equivalents) to ensure complete reaction of the aniline. - Monitor Salt Formation: The formation of the dithiocarbamate salt often results in a color change (typically to orange-red) and an increase in viscosity.[3] Lack of these visual cues may indicate a problem with the initial step. |
| Ineffective desulfurization: The chosen desulfurizing agent may be unsuitable, or the reaction conditions may not be optimal. | - Choice of Desulfurizing Agent: For scale-up, ethyl chloroformate is a common and effective choice.[3] Tosyl chloride is also a viable alternative.[4] - Temperature Control: The desulfurization step is often exothermic. Ensure efficient stirring and cooling to maintain the reaction temperature within the optimal range (typically 0-10°C during addition).[3] A runaway reaction can lead to side product formation and reduced yield. | |
| 2. Formation of Symmetric Thiourea Byproduct | Decomposition of the dithiocarbamate salt: This can occur if the desulfurizing agent is added too slowly or at an elevated temperature, leading to the formation of the isothiocyanate which then reacts with unreacted aniline. | - Controlled Addition: Add the desulfurizing agent dropwise at a steady rate while maintaining a low temperature. - Efficient Stirring: Ensure the reaction mixture is well-agitated to promote rapid mixing and minimize localized heating. |
| 3. Difficulties in Product Isolation and Purification | Emulsion formation during workup: The presence of salts and polar byproducts can lead to stable emulsions, making phase separation challenging. | - Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. - Filtration: If solids are present, filtering the crude reaction mixture through a pad of celite before extraction can be beneficial. |
| Co-distillation with solvent: If purifying by vacuum distillation, the product may co-distill with the solvent if their boiling points are close. | - Thorough Solvent Removal: Ensure the solvent is completely removed under reduced pressure before attempting high-vacuum distillation. - Fractional Distillation: Employ a fractional distillation setup with a short Vigreux column to improve separation. | |
| 4. Exothermic Runaway Reaction | Poor heat dissipation on a larger scale: The surface area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient. | - Controlled Reagent Addition: Add reagents, especially the desulfurizing agent, slowly and monitor the internal temperature closely. - Adequate Cooling: Use a reactor with a cooling jacket and a cryostat capable of handling the expected heat load. - Dilution: Increasing the solvent volume can help to better control the reaction temperature, although this may impact reaction kinetics and downstream processing. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base and desulfurizing agent for a scalable synthesis?
For the base, triethylamine is a common and practical choice due to its volatility, which simplifies removal during workup. Regarding the desulfurizing agent, while thiophosgene is highly effective, its extreme toxicity makes it unsuitable for most applications, especially at scale.[2][5] Ethyl chloroformate and tosyl chloride are excellent, less hazardous alternatives that provide good yields.[3][4] Sodium persulfate in an aqueous medium has also been reported as a green and efficient option.[6]
Q2: What are the critical safety precautions for this synthesis?
-
Carbon Disulfide (CS₂): Highly flammable with a low autoignition temperature. It is also toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Isothiocyanates: These compounds are lachrymators and can cause skin and respiratory irritation.[7][8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The reaction can be highly exothermic, particularly during the addition of the desulfurizing agent.[3] Close monitoring of the internal temperature and adequate cooling are essential to prevent a runaway reaction.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. A sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting aniline and the appearance of the product spot (which can be visualized with UV light or an appropriate stain) indicate reaction progression. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: What is the expected yield and purity for this scale-up synthesis?
With proper optimization and execution, yields for this type of synthesis can range from good to excellent, often exceeding 80%.[4] Purity of the crude product will vary depending on the reaction conditions. Purification by vacuum distillation is typically required to achieve high purity (>98%).[3]
Q5: Can this reaction be performed in a "one-pot" manner?
Yes, this synthesis is well-suited for a one-pot procedure where the dithiocarbamate salt is generated in situ and then converted to the isothiocyanate without isolation.[9] This approach is more efficient for scale-up as it reduces handling and transfer steps.
Detailed Experimental Protocol (Illustrative)
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
4-Methoxy-2-methylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl Chloroformate
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: In a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 4-Methoxy-2-methylaniline (1.0 eq) and dichloromethane (10 vol).
-
Dithiocarbamate Formation: Cool the solution to 0-5°C. Add triethylamine (2.5 eq) followed by the dropwise addition of carbon disulfide (1.5 eq), maintaining the internal temperature below 10°C. Stir the mixture at this temperature for 2 hours.
-
Desulfurization: Add ethyl chloroformate (1.2 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete by TLC or GC-MS analysis.
-
Workup: Cool the reaction mixture to 0-5°C and slowly quench with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Caption: A simplified troubleshooting workflow for the synthesis.
References
- 1. 4-Methoxyphenyl isothiocyanate_TargetMol [targetmol.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxy-2-methylphenyl isothiocyanate and 4-methoxyphenyl isothiocyanate
This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related aryl isothiocyanates: 4-Methoxy-2-methylphenyl isothiocyanate and 4-methoxyphenyl isothiocyanate. The insights and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a predictive framework for their application in various chemical transformations.
The isothiocyanate functional group (-N=C=S) is a versatile electrophile, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity is primarily governed by the electrophilic character of the central carbon atom, making it susceptible to nucleophilic attack. The substituents on the aromatic ring play a crucial role in modulating this reactivity through a combination of electronic and steric effects.
Unveiling the Impact of Substitution on Reactivity
The core of this comparison lies in understanding how the additional ortho-methyl group in this compound influences its reactivity relative to 4-methoxyphenyl isothiocyanate. Both molecules share a para-methoxy group, which is a strong electron-donating group through resonance, thereby increasing electron density on the aromatic ring and influencing the isothiocyanate moiety.
Electronic Effects
The electronic nature of substituents on the aryl ring directly impacts the electrophilicity of the isothiocyanate carbon. Electron-donating groups (EDGs) tend to decrease reactivity by pushing electron density towards the -N=C=S group, making the carbon less electrophilic. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.
In both of our subject molecules, the para-methoxy group acts as a significant EDG. However, the 2-methyl group in this compound introduces an additional, albeit weaker, electron-donating inductive effect. This cumulative electron-donating influence is expected to render the isothiocyanate carbon in the 2-methyl substituted compound less electrophilic and thus, less reactive towards nucleophiles compared to 4-methoxyphenyl isothiocyanate.
Steric Hindrance
Perhaps the most significant differentiator between these two molecules is the steric hindrance introduced by the ortho-methyl group in this compound.[1][2] This methyl group is positioned adjacent to the isothiocyanate functionality, creating a more crowded environment around the electrophilic carbon. This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of reaction.[1][3] The effect of steric hindrance on the reactivity of isothiocyanates has been noted in various studies, where larger groups near the reaction center lead to decreased reaction rates.[4]
The interplay of these electronic and steric factors is visually summarized in the diagram below.
Caption: Factors influencing the reactivity of the two isothiocyanates.
Comparative Reactivity Profile
Based on the principles of electronic and steric effects, we can predict the relative reactivity of these two compounds.
| Feature | 4-Methoxyphenyl isothiocyanate | This compound | Predicted Reactivity |
| Electronic Effects | Strong electron-donating methoxy group (-OCH3) at the para position increases electron density on the ring. | In addition to the para-methoxy group, an electron-donating methyl group (-CH3) at the ortho position further increases electron density. | Lower |
| Steric Hindrance | No significant steric hindrance around the isothiocyanate group. | The ortho-methyl group creates steric bulk, hindering the approach of nucleophiles. | Lower |
| Overall Reactivity | Higher | Lower | - |
This table summarizes the expected lower reactivity of this compound due to the combined electron-donating and steric effects of its substituents.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate these theoretical predictions, a comparative kinetic study can be performed. The reaction of isothiocyanates with primary amines to form thioureas is a well-established and suitable model reaction.[5][6][7]
Objective
To determine the second-order rate constants for the reaction of this compound and 4-methoxyphenyl isothiocyanate with a model primary amine, such as benzylamine.
Materials
-
This compound
-
Benzylamine
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, 4-methoxyphenyl isothiocyanate, and benzylamine in acetonitrile.
-
Prepare a 0.05 M solution of the internal standard (naphthalene) in acetonitrile.
-
-
Reaction Procedure:
-
In a thermostated reaction vessel at 25°C, add a known volume of the isothiocyanate stock solution and the internal standard solution.
-
Initiate the reaction by adding an equimolar amount of the benzylamine stock solution with vigorous stirring.
-
Start a timer immediately upon addition.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 0.1 M solution of HCl in dioxane. This will protonate the amine and stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase of acetonitrile/water with UV detection at a wavelength where both the isothiocyanate and the thiourea product can be observed.
-
Quantify the concentration of the remaining isothiocyanate at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis and Interpretation:
-
For a second-order reaction, a plot of the reciprocal of the isothiocyanate concentration (1/[ITC]) against time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
A comparison of the calculated k values for the two isothiocyanates will provide a quantitative measure of their relative reactivity. It is anticipated that the rate constant for this compound will be significantly smaller than that for 4-methoxyphenyl isothiocyanate.
-
Conclusion and Practical Implications
The analysis presented in this guide, grounded in fundamental principles of organic chemistry, strongly suggests that 4-methoxyphenyl isothiocyanate is the more reactive of the two compounds . The presence of the ortho-methyl group in this compound introduces both steric hindrance and an additional electron-donating effect, which collectively reduce the electrophilicity of the isothiocyanate carbon and impede nucleophilic attack.
For researchers and drug development professionals, this difference in reactivity has important practical implications:
-
Reaction Conditions: Reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable yields to those with 4-methoxyphenyl isothiocyanate.
-
Selectivity: In competitive reaction scenarios, a nucleophile will preferentially react with 4-methoxyphenyl isothiocyanate. This differential reactivity could be exploited in the design of selective chemical probes or in orthogonal ligation strategies.
-
Stability: The lower reactivity of this compound may translate to greater stability and a longer shelf-life under certain conditions.
The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling informed decisions in the selection and application of these valuable synthetic building blocks.
References
- 1. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Steric Hindrance on the Resolution of the Enantiomers of Alkyl Isothiocyanate Derivatives of Amino Acids on a Teicoplanin CSP Using a Methanol-Based Mobile Phase (2006) | Shushi Chen | 6 Citations [scispace.com]
- 5. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. 4-Methoxyphenyl isothiocyanate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-METHOXYPHENYL ISOTHIOCYANATE | 2284-20-0 [chemicalbook.com]
- 10. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Vade Mecum for the Discerning Chemist: Distinguishing Regioisomeric Methoxy-Methylphenyl Isothiocyanates
For the researcher navigating the intricate landscape of drug discovery and organic synthesis, the precise characterization of molecular structure is paramount. The isothiocyanate moiety (–N=C=S), a versatile pharmacophore and synthetic intermediate, often finds itself embedded within complex aromatic scaffolds. When this scaffold bears multiple substituents, as in the case of methoxy-methylphenyl isothiocyanates, a constellation of regioisomers emerges, each with potentially distinct biological activities and chemical reactivities. The unambiguous identification of these isomers is therefore not a trivial pursuit but a critical necessity.
This guide provides a comprehensive spectroscopic comparison of the ten possible regioisomers of methoxy-methylphenyl isothiocyanate. We delve into the subtle yet telling differences in their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) signatures. By grounding our analysis in the fundamental principles of spectroscopy and providing detailed experimental protocols, we aim to equip researchers with the knowledge to confidently distinguish these closely related molecules.
The Challenge of Regioisomerism
Regioisomers, possessing the same molecular formula but differing in the spatial arrangement of their substituents on the aromatic ring, often exhibit remarkably similar physical properties, making their separation and identification challenging. Spectroscopic techniques, however, offer a powerful lens through which to resolve these structural nuances. The electronic and steric effects of the methoxy (–OCH₃), methyl (–CH₃), and isothiocyanate (–NCS) groups create unique magnetic and vibrational environments for the nuclei and bonds within each isomer, leading to distinct spectral fingerprints.
Figure 1: A generalized workflow for the synthesis and spectroscopic identification of regioisomeric methoxy-methylphenyl isothiocyanates.
The Ten Regioisomers of Methoxy-Methylphenyl Isothiocyanate
A systematic examination of a trisubstituted benzene ring with methoxy, methyl, and isothiocyanate groups reveals ten possible regioisomers:
-
2-Isothiocyanato-3-methylanisole
-
2-Isothiocyanato-4-methylanisole
-
2-Isothiocyanato-5-methylanisole
-
2-Isothiocyanato-6-methylanisole
-
3-Isothiocyanato-2-methylanisole
-
3-Isothiocyanato-4-methylanisole
-
4-Isothiocyanato-2-methylanisole
-
4-Isothiocyanato-3-methylanisole
-
5-Isothiocyanato-2-methylanisole
-
3-Isothiocyanato-5-methylanisole
Spectroscopic Comparison: Unraveling the Isomeric Puzzle
Due to the limited availability of complete, published experimental data for all ten isomers, this guide will present a combination of available experimental data and theoretically predicted trends based on established spectroscopic principles. This approach provides a robust framework for differentiation.
Infrared (IR) Spectroscopy: The Vibrational Signature
The isothiocyanate group provides a strong and characteristic absorption band in the IR spectrum, typically in the region of 2100-2040 cm⁻¹. This intense, sharp band arises from the asymmetric stretching vibration of the –N=C=S group and is a key diagnostic feature for this class of compounds. While the position of this band is not highly sensitive to the substitution pattern on the aromatic ring, subtle shifts can be observed due to electronic effects.
Key IR Spectral Features:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| -N=C=S | Asymmetric Stretch | 2100 - 2040 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch (in -CH₃ & -OCH₃) | 2960 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-O (Aryl ether) | Stretch | 1275 - 1200 (asym) & 1075 - 1020 (sym) | Strong |
| C-H Bending | Out-of-plane bending | 900 - 675 | Strong |
The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly useful for determining the substitution pattern of the aromatic ring. The number and position of these bands can help distinguish between, for example, 1,2,3-, 1,2,4-, and 1,3,5-trisubstituted isomers.
Experimental Data Snapshot:
-
4-Methoxy-2-methylphenyl isothiocyanate: The NIST Chemistry WebBook reports a gas-phase IR spectrum with a prominent absorption around 2100 cm⁻¹, characteristic of the isothiocyanate group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating regioisomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are exquisitely sensitive to the electronic effects (both inductive and resonance) and the steric environment created by the substituents.
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information. The number of signals, their chemical shifts, and their coupling constants (J-values) allow for the elucidation of the substitution pattern.
-
Electron-donating groups (–OCH₃, –CH₃): These groups shield the aromatic protons, causing upfield shifts (to lower ppm values), particularly at the ortho and para positions.
-
Electron-withdrawing and anisotropic group (–NCS): The isothiocyanate group is weakly deactivating and its anisotropic effect can lead to both shielding and deshielding of nearby protons.
Predicted Trends in ¹H NMR Chemical Shifts:
The precise chemical shifts will vary for each isomer, but general trends can be predicted. For instance, a proton situated ortho to the strongly electron-donating methoxy group will experience significant shielding and appear at a relatively high field (lower ppm). Conversely, a proton flanked by two substituents may be shifted downfield due to steric compression.
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents.
-
Ipso-Carbons: The carbons directly attached to the substituents will have characteristic chemical shifts. The carbon attached to the isothiocyanate group is often broad and may be difficult to observe due to quadrupolar relaxation and other dynamic effects.
-
Symmetry: The number of signals in the aromatic region of the ¹³C NMR spectrum can reveal the symmetry of the molecule. For example, a 1,3,5-trisubstituted isomer with two identical flanking groups would show fewer signals than a less symmetrical isomer.
Experimental Data Snapshot:
-
2-Methoxyphenyl isothiocyanate: ¹³C NMR (CDCl₃, 75 MHz) δ: 155.6, 137.9, 129.3, 125.8, 121.1, 119.3, 112.5, 56.4.
-
4-Methoxyphenyl isothiocyanate: ¹³C NMR (CDCl₃, 75 MHz) δ: 158.6, 133.9, 127.0, 123.5, 114.8, 55.6.
These data for the simpler methoxyphenyl isothiocyanates provide a baseline for understanding the influence of the methoxy group on the carbon chemical shifts. The addition of a methyl group in the ten regioisomers of interest will further perturb these values.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula (C₉H₉NOS, MW ≈ 179.24 g/mol ). The fragmentation patterns, however, can provide clues to the substitution pattern.
Common Fragmentation Pathways for Aromatic Isothiocyanates:
-
Loss of the isothiocyanate group: While not always a major fragment, cleavage of the C–N bond can occur.
-
Formation of a tropylium ion: For methyl-substituted aromatic compounds, rearrangement to the stable tropylium cation (m/z 91) is a common fragmentation pathway.
-
Loss of small molecules: Elimination of molecules like CO, H, or CH₃ from fragment ions can also be observed.
The relative intensities of these fragment ions can differ between regioisomers due to the influence of the substituents on bond strengths and the stability of the resulting fragments.
Experimental Data Snapshot:
-
This compound: The NIST mass spectrum shows a molecular ion peak at m/z 179, confirming the molecular weight.[1]
Experimental Protocols
Synthesis of Methoxy-Methylphenyl Isothiocyanates (General Procedure)
The most common method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. Two widely used methods are the thiophosgene and the carbon disulfide methods.
Method A: Thiophosgene Method (Caution: Thiophosgene is highly toxic and corrosive)
Figure 2: Schematic of the thiophosgene method for isothiocyanate synthesis.
Step-by-Step Protocol:
-
In a well-ventilated fume hood, dissolve the methoxy-methylaniline (1.0 eq) in dichloromethane.
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Cool the biphasic mixture in an ice bath and stir vigorously.
-
Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.[2]
Method B: Carbon Disulfide Method
Figure 3: Schematic of the carbon disulfide method for isothiocyanate synthesis.
Step-by-Step Protocol:
-
Dissolve the methoxy-methylaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in a suitable solvent like THF or dichloromethane.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature and stir for 1-2 hours to form the dithiocarbamate salt.
-
Add a desulfurizing agent, such as tosyl chloride (1.1 eq), and continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.
-
Purify the product by column chromatography or vacuum distillation.[3]
Spectroscopic Analysis Protocols
FTIR Spectroscopy:
-
Acquire a background spectrum of the clean ATR crystal or KBr pellet.
-
Apply a small amount of the purified liquid or solid sample onto the ATR crystal or prepare a KBr pellet.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption band of the isothiocyanate group (2100-2040 cm⁻¹) and other key functional group vibrations.
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring proper referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
Identify the molecular ion peak and analyze the fragmentation pattern to support the structural assignment.
Conclusion: A Path to Unambiguous Identification
The differentiation of regioisomeric methoxy-methylphenyl isothiocyanates, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. While a complete experimental dataset for all ten isomers remains to be fully compiled in the literature, the principles outlined in this guide provide a robust framework for their individual identification. The characteristic IR absorption of the isothiocyanate group, the nuanced chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, and the unique fragmentation patterns in mass spectrometry collectively offer a powerful toolkit for the discerning chemist. By combining careful experimental work with a sound understanding of spectroscopic principles, researchers can confidently navigate the complexities of regioisomerism in their pursuit of novel molecules and medicines.
References
A Comparative Analysis of the Biological Activity of Substituted Isothiocyanates: A Guide for Researchers
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. Their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, have garnered significant interest within the scientific and drug development communities. The bioactivity of these compounds is intrinsically linked to their chemical structure, specifically the nature of the substituent group (R) attached to the –N=C=S functional group. This guide provides a comparative analysis of the biological activities of key substituted isothiocyanates, supported by experimental data and detailed methodologies, to assist researchers in navigating this promising class of molecules.
The Crucial Role of the Substituent Group
The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is central to their biological mechanism of action. The R group profoundly influences the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its bioavailability, cellular uptake, and interaction with molecular targets. This structure-activity relationship is the cornerstone of understanding the diverse and potent effects of different ITCs.
Comparative Analysis of Biological Activities
This section provides a quantitative comparison of the anticancer, antimicrobial, and anti-inflammatory activities of four widely studied isothiocyanates: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC).
Anticancer Activity: A Cytotoxic Comparison
The anticancer properties of isothiocyanates are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[1][2] A primary measure of cytotoxic potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | HT-29 (Colon) | <30 | [3] |
| CEM/C2 (Leukemia) | <30 | [4] | |
| HepG2 (Liver) | ~15 | [3] | |
| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical) | ~10 | [3] |
| MCF-7 (Breast) | 7.32 ± 0.25 | [1] | |
| CEM/C2 (Leukemia) | <15 | [4] | |
| Caco-2 (Colon) | 2.4 | [3] | |
| Benzyl Isothiocyanate (BITC) | HeLa (Cervical) | ~10 | [3] |
| Caco-2 (Colon) | 5.1 | [3] | |
| Multiple Myeloma | 4.7 | [3] | |
| Allyl Isothiocyanate (AITC) | MCF-7 (Breast) | 126.0 | [3] |
Expert Interpretation: The data consistently demonstrates that PEITC and BITC, both aromatic isothiocyanates, tend to exhibit greater cytotoxicity against a range of cancer cell lines compared to the aliphatic isothiocyanates SFN and AITC. The aromatic ring likely enhances cellular uptake and interaction with intracellular targets. The significantly higher IC50 value for AITC in MCF-7 cells suggests a lower potency in this specific cancer type.
Antimicrobial Activity: Inhibition of Bacterial Growth
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| Allyl Isothiocyanate (AITC) | E. coli | 100 | [6] |
| P. aeruginosa | 100 | [6] | |
| S. aureus | 100 | [6] | |
| L. monocytogenes | 100 | [6] | |
| C. jejuni | 50-200 | [7] | |
| Benzyl Isothiocyanate (BITC) | C. jejuni | 1.25-5 | [7] |
| MRSA | 2.9-110 | [8] | |
| Phenethyl Isothiocyanate (PEITC) | E. coli | 100 | [6] |
| P. aeruginosa | 100 | [6] | |
| S. aureus | 100 | [6] | |
| L. monocytogenes | 100 | [6] | |
| MRSA | - | [8] |
Expert Interpretation: BITC exhibits potent antibacterial activity, particularly against C. jejuni and MRSA, with significantly lower MIC values compared to AITC and PEITC in some instances.[7][8] This highlights the profound impact of the benzyl group on antimicrobial efficacy. While AITC and PEITC show moderate activity against a broader range of bacteria, their MICs are generally higher.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Isothiocyanates exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[9][10]
| Isothiocyanate | Assay | Effect | Reference |
| Sulforaphane (SFN) | NF-κB Inhibition (PC-3 cells) | Significant inhibition at 20-30 µM | [11] |
| COX-2 Inhibition | Downregulates expression | [12] | |
| Phenethyl Isothiocyanate (PEITC) | NF-κB Inhibition (PC-3 cells) | Significant inhibition at 5-7.5 µM | [11] |
| NO Production (RAW 264.7 cells) | Inhibition of LPS-induced production | [13] | |
| COX-2 Inhibition | Downregulates expression | [14] | |
| Benzyl Isothiocyanate (BITC) | NF-κB Inhibition | Prevents p65 nuclear translocation | [15] |
| Tetrahydrofurfuryl ITC | NF-κB Inhibition (HT-29 cells) | Stronger inhibition than PEITC | [9] |
| 3-Morpholinopropyl ITC | NF-κB Inhibition (HT-29 cells) | Stronger inhibition than PEITC | [9] |
Expert Interpretation: PEITC appears to be a more potent inhibitor of the NF-κB pathway than SFN in prostate cancer cells, effective at lower concentrations.[11] The data also highlights that synthetic ITCs with specific substitutions, such as tetrahydrofurfuryl and morpholinopropyl groups, can exhibit even stronger anti-inflammatory activity than naturally occurring ones like PEITC, opening avenues for the design of novel anti-inflammatory agents.[9]
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to assess the biological activities of isothiocyanates, this section details key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
The following diagrams, rendered in DOT language, illustrate the primary signaling pathways modulated by isothiocyanates.
Caption: NF-κB Signaling Pathway Inhibition by Isothiocyanates.
Caption: Nrf2 Antioxidant Pathway Activation by Isothiocyanates.
Caption: Apoptosis Induction by Isothiocyanates.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used in the comparative analysis of isothiocyanate bioactivity.
This protocol is for determining the IC50 value of isothiocyanates in a cancer cell line.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isothiocyanate stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate stock solutions in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of ITC) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.[14][16]
This protocol is for determining the MIC of isothiocyanates against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Isothiocyanate stock solutions (dissolved in DMSO)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the isothiocyanate stock solutions in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without ITC) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.[6][17]
This protocol measures the anti-inflammatory effect of isothiocyanates by quantifying the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess assay.
Materials:
-
24-well tissue culture plates
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Isothiocyanate stock solutions (dissolved in DMSO)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete culture medium and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the isothiocyanates. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: In a new 96-well plate, add 50 µL of the supernatant and 50 µL of the Griess reagent to each well. Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the isothiocyanates compared to the LPS-stimulated control.[2]
Conclusion and Future Directions
The presented comparative analysis underscores the significant impact of the substituent group on the biological activity of isothiocyanates. Aromatic isothiocyanates, such as PEITC and BITC, generally exhibit superior anticancer and antimicrobial properties compared to their aliphatic counterparts. Furthermore, synthetic modifications to the isothiocyanate structure hold promise for enhancing specific biological activities, as seen with the potent anti-inflammatory effects of certain synthetic analogs.
For researchers and drug development professionals, this guide provides a foundational framework for selecting appropriate isothiocyanate candidates for further investigation. The detailed experimental protocols offer a validated starting point for in-house screening and comparative studies. Future research should focus on expanding the library of substituted isothiocyanates and conducting comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds. The continued exploration of the structure-activity relationships of isothiocyanates will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases.
References
- 1. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of NF-kappaB and NF-kappaB-regulated gene expression by sulforaphane and PEITC through IkappaBalpha, IKK pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Phenyl Isothiocyanates in Anticancer Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From Cruciferous Vegetables to Clinical Candidates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds that have garnered significant scientific interest for their potent anticancer properties.[1][2] Found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage, these compounds are responsible for their characteristic pungent flavor.[3][4] Natural ITCs such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) are released from their glucosinolate precursors upon plant cell damage.[1][3][5] Epidemiological studies have consistently shown an inverse relationship between the consumption of these vegetables and the incidence of various cancers, propelling ITCs from dietary components to promising chemotherapeutic agents.[1]
While natural ITCs provide a foundational blueprint, the field has evolved towards the synthesis and evaluation of a broader class of Phenyl Isothiocyanates (PITCs). This guide provides an in-depth comparison of PITC analogs, dissecting their structure-activity relationships (SAR) to understand how specific chemical modifications translate into anticancer efficacy. We will explore the core mechanisms of action, present comparative experimental data, and provide validated protocols for researchers aiming to explore this fascinating class of molecules.
The Isothiocyanate (-N=C=S) Moiety: An Electrophilic Warhead
The biological activity of all ITCs is fundamentally anchored to the isothiocyanate functional group (-N=C=S). The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack by thiol (-SH) groups found in the cysteine residues of cellular proteins.[6] This ability to form covalent bonds with key protein targets is a critical event that triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.[7]
The importance of this chemical reactivity is underscored by studies on isosteric analogs. The replacement of the sulfur atom with selenium to create isoselenocyanates (ISCs) results in compounds with significantly lower IC50 values and more pronounced pro-apoptotic activity, demonstrating that modifications at this core pharmacophore can dramatically enhance anticancer potency.[8][9][10]
Dissecting the Phenyl Isothiocyanate Structure-Activity Relationship
The anticancer potency of a PITC derivative is not solely dependent on the -N=C=S group. The aromatic phenyl ring and its modifications serve as a tunable scaffold that dictates the molecule's reactivity, lipophilicity, and ability to interact with specific biological targets.
The Alkyl Spacer: A Bridge to Potency
The length of the alkyl chain separating the phenyl ring from the isothiocyanate group is a critical determinant of activity. Comparative studies consistently show that increasing the spacer length from zero (phenyl isothiocyanate) to one (benzyl isothiocyanate, BITC) or two (phenethyl isothiocyanate, PEITC) carbons generally enhances cytotoxic efficacy.[8][10]
-
Rationale: This increased potency is often attributed to two factors. First, a longer alkyl chain increases the molecule's overall lipophilicity, facilitating more efficient passage through the cell membrane to reach intracellular targets.[10] Second, the spacer may optimally position the electrophilic -N=C=S group for interaction with target proteins.
Phenyl Ring Substitution: Fine-Tuning Electronic and Steric Properties
Modifying the phenyl ring with various substituents offers a powerful strategy to fine-tune the molecule's biological activity.
-
Electron-Donating Groups: The addition of electron-donating groups, such as methoxy (-OCH3), has been shown to significantly enhance anticancer activity. In one study, 3,4-dimethoxybenzyl isothiocyanate exhibited nearly twice the antiproliferative activity of the parent BITC molecule, suggesting that modulating the electronic properties of the aromatic ring can increase the reactivity of the core pharmacophore.[6]
-
Electron-Withdrawing Groups: Conversely, the introduction of potent electron-withdrawing groups like trifluoromethyl (-CF3) is another strategy employed in the synthesis of novel ITC analogs to enhance their interaction with biological targets and improve efficacy.[11]
-
Multiple Substituents: Studies on novel synthetic ITCs have shown that specific substitution patterns can lead to highly potent compounds. For instance, the derivative 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene was identified as a strong agent capable of repressing cisplatin resistance in non-small cell lung cancer cells.[11]
The collective evidence indicates that the phenyl ring is not merely a passive scaffold but an active participant in the molecule's overall pharmacodynamics.
Comparative Anticancer Efficacy of PITC Analogs
The most direct way to compare the efficacy of different PITC analogs is by examining their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The tables below summarize data from key comparative studies.
| Table 1: Comparative IC50 Values (µM) of Natural ITCs in Various Cancer Cell Lines [12] | ||||
| Cell Line | Cancer Type | AITC | BITC | PEITC |
| HL-60/S | Promyelocytic Leukemia | 2.8 | 3.5 | 4.4 |
| U-937 | Histiocytic Lymphoma | 5.2 | 4.8 | 6.5 |
| PC-3 | Prostate Cancer | 18.0 | 11.2 | 10.9 |
| DU-145 | Prostate Cancer | 14.1 | 11.4 | 13.0 |
| HepG2 | Liver Cancer | 103.0 | 11.0 | 12.0 |
| MCF-7 | Breast Cancer | 20.0 | 11.0 | 13.0 |
| Lower IC50 values indicate higher potency. Data represents 72h treatment. |
| Table 2: Phenylalkyl Isothiocyanates (ITCs) vs. Isoselenocyanates (ISCs) in A549 Lung Cancer Cells [10] | |
| Compound | IC50 (µM) |
| Phenyl Isothiocyanate (ITC-0) | > 100 |
| Phenyl Isoselenocyanate (ISC-0) | 27.5 |
| Benzyl Isothiocyanate (ITC-1) | 16.5 |
| Benzyl Isoselenocyanate (ISC-1) | 12.0 |
| Phenethyl Isothiocyanate (ITC-2) | 10.5 |
| Phenethyl Isoselenocyanate (ISC-2) | 7.0 |
| Data highlights the superior potency of selenium analogs. |
Core Anticancer Mechanisms of Phenyl Isothiocyanates
PITCs exert their anticancer effects through a multi-pronged attack on cancer cell biology, targeting several critical signaling pathways and cellular processes.
Inhibition of Pro-Survival Signaling Pathways
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of cancer cell survival, proliferation, and inflammation. PEITC is a well-documented inhibitor of this pathway.[13][14] It can abrogate the degradation of IκBα, the inhibitory partner of NF-κB, thereby preventing NF-κB's translocation to the nucleus and transcription of its target genes.[15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including kinases like ERK1/2, is crucial for cell proliferation and survival. PEITC has been shown to suppress the activation of ERK1/2 and p38 MAPK, contributing to its anticancer effects.[14][15][16]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic protein. Its activity is often suppressed by active ITCs, leading to reduced proliferation and survival.[13]
Caption: PEITC-mediated inhibition of the NF-κB signaling pathway.
Induction of Cell Cycle Arrest & Apoptosis
-
Cell Cycle Arrest: PITCs effectively halt the cancer cell division cycle, most commonly at the G2/M transition phase.[2][7] This prevents mitotic entry and blocks proliferation.
-
Apoptosis Induction: PITCs are potent inducers of programmed cell death (apoptosis). This is achieved through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): ITCs can disrupt the cellular redox balance, leading to an accumulation of ROS.[13][17] While low levels of ROS can promote cancer, high levels induce oxidative stress and trigger apoptosis.[13]
-
Mitochondrial Dysfunction: They disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[13]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which dismantle the cell.[5][17][18]
-
Modulation of Bcl-2 Family Proteins: PITCs shift the balance of Bcl-2 family proteins towards a pro-apoptotic state, for instance, by decreasing the levels of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic Bax.[17]
-
Experimental Protocols for PITC Evaluation
For researchers investigating novel PITC derivatives, a standardized set of assays is essential for characterization. The following are streamlined, step-by-step protocols for core methodologies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PITC compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies the DNA content in a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with PITC compounds at desired concentrations (e.g., 1x and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
Caption: A typical workflow for the evaluation of novel PITC anticancer agents.
Conclusion and Future Directions
The structure-activity relationship of phenyl isothiocyanates is a rich and compelling field for anticancer drug discovery. The evidence clearly demonstrates that the core -N=C=S moiety, the alkyl spacer, and substitutions on the phenyl ring are all critical determinants of biological activity. Natural ITCs like PEITC have paved the way, demonstrating potent inhibition of crucial oncogenic pathways like NF-κB and MAPK.[14][16] Synthetic chemistry has further expanded the arsenal, creating novel analogs with enhanced potency and the ability to overcome drug resistance.[11]
Future research should focus on synthesizing PITCs with improved pharmacokinetic profiles and greater selectivity for cancer cells over normal cells. The exploration of PITC-based combination therapies, which have shown promise in preclinical studies, is another vital avenue.[5] By continuing to unravel the intricate SAR of this compound class, the scientific community can move closer to developing potent and selective PITC-based therapeutics for clinical use.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenethyl isothiocyanate suppresses receptor activator of NF-kappaB ligand (RANKL)-induced osteoclastogenesis by blocking activation of ERK1/2 and p38 MAPK in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenethyl isothiocyanate inhibits migration and invasion of human gastric cancer AGS cells through suppressing MAPK and NF-kappaB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Desulfurizing Agents in Isothiocyanate Synthesis
Introduction: The Enduring Importance of Isothiocyanates
Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are compounds of significant interest across the chemical and biomedical sciences.[1][2] Naturally occurring in cruciferous vegetables like broccoli and wasabi, they are responsible for the pungent flavors of these plants and exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Beyond their therapeutic potential, ITCs are versatile synthetic intermediates, serving as crucial building blocks for a wide array of sulfur-containing heterocycles and thiourea derivatives used in drug discovery and materials science.[4]
The synthesis of isothiocyanates has been a subject of extensive research for over a century.[1][2] While numerous methods exist, one of the most robust and widely adopted strategies involves the desulfurization of dithiocarbamate salts.[1][5] These salts are readily prepared from primary amines and carbon disulfide, making this a highly accessible pathway. The critical step, however, lies in the choice of the desulfurizing agent, which dictates the reaction's efficiency, substrate scope, and overall practicality. This guide provides a comparative analysis of various desulfurizing agents, offering experimental data and field-proven insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Foundational Pathway: From Amine to Isothiocyanate
The conversion of a primary amine to an isothiocyanate is most commonly achieved through a two-step, one-pot procedure. This approach is favored for its operational simplicity and the use of readily available starting materials.
-
In Situ Formation of Dithiocarbamate Salt: The primary amine is first treated with carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (Et₃N). This reaction rapidly forms the corresponding dithiocarbamate salt intermediate.
-
Desulfurization: A desulfurizing agent is then introduced to the reaction mixture. This agent facilitates the elimination of a sulfur atom from the dithiocarbamate, yielding the target isothiocyanate.
The elegance of this method lies in the in situ generation of the dithiocarbamate, which is then immediately converted, streamlining the workflow.[4][6][7]
Caption: General workflow for the two-step, one-pot synthesis of isothiocyanates.
Comparative Efficacy of Desulfurizing Agents
The selection of a desulfurizing agent is a critical decision that impacts yield, purity, reaction time, and compatibility with other functional groups. Historically, highly toxic reagents like thiophosgene were standard, but the field has evolved toward safer and more efficient alternatives.[4][8] We will now explore the performance of several key agents.
Sulfonyl Chlorides: The Versatile Workhorse
p-Toluenesulfonyl Chloride (TsCl): TsCl has emerged as one of the most reliable and versatile reagents for this transformation.[4][6][9] It offers a facile and general protocol for preparing both alkyl and aryl isothiocyanates in moderate to excellent yields.[4][7]
-
Mechanism: The reaction proceeds through the formation of a labile thiotosyl ester from the dithiocarbamate. This intermediate readily decomposes, eliminating toluenesulfinic acid and elemental sulfur to form the isothiocyanate.[1]
-
Advantages: The conditions are mild (often room temperature), and reaction times are typically short, often under 30 minutes.[1][6] It is a cost-effective and readily available reagent.
-
Limitations: While broadly applicable, electron-deficient aryl amines may require stronger bases or longer reaction times to achieve high yields.[6]
Caption: Proposed mechanism for Tosyl Chloride (TsCl) mediated desulfurization.
Oxidizing Agents: The "Green" Alternatives
Hydrogen Peroxide (H₂O₂): As a "green" reagent, H₂O₂ is an attractive choice due to its low cost, safety, and environmentally benign byproducts (water). It is particularly effective under mild reaction conditions.[1]
-
Advantages: This method is especially useful for synthesizing non-chiral isothiocyanates and diisothiocyanates. The reaction can often be performed in water or other protic solvents.[1]
-
Limitations: The scope can be limited, and it may not be suitable for substrates sensitive to oxidation.
Sodium Persulfate (Na₂S₂O₈): This agent is highly efficient for a wide range of substrates, including alkyl, aryl, and amino acid derivatives.[1]
-
Advantages: A key advantage of sodium persulfate is its ability to synthesize chiral isothiocyanates without causing racemization, a significant challenge with many other methods.[1] It is stable, inexpensive, and can be used in one-pot procedures in water.[1] The workup often requires simple recrystallization, making it suitable for large-scale applications.[1]
Iodine (I₂): Molecular iodine provides a non-toxic and inexpensive method for desulfurization.[3]
-
Advantages: The reaction is often rapid (around 15 minutes) and proceeds in a water/ethyl acetate biphasic medium, which simplifies workup and purification.[3][10] The reagents are environmentally acceptable and cost-effective.[3][10]
Modern Coupling Reagents: Pushing the Boundaries of Efficiency
DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate): This triazine-based reagent has recently been reported as a highly efficient desulfurizing agent, particularly under microwave-assisted conditions.[8]
-
Advantages: In comparative studies, DMT/NMM/TsO⁻ has demonstrated superior performance, often providing the highest yields in the shortest time.[8][11] It is effective for a diverse library of aliphatic and aromatic isothiocyanates and can be used to synthesize derivatives of amino acids with low racemization.[8][12][13]
-
Limitations: As a specialized reagent, it is more expensive and less commonly available than agents like TsCl or H₂O₂.
Other Notable Reagents
-
Di-tert-butyl dicarbonate (Boc₂O): Used with a catalytic amount of DMAP, Boc₂O is an excellent choice when a clean workup is paramount. The byproducts (CO₂, COS, tert-butanol) are volatile and easily removed by evaporation.[10]
-
Metal Salts (CoCl₂, CuSO₄): Reagents like cobalt(II) chloride and copper(II) sulfate are cheap, stable, and readily available. They can catalyze the desulfurization under mild, room-temperature conditions, though yields may be more moderate compared to more advanced reagents.[1]
-
Propane Phosphonic Acid Anhydride (T3P®): T3P® is another efficient desulfurating agent borrowed from peptide chemistry, providing good yields in one-pot procedures.[9]
Quantitative Performance Data
To provide an objective comparison, the following table summarizes experimental data from a study on the microwave-assisted synthesis of benzyl isothiocyanate. This direct comparison under identical conditions offers valuable insights into the relative efficacy of each agent.
| Desulfurizing Agent | Abbreviation | Yield (%) | Reaction Time | Key Features |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92% | 3 min | Highest efficacy in comparative tests; excellent for diverse substrates.[11] |
| Cyanuric chloride | TCT | 87% | 3 min | Highly effective triazine-based reagent.[11] |
| Iodine | I₂ | 86% | 3 min | Inexpensive, non-toxic, and highly efficient under microwave conditions.[11] |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82% | 3 min | Generates volatile byproducts, leading to a very clean workup.[11] |
| Propane phosphonic acid anhydride | T3P® | 80% | 3 min | A powerful and reliable peptide coupling agent adapted for desulfurization.[11] |
| p-Toluenesulfonyl chloride | TsCl | 78% | 3 min | A versatile, cost-effective, and widely used industry standard.[11] |
| Ethyl chloroformate | - | 75% | 3 min | A classical and effective reagent.[11] |
| Hydrogen peroxide (30%) | H₂O₂ | 75% | 3 min | A "green," safe, and inexpensive option with moderate to good efficacy.[11] |
| Data sourced from a comparative study on the synthesis of benzyl isothiocyanate under microwave conditions (90 °C).[8][11] |
Validated Experimental Protocols
Adherence to a robust, repeatable protocol is the cornerstone of synthetic chemistry. Below are two detailed procedures for the synthesis of isothiocyanates using highly effective desulfurizing agents.
Protocol 1: General Synthesis using p-Toluenesulfonyl Chloride (TsCl)
This protocol is adapted from the facile and general method reported by Wong and Dolman.[4][6]
Materials:
-
Primary Amine (1.0 equiv)
-
Carbon Disulfide (CS₂) (1.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine (10 mmol, 1.0 equiv) in dichloromethane (20 mL), add triethylamine (3.06 mL, 22 mmol, 2.2 equiv).
-
Cool the mixture in an ice bath. Add carbon disulfide (0.66 mL, 11 mmol, 1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the dithiocarbamate salt will be observed.
-
Re-cool the mixture in an ice bath and add p-toluenesulfonyl chloride (2.10 g, 11 mmol, 1.1 equiv) in one portion.
-
Stir the reaction at room temperature for 30 minutes.
-
Upon completion (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure isothiocyanate.
Protocol 2: Microwave-Assisted Synthesis using DMT/NMM/TsO⁻
This protocol is based on the highly efficient microwave-assisted method.[11]
Materials:
-
Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
Carbon Disulfide (CS₂) (3.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
DMT/NMM/TsO⁻ (1.0 equiv)
-
Dichloromethane (DCM)
-
Microwave Reactor
Procedure:
-
In a microwave vial, dissolve the primary amine (1 mmol) in dichloromethane (3 mL).
-
Add triethylamine (3 mmol) and carbon disulfide (3 mmol).
-
Stir the mixture at room temperature for 5 minutes to allow for the formation of the dithiocarbamate intermediate.
-
Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 mmol), to the reaction mixture.
-
Seal the vial and place it in the microwave reactor. Irradiate at 90 °C for 3 minutes.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the resulting crude product by flash chromatography to obtain the pure isothiocyanate.
Conclusion and Future Outlook
The synthesis of isothiocyanates via the desulfurization of dithiocarbamates remains a cornerstone of modern organic synthesis. While classical methods were effective, they often relied on toxic reagents and harsh conditions. The contemporary synthetic chemist now has access to a diverse toolkit of desulfurizing agents that offer significant improvements in safety, efficiency, and substrate compatibility.
Reagents like Tosyl Chloride remain a reliable and cost-effective choice for a wide range of applications. For syntheses where chirality must be preserved, Sodium Persulfate offers an excellent aqueous-based method. For ultimate efficiency and speed, particularly when coupled with microwave technology, modern reagents like DMT/NMM/TsO⁻ have set a new benchmark, delivering outstanding yields in mere minutes. The choice of agent should be guided by a careful consideration of the substrate's properties, desired scale, cost, and the importance of a "green" chemical process. As research continues, the development of even more selective, catalytic, and environmentally benign desulfurization methods will undoubtedly continue to advance this important field.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 7. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Development and Validation for Isothiocyanate Analysis
For researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of isothiocyanates (ITCs), robust analytical methodologies are not just a regulatory requirement—they are the bedrock of credible research. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of ITCs, grounded in scientific first principles and supported by experimental data. We will navigate the complexities of method development, the rigors of validation, and offer a comparative perspective on alternative analytical strategies.
The Analytical Challenge of Isothiocyanates
Isothiocyanates, the bioactive hydrolysis products of glucosinolates found in cruciferous vegetables, present a unique set of analytical challenges.[1][2][3] Their inherent instability, lack of strong chromophores for UV detection, and the potential for precipitation in aqueous mobile phases demand a nuanced and informed approach to method development.[1][2][3][4] A successful method must not only separate and quantify these compounds with high fidelity but also account for their chemical idiosyncrasies to ensure data integrity.
Strategic HPLC Method Development for Isothiocyanate Analysis
The development of a reliable HPLC method for ITCs is a multi-faceted process, beginning with a thorough understanding of the analyte's physicochemical properties and the sample matrix.
The Foundational Choices: Column and Mobile Phase Selection
For the separation of moderately non-polar ITCs like sulforaphane, benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[5][6][7][8] The workhorse of RP-HPLC, the C18 column , is overwhelmingly favored due to its hydrophobic stationary phase, which provides excellent retention and separation of these compounds.[1][5][6][7][8][9]
The mobile phase composition is critical for achieving optimal separation. Typically, a binary gradient or isocratic system consisting of water and an organic modifier like acetonitrile or methanol is employed.[5][6][7][9] The choice between acetonitrile and methanol can influence selectivity and elution strength. Acetonitrile generally offers lower viscosity and UV cutoff, which can be advantageous. The addition of a small percentage of acid, such as 0.1% formic acid , to the mobile phase is a common practice to improve peak shape and reproducibility by ensuring the consistent ionization state of any acidic or basic functional groups on the analytes or in the matrix.[2][10]
Overcoming Detection Challenges: The Case for Derivatization and Alternative Detection
The absence of a strong UV chromophore in many ITCs necessitates strategies to enhance their detectability.[1][2][4] While detection at low UV wavelengths (around 200-210 nm) is possible, it often suffers from high background noise and low sensitivity.[2][4][9]
Pre-column derivatization offers a powerful solution by introducing a chromophore or fluorophore to the ITC molecule. A widely adopted and effective derivatization agent is N-acetyl-L-cysteine (NAC) .[6][11][12][13][14][15] The reaction of the electrophilic carbon of the isothiocyanate group with the thiol group of NAC forms a stable dithiocarbamate adduct with enhanced UV absorbance, significantly improving sensitivity and selectivity.[11][13] Another derivatizing agent, 2-naphthalenethiol (2-NT) , has also been successfully used to enhance the UV detectability of sulforaphane.[2][16]
For laboratories equipped with more advanced instrumentation, HPLC coupled with Mass Spectrometry (HPLC-MS) provides a powerful alternative, offering high sensitivity and selectivity without the need for derivatization.[6][11][13] Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a suitable ionization technique for ITCs like PEITC.[17][18]
Enhancing Method Robustness: The Influence of Temperature
A notable challenge in the RP-HPLC analysis of ITCs is their potential for precipitation in the highly aqueous mobile phases often used at the beginning of a gradient run. This can lead to column clogging, pressure fluctuations, and inaccurate quantification.[16] A practical and effective solution is to perform the separation at an elevated column temperature , typically around 30-40°C.[1][5][9] This increases the solubility of the ITCs in the mobile phase, leading to improved peak shapes, reduced backpressure, and enhanced reproducibility.
Rigorous Method Validation: Ensuring Data Integrity
A well-developed HPLC method is incomplete without rigorous validation to demonstrate its fitness for purpose. The validation parameters outlined by the International Council for Harmonisation (ICH) guidelines provide a framework for ensuring the reliability of the analytical data.[5][7]
Key Validation Parameters and a Comparative Look at Experimental Data
The following table summarizes key validation parameters for the HPLC analysis of prominent isothiocyanates, drawing from published experimental data. This comparative overview underscores the performance of different HPLC methodologies.
| Analyte | HPLC Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Sulforaphane | RP-HPLC-UV (202 nm) | Not Specified | 97.5 - 98.1% | 3.0 - 4.0% (Repeatability) | [4][5][9] |
| Sulforaphane | RP-HPLC-UV (254 nm) | 0.5 - 100.0 mg/L | 96.2 ± 1.3% | < 0.81% | [1] |
| Sulforaphane | HPLC-UV/Vis with 2-NT Derivatization (234 nm) | 10 - 2000 ng/mL | Within ±10% of nominal value | < 15% (Intra- and Inter-day) | [2] |
| Benzyl Isothiocyanate (BITC) | RP-HPLC-UV (190 nm) | 0.5 - 500 µg/mL | 98.9 - 101.3% | Not Specified | [6][7][8] |
| Phenethyl Isothiocyanate (PEITC) | LC-APCI-MS/MS | 5.00 - 250 ng/mL | Not Specified | Acceptable per FDA guidelines | [17][18] |
Expert Insights: The data clearly demonstrates that well-validated HPLC methods can achieve excellent linearity, accuracy, and precision for ITC analysis. The use of derivatization, as seen with sulforaphane, can significantly enhance sensitivity, allowing for quantification at the ng/mL level. The choice of detection wavelength is critical and should be optimized for the specific ITC and potential interferences in the sample matrix.
A Comparative Perspective: HPLC vs. Gas Chromatography (GC)
While HPLC is the predominant technique for ITC analysis, Gas Chromatography (GC) offers a viable alternative, particularly for volatile ITCs.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ITCs.[19][20] | Primarily for volatile and thermally stable compounds.[19][20] Some ITCs can degrade at high temperatures.[3] |
| Sample Preparation | Generally involves extraction and filtration. Derivatization may be required for enhanced detection. | Often requires derivatization to increase volatility and thermal stability. |
| Sensitivity | Can be very sensitive, especially with MS detection or derivatization. | Highly sensitive, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Instrumentation | Widespread availability in analytical laboratories. | Also widely available, particularly GC-MS. |
Causality Behind the Choice: The decision between HPLC and GC is primarily driven by the volatility and thermal stability of the target isothiocyanates. For a broad-spectrum analysis of various ITCs, including those that are less volatile or prone to thermal degradation, HPLC is the more versatile and robust choice . GC-MS is a powerful tool for the analysis of specific volatile ITCs and can provide excellent structural information.[3][21]
Experimental Protocols: From Sample to Signal
The following section provides detailed, step-by-step methodologies for key experimental workflows in ITC analysis.
Sample Preparation from Cruciferous Vegetables
This protocol outlines the enzymatic conversion of glucosinolates to isothiocyanates and their subsequent extraction.
Objective: To efficiently extract isothiocyanates from plant material for HPLC analysis.
Materials:
-
Fresh or freeze-dried cruciferous vegetable material
-
Deionized water
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Mortar and pestle or blender
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize a known weight of the plant material (e.g., 10g) in deionized water to facilitate the enzymatic action of myrosinase.[11] This step is crucial for the hydrolysis of glucosinolates to their corresponding isothiocyanates.[11][22]
-
Incubation: Incubate the homogenate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-3 hours) to allow for complete enzymatic conversion.[23]
-
Extraction: Add an organic solvent such as dichloromethane or ethyl acetate to the homogenate and mix thoroughly to partition the isothiocyanates into the organic phase.[11][22]
-
Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection and Drying: Carefully collect the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase or a compatible solvent for injection.
Pre-column Derivatization with N-acetyl-L-cysteine (NAC)
This protocol details the derivatization of isothiocyanates with NAC to enhance UV detection.
Objective: To chemically modify isothiocyanates with NAC to improve their spectrophotometric properties for HPLC analysis.
Materials:
-
Isothiocyanate extract (reconstituted in a suitable solvent)
-
N-acetyl-L-cysteine (NAC) solution (e.g., 0.2 M in water)
-
Sodium bicarbonate solution (e.g., 0.2 M in water)
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NAC and sodium bicarbonate.
-
Reaction Mixture: In a reaction vial, mix a known volume of the isothiocyanate extract with an equal volume of the derivatizing reagent (a mixture of NAC and sodium bicarbonate solutions).[11][13]
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[11][13]
-
Cooling and Injection: After incubation, cool the reaction mixture to room temperature. The sample is now ready for injection into the HPLC system.
Visualizing the Workflow and Logic
To provide a clear visual representation of the analytical process, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision Tree for Selecting an ITC Analytical Method.
Troubleshooting Common HPLC Issues in Isothiocyanate Analysis
Even with a well-validated method, challenges can arise during routine analysis. Here are some common issues and their solutions in the context of ITC analysis:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | Column frit blockage due to sample precipitation or particulate matter. | Filter all samples and mobile phases. Consider using a guard column. If pressure is still high, reverse-flush the column with a strong solvent.[24][25] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; column degradation. | Ensure the mobile phase pH is appropriate. Check column performance with a standard; replace the column if necessary.[24] |
| Baseline Noise or Drift | Contaminated mobile phase; detector lamp aging; air bubbles in the system. | Use high-purity solvents and prepare fresh mobile phases daily. Degas the mobile phase thoroughly. Check the detector lamp's lifespan and replace if needed.[26][27] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; temperature variations. | Ensure the pump is functioning correctly and the mobile phase is well-mixed. Use a column oven to maintain a stable temperature.[24][25] |
Conclusion: A Pathway to Reliable Isothiocyanate Analysis
The successful HPLC analysis of isothiocyanates is a testament to a scientist's ability to blend theoretical knowledge with practical expertise. By making informed choices regarding the stationary and mobile phases, strategically employing derivatization or advanced detection techniques, and adhering to rigorous validation protocols, researchers can generate high-quality, reproducible data. This guide, by elucidating the causality behind experimental choices and providing a comparative framework, aims to empower researchers to develop and implement robust analytical methods that will stand up to scientific scrutiny and advance our understanding of these promising bioactive compounds.
References
- 1. academicjournals.org [academicjournals.org]
- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method validation for measurement of sulforaphane level in broccoli by-products. | Semantic Scholar [semanticscholar.org]
- 6. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Making sure you're not a bot! [mostwiedzy.pl]
- 24. labcompare.com [labcompare.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. mastelf.com [mastelf.com]
- 27. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
A Comparative Guide for Researchers: Isothiocyanates vs. Isoselenocyanates in Biological Systems
In the dynamic field of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among the myriad of molecules under investigation, organosulfur and organoselenium compounds have garnered significant attention for their potent biological activities. This guide provides a comprehensive, data-driven comparison of two closely related classes of compounds: isothiocyanates (ITCs) and isoselenocyanates (ISCs). Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to effectively evaluate and utilize these compounds in their work.
Introduction: A Tale of Two Chalcogens
Isothiocyanates are naturally occurring compounds found abundantly in cruciferous vegetables like broccoli and watercress. Their characteristic mustard-like flavor belies a potent portfolio of chemopreventive and therapeutic properties. The biological activity of ITCs is primarily attributed to the electrophilic nature of their -N=C=S functional group.
Isoselenocyanates are the selenium-containing analogues of ITCs, where the sulfur atom is replaced by selenium. While less prevalent in nature, ISCs have demonstrated significantly enhanced biological activities in numerous studies, positioning them as compelling candidates for further investigation. This guide will dissect the subtle yet critical differences between these two compound classes, providing a clear rationale for experimental choices and a solid foundation for future research.
Comparative Chemistry and Reactivity
The fundamental difference between ITCs and ISCs lies in the atomic properties of sulfur and selenium. Selenium is larger, more polarizable, and a softer Lewis acid than sulfur. These characteristics have profound implications for their reactivity.
| Property | Isothiocyanates (-N=C=S) | Isoselenocyanates (-N=C=Se) | Rationale |
| Electrophilicity of Carbon | High | Higher | Selenium's greater polarizability and lower electronegativity compared to sulfur enhance the electrophilic character of the central carbon atom. |
| Reactivity with Thiols | Reversible reaction | Often irreversible reaction | The softer nature of selenium leads to a more favorable interaction with soft nucleophiles like thiols (e.g., cysteine residues in proteins), often resulting in a more stable, irreversible bond. |
| Redox Potential | Less readily reduced | More easily reduced | The lower bond strength of C=Se compared to C=S makes ISCs more susceptible to reduction. |
This differential reactivity is the cornerstone of their distinct biological effects. The enhanced electrophilicity of ISCs allows them to react more readily with biological nucleophiles, particularly the thiol groups of cysteine residues in key regulatory proteins.
Comparative Biological Activities: A Focus on Cancer Chemoprevention
Both ITCs and ISCs exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, a significant body of research indicates that ISCs are often more potent than their sulfur counterparts.
Induction of Phase II Detoxification Enzymes
One of the most well-established mechanisms of chemoprevention by both ITCs and ISCs is the induction of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR). This process is primarily regulated by the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[1][2] Electrophiles like ITCs and ISCs react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[2][3]
Mechanism of Nrf2 Activation by Isothiocyanates and Isoselenocyanates
Caption: Nrf2 activation by ITCs and ISCs.
Experimental data consistently show that ISCs are more potent inducers of Nrf2-dependent gene expression. For instance, a study comparing a series of phenylalkyl ISCs and ITCs found that the ISC compounds generally had lower IC50 values for inhibiting cancer cell growth.[4][5] This enhanced potency is attributed to the greater electrophilicity of the ISC functional group, leading to a more efficient reaction with Keap1.
Induction of Apoptosis
In addition to inducing cytoprotective mechanisms, both ITCs and ISCs can trigger apoptosis (programmed cell death) in cancer cells, a critical mechanism for their anticancer effects.[6][7] This process is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[6][8]
Comparative Apoptosis Induction
| Compound | Cell Line | Key Findings |
| Phenylalkyl ITCs vs. ISCs | Human Melanoma (UACC 903) | ISCs were more potent inducers of apoptosis.[4][5][9] |
| Sulforaphane (ITC) | Human Glioblastoma | Inhibited proliferation and stimulated apoptosis.[8] |
| Phenethyl ITC (PEITC) | Human Prostate Cancer | More sensitive to PEITC-induced apoptosis than sulforaphane.[8] |
Studies have shown that ISCs can induce apoptosis more effectively and at lower concentrations than their ITC counterparts.[4][5][9] For example, in human melanoma cells, the induction of apoptosis was more pronounced with ISCs compared to ITCs.[4][5][9] Furthermore, in a mouse xenograft model, a similar reduction in tumor size was achieved with a three-fold lower dose of ISCs compared to the corresponding ITCs.[4][5]
Signaling Pathways in Apoptosis Induction
Caption: Apoptosis induction by ITCs and ISCs.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the synthesis of a model ISC and for a key biological assay.
Synthesis of Phenylpropyl Isoselenocyanate
Materials:
-
3-Phenylpropylamine
-
Carbon diselenide (CSe2)
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Dithiocarbamate Salt: Dissolve 3-phenylpropylamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0°C in an ice bath. Add carbon diselenide (1 equivalent) dropwise while maintaining the temperature at 0°C. Stir the reaction mixture at 0°C for 1 hour.
-
Step 2: Reaction with Ethyl Chloroformate: To the same reaction mixture, add ethyl chloroformate (1.1 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Step 3: Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure phenylpropyl isoselenocyanate.
Workflow for Phenylpropyl Isoselenocyanate Synthesis
Caption: Synthesis of Phenylpropyl Isoselenocyanate.
Quinone Reductase Induction Assay
This assay is a reliable method to quantify the induction of phase II enzymes.
Materials:
-
Hepa1c1c7 murine hepatoma cells
-
Alpha-MEM growth medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compounds (ITCs and ISCs)
-
Digitonin lysis buffer
-
Menadione
-
NADPH
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture Hepa1c1c7 cells in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compounds (ITCs and ISCs) for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with digitonin lysis buffer.
-
Enzyme Activity Measurement: Add a reaction mixture containing menadione, NADPH, and MTT to each well. The activity of quinone reductase is determined by measuring the reduction of MTT, which forms a colored formazan product.
-
Data Analysis: Read the absorbance at 595 nm using a microplate reader. Calculate the fold induction of quinone reductase activity relative to the vehicle-treated control.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that isoselenocyanates are a promising class of compounds that often exhibit superior biological activity compared to their isothiocyanate analogues. Their enhanced electrophilicity and reactivity with key cellular targets translate to greater potency in inducing chemopreventive pathways and triggering cancer cell apoptosis.
While the data are compelling, further research is warranted. Head-to-head preclinical and, eventually, clinical studies are necessary to fully elucidate the therapeutic potential and safety profiles of ISCs. The development of novel synthetic methodologies to access a wider diversity of ISC structures will also be crucial for expanding the scope of structure-activity relationship studies. The insights and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer chemoprevention and therapy.
References
- 1. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 2. msjonline.org [msjonline.org]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates | Scilit [scilit.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Methoxy-2-methylphenyl isothiocyanate
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxy-2-methylphenyl isothiocyanate, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
Understanding the Hazard: The Chemical Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a reactive organic compound with a distinct hazard profile that dictates its handling and disposal requirements.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not readily available | |
| Flash Point | >110 °C (>230 °F) | [1] |
| Hazards | Corrosive, Acute Toxicity (Oral, Dermal, Inhalation), Skin Sensitizer | [1] |
Note: Specific data for the 2-methyl isomer is limited; data from the closely related 4-methoxyphenyl isothiocyanate is used as a conservative proxy where necessary.
The isothiocyanate functional group (-N=C=S) is highly electrophilic and will readily react with nucleophiles. This reactivity is the cornerstone of its utility in synthesis but also the primary driver of its hazardous nature. It is crucial to prevent contact with incompatible materials such as strong acids, bases, oxidizing agents, alcohols, and amines, except under controlled neutralization conditions.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in the compliant removal of neutralized waste. The following workflow provides a comprehensive, logical progression for this critical task.
Caption: Disposal workflow for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Chemical Neutralization: The Core of Safe Disposal
Direct disposal of reactive isothiocyanates is not recommended. A crucial step is to neutralize the chemical's reactivity by converting the isothiocyanate group into a more stable thiourea derivative. This is achieved by reacting it with an amine. A simple and effective method involves the use of aqueous ammonia.
Experimental Protocol: Neutralization of this compound with Aqueous Ammonia
-
Preparation: In a suitably sized beaker or flask within a chemical fume hood, place the this compound to be neutralized. If it is a solid, it can be dissolved in a minimal amount of a compatible solvent like isopropanol or acetone.
-
Reaction Setup: Place the container in a secondary containment vessel (e.g., a larger beaker or tray) to contain any potential spills. Have a magnetic stirrer and stir bar ready.
-
Addition of Ammonia: Slowly, and with constant stirring, add a 2-molar excess of concentrated aqueous ammonia (ammonium hydroxide) to the isothiocyanate. The reaction is generally exothermic, so the addition should be dropwise to control the temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion. The isothiocyanate will react with ammonia to form the corresponding thiourea.
-
Verification (Optional): For rigorous confirmation, a small aliquot of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting isothiocyanate.
This procedure effectively quenches the hazardous reactivity of the isothiocyanate, making the resulting waste stream significantly safer to handle.
Management of Spills
In the event of a small spill (<100 mL) of this compound:
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Neutralize: The collected material should then be subjected to the amine neutralization protocol described above.
Containerization and Labeling of Neutralized Waste
The neutralized thiourea waste, along with any contaminated materials (e.g., gloves, absorbent pads, empty containers), must be collected in a designated hazardous waste container.
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including:
-
"Thiourea derivative waste (from neutralization of this compound)"
-
The approximate concentration of the thiourea derivative.
-
The date of accumulation.
-
EPA Hazardous Waste Classification and Final Disposal
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] While this compound is not specifically listed as a hazardous waste, it would likely be classified based on its characteristics.
-
Initial Waste (Pre-neutralization): Due to its toxicity, the un-neutralized isothiocyanate waste would likely be classified as a D001 (Ignitability, due to potential for reaction) and potentially a D003 (Reactivity) hazardous waste.[4] It could also fall under a generic toxic waste code such as U-listed waste (Toxic Wastes) if it meets the criteria for a commercial chemical product being discarded.[5]
-
Neutralized Waste (Thiourea): The resulting thiourea derivative is also considered a hazardous substance. Thiourea itself is listed as a hazardous waste and is suspected of causing cancer and reproductive harm.[6][7] Therefore, the neutralized waste must still be disposed of as hazardous waste. It would likely carry the hazardous waste code U219 (Thiourea).[4]
The labeled hazardous waste container should be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste management company.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By understanding the inherent hazards, implementing a robust neutralization protocol, and adhering to regulatory requirements, researchers can ensure that the lifecycle of this chemical is managed safely from acquisition to final disposal. This proactive approach to waste management is fundamental to building a deep and abiding trust in the scientific enterprise.
References
- 1. 4-Methoxyphenyl isothiocyanate 98 2284-20-0 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Handling of Aryl Isothiocyanates: A Guide to Personal Protective Equipment
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Primary Hazards of Aryl Isothiocyanates
Aryl isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group attached to an aromatic ring. While their reactivity is key to their utility in chemical synthesis, it also presents several significant hazards. The primary hazards associated with aryl isothiocyanates like 4-Methoxyphenyl isothiocyanate, and presumed for 4-Methoxy-2-methylphenyl isothiocyanate, include:
-
Corrosivity: These compounds are known to cause severe skin burns and eye damage upon contact.[6][7][8] The corrosive nature necessitates robust skin and eye protection to prevent irreversible tissue damage.
-
Respiratory and Skin Sensitization: A critical hazard of isothiocyanates is their potential to act as sensitizers.[4] Initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic reaction, such as dermatitis or asthma-like symptoms.
-
Toxicity: Isothiocyanates can be harmful if inhaled, ingested, or absorbed through the skin.[6]
Due to these hazards, a multi-layered approach to personal protection is not just recommended, but essential for ensuring laboratory safety.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. Factors to consider include the quantity of the isothiocyanate being handled, the potential for aerosol generation, the operating temperature, and the duration of the task. The following sections detail the minimum recommended PPE for handling aryl isothiocyanates.
Eye and Face Protection: The First Line of Defense
Given the severe eye-damaging potential of aryl isothiocyanates, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. Standard safety glasses do not provide adequate protection against splashes.
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles when there is a risk of splashing, such as during transfers of larger volumes, when heating the substance, or when working with pressurized systems.
Skin and Body Protection: A Barrier Against Corrosion and Sensitization
Preventing skin contact is paramount to avoid chemical burns and the onset of sensitization.
-
Gloves:
-
Material: Nitrile rubber gloves are generally recommended for handling isothiocyanates.[8] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation data.
-
Double Gloving: For any task with a potential for splashes or extended handling, wearing two pairs of gloves is a prudent measure. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat. Materials such as Tyvek can provide an effective barrier.
Respiratory Protection: Preventing Inhalation and Sensitization
Aryl isothiocyanates can be volatile, and their vapors are hazardous.
-
Work in a Ventilated Enclosure: All handling of aryl isothiocyanates should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Respirator: If there is a potential for exceeding the occupational exposure limit or for generating aerosols, a respirator is required. The specific type of respirator and cartridge (e.g., a combination organic vapor/acid gas cartridge) should be selected based on a formal risk assessment and in accordance with your institution's respiratory protection program. A fit test is mandatory for all tight-fitting respirators.
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is as much about its correct use as its selection.
Donning (Putting On) PPE:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check each time you put on the respirator.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
The principle of doffing is to avoid contaminating yourself with any chemicals on the exterior of your PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove your face shield (if used) and goggles from the back of your head.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator (if used): Remove your respirator.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal of Contaminated PPE:
All disposable PPE that has been in contact with aryl isothiocyanates must be considered hazardous waste.
-
Place all contaminated gloves, disposable aprons, and other items in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemically contaminated solid waste.
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a fume hood | Chemical Splash Goggles | Single pair of nitrile gloves | Lab Coat | Not typically required if work is performed correctly in a fume hood. |
| Transferring larger quantities (>1g) or solutions | Chemical Splash Goggles and Face Shield | Double pair of nitrile gloves | Lab Coat and Chemical-Resistant Apron | Recommended to have a respirator available. |
| Heating or reacting the compound | Chemical Splash Goggles and Face Shield | Double pair of nitrile gloves | Lab Coat and Chemical-Resistant Apron | Respirator may be required based on risk assessment. |
| Cleaning up a spill | Chemical Splash Goggles and Face Shield | Double pair of heavy-duty nitrile or butyl rubber gloves | Chemical-Resistant Suit or Coveralls | Respirator with appropriate cartridges is required. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with aryl isothiocyanates.
Caption: A workflow diagram for selecting appropriate PPE when handling aryl isothiocyanates.
Emergency Procedures
In the event of an exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have a copy of the Safety Data Sheet (or the SDS for a closely related compound if the specific one is unavailable) to provide to emergency responders.
Conclusion
The safe handling of this compound and other aryl isothiocyanates is achievable through a combination of understanding the inherent hazards, conducting thorough risk assessments, and diligently using the correct personal protective equipment. This guide provides a foundational framework for these practices. However, it is the responsibility of every researcher, scientist, and drug development professional to supplement this information with substance-specific data and to foster a culture of safety within their laboratory.
References
- 1. This compound (CAS 40046-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]
- 4. 4-Methoxyphenyl isothiocyanate 98 2284-20-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
